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  • Product: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
  • CAS: 1626407-70-2

Core Science & Biosynthesis

Foundational

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Introduction: A Versatile Building Block for Modern Drug Discovery 4-Benzyloxy-2-methoxyphenylboronic acid pinacol est...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Introduction: A Versatile Building Block for Modern Drug Discovery

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a valuable synthetic intermediate, prized in medicinal chemistry and materials science. Its utility stems from its role as a sophisticated building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the precise formation of carbon-carbon bonds, a cornerstone of modern organic synthesis for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2] This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this key reagent, grounded in the principles of the Miyaura borylation reaction. We will delve into the causality behind experimental choices, from precursor synthesis to the nuances of purification, ensuring a reproducible and high-yielding process.

The Strategic Approach: The Miyaura Borylation Reaction

The synthesis of arylboronic esters from aryl halides is most effectively achieved through the Miyaura borylation reaction.[3] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.[4] The choice of this methodology is deliberate; it is renowned for its mild reaction conditions and remarkable tolerance for a wide array of functional groups, making it superior to traditional methods that often rely on highly reactive and less selective organolithium or Grignard reagents.[1][5] The resulting pinacol esters are generally stable, crystalline solids that are amenable to chromatographic purification and possess a long shelf-life, distinguishing them from the more labile boronic acids.[4]

The success of the synthesis hinges on the careful selection of four key components:

  • The Aryl Halide Precursor: 1-Bromo-4-benzyloxy-2-methoxybenzene is the logical starting material. Its synthesis and purity are critical for the efficiency of the subsequent borylation step.

  • The Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, providing the pinacolboronyl moiety.

  • The Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an exceptionally effective and versatile catalyst for cross-coupling reactions, offering high stability and catalytic activity.[2][6]

  • The Base: Potassium acetate (KOAc) is a crucial, non-nucleophilic weak base. Its role is nuanced and critical for preventing unwanted side reactions.[4]

The Engine of the Synthesis: The Catalytic Cycle

Understanding the mechanism of the Miyaura borylation is paramount for troubleshooting and optimization. The reaction proceeds through a well-established palladium-catalyzed cycle involving Pd(0) and Pd(II) oxidation states.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a square planar Pd(II) intermediate.[7]

  • Transmetalation: This is the key bond-forming step where the boron moiety is transferred from bis(pinacolato)diboron to the palladium center. The base (KOAc) is believed to facilitate this step by forming an (acetato)palladium(II) complex. The Pd-O bond in this complex is more reactive than the initial Pd-Br bond, and the high oxophilicity of boron provides a thermodynamic driving force for the exchange.[4]

  • Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate to release the desired arylboronic acid pinacol ester product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]

Miyaura Borylation Catalytic Cycle cluster_main Pd0 L₂Pd(0) Active Catalyst ArPdBr Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdOAc Ar-Pd(II)-OAc(L)₂ (Base-Exchanged Complex) ArPdBr->ArPdOAc Ligand Exchange (+ KOAc, - KBr) Transmetalation Transmetalation Intermediate ArPdOAc->Transmetalation Transmetalation (+ B₂(pin)₂) Transmetalation->Pd0 Product Ar-B(pin) Transmetalation->Product Reductive Elimination Catalyst_Regen Pd(0) Regeneration ArBr Ar-Br B2pin2 B₂(pin)₂ KOAc KOAc

Caption: The catalytic cycle for the Miyaura borylation reaction.

The choice of a weak base like potassium acetate is critical. Stronger bases can promote a subsequent Suzuki-Miyaura coupling reaction between the newly formed boronic ester product and the starting aryl bromide, leading to the formation of an undesired biaryl impurity.[8]

Part 1: Precursor Synthesis of 1-Bromo-4-benzyloxy-2-methoxybenzene

While commercially available, the synthesis of the aryl bromide precursor is often necessary. A reliable route begins with the commercially available and inexpensive 3-bromo-4-methoxyphenol.

Protocol 1: Benzylation of 3-Bromo-4-methoxyphenol

This procedure protects the phenolic hydroxyl group as a benzyl ether.

ReagentMolar Mass ( g/mol )AmountMolesEquiv.
3-Bromo-4-methoxyphenol203.0410.0 g49.25 mmol1.0
Benzyl Bromide171.049.28 g (6.4 mL)54.18 mmol1.1
Potassium Carbonate (K₂CO₃)138.2113.6 g98.5 mmol2.0
Acetone58.08250 mL--

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-methoxyphenol (10.0 g, 49.25 mmol) and potassium carbonate (13.6 g, 98.5 mmol).

  • Add 250 mL of acetone to the flask.

  • Slowly add benzyl bromide (6.4 mL, 54.18 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallize the solid from ethanol/water to afford 1-bromo-4-benzyloxy-2-methoxybenzene as a white crystalline solid.

Part 2: Core Protocol - Synthesis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

This is the central Miyaura borylation step. The reaction must be conducted under anhydrous and inert conditions to prevent hydrolysis of the boronic ester and deactivation of the catalyst.

Reagents and Conditions
ReagentCAS NumberMolar Mass ( g/mol )AmountMolesEquiv.
1-Bromo-4-benzyloxy-2-methoxybenzene13676-47-6293.1510.0 g34.11 mmol1.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.949.5 g37.52 mmol1.1
Pd(dppf)Cl₂72287-26-4731.730.75 g1.02 mmol0.03
Potassium Acetate (KOAc)127-08-298.1410.0 g102.3 mmol3.0
1,4-Dioxane (anhydrous)123-91-188.11150 mL--

Safety Precautions:

  • 1,4-Dioxane: A potential carcinogen and peroxide-former.[9] Always use in a well-ventilated fume hood and test for peroxides before use if the container has been opened previously.

  • Palladium Catalyst: Handle in a fume hood; palladium compounds can be toxic and allergenic.

  • Benzyl Bromide: Lachrymatory and corrosive. Handle with extreme care in a fume hood.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble & Flame-Dry Glassware B 2. Add Solids: Ar-Br, B₂pin₂, KOAc, Pd(dppf)Cl₂ A->B C 3. Seal with Septum B->C D 4. Purge with N₂/Ar (3x cycles) C->D E 5. Add Anhydrous 1,4-Dioxane via Syringe D->E F 6. Heat to 90-100 °C with Vigorous Stirring E->F G 7. Monitor by TLC/GC-MS (12-24 h) F->G H 8. Cool to RT & Filter through Celite G->H I 9. Concentrate Filtrate H->I J 10. Redissolve in EtOAc I->J K 11. Wash with Water & Brine J->K L 12. Dry (Na₂SO₄), Filter, Concentrate K->L M 13. Purify by Column Chromatography L->M N 14. Characterize (NMR, MS) M->N O Final Product N->O

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure:
  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-4-benzyloxy-2-methoxybenzene (10.0 g, 34.11 mmol), bis(pinacolato)diboron (9.5 g, 37.52 mmol), potassium acetate (10.0 g, 102.3 mmol), and Pd(dppf)Cl₂ (0.75 g, 1.02 mmol).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add 150 mL of anhydrous 1,4-dioxane via syringe. The solvent should be purged with nitrogen before use. 1,4-dioxane is chosen for its high boiling point (101 °C) and its ability to dissolve the reagents.[10][11]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (150 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (50 mL).

  • Extraction: Combine the organic filtrates and transfer to a separatory funnel. Wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

Part 3: The Purification Challenge - Overcoming Silica Gel Issues

A common and significant challenge in synthesizing boronic acid pinacol esters is their purification by standard silica gel chromatography.[12] Two primary issues arise:

  • Hydrolysis: The acidic nature of silica gel can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid, which will not elute easily with nonpolar solvents.[13]

  • Adsorption: The Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups on the silica surface, leading to significant product loss on the column.[12][13]

To mitigate these issues, a modified stationary phase is highly recommended.

Protocol 2: Purification via Boric Acid-Impregnated Silica Gel

Impregnating the silica gel with boric acid effectively suppresses the undesired over-adsorption of the pinacol ester, leading to a much-improved recovery and purity.[12][14]

Preparation of Boric Acid-Treated Silica Gel: [13]

  • Prepare a 5% w/v solution of boric acid in methanol (e.g., 27.5 g of boric acid in 550 mL of methanol for 100 g of silica).

  • Create a slurry of silica gel in the boric acid/methanol solution in a flask.

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration through a Büchner funnel.

  • Wash the treated silica with ethanol (approx. 600 mL for 100 g of silica).

  • Dry the silica gel thoroughly under vacuum at 60 °C until it is a free-flowing powder.

Chromatography Procedure:

  • Dry-load the crude product onto a small amount of the prepared boric acid-treated silica.

  • Pack a column with the boric acid-treated silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester as a white to off-white solid.

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. By employing the Miyaura borylation reaction with a well-chosen catalyst and base system, and by addressing the specific challenges associated with boronic ester purification, researchers can reliably access this valuable building block. The detailed explanation of the underlying chemical principles empowers scientists to not only execute the procedure but also to troubleshoot and adapt it as needed for their specific drug development and materials science applications.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(11), 1469-1470. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: 1,4-dioxane. Available at: [Link]

  • Common Organic Chemistry. (n.d.). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. Available at: [Link]

  • Wikipedia. (n.d.). Miyaura borylation. Available at: [Link]

  • Zhang, L., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Available at: [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Available at: [Link]

  • Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Organic Chemistry Portal. Available at: [Link]

  • Clary, J. W., et al. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]

  • ResearchGate. (n.d.). Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Available at: [Link]

  • Wikipedia. (n.d.). Miyaura borylation. Available at: [Link]

  • Clary, J. W., et al. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]

  • ResearchGate. (n.d.). Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Available at: [Link]

  • Zhang, L., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available at: [Link]

  • Wang, X., et al. (2006). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dioxane. Available at: [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). 1, 4-DIOXANE. Available at: [Link]

  • Enviro Wiki. (2022). 1,4-Dioxane. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dioxane. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Section 1: Introduction & Overview In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids and their derivatives stand as indispensable tools for the construction of complex molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Overview

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids and their derivatives stand as indispensable tools for the construction of complex molecular architectures. Among these, boronic acid pinacol esters are particularly prized for their enhanced stability, ease of handling, and broad reactivity, primarily in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of a specific, highly functionalized reagent: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

This compound serves as a valuable building block, incorporating a versatile benzyloxy protecting group and a methoxy directing group on a phenylboronate scaffold. Its structure is tailored for use in multi-step syntheses where precise control over reactivity and regioselectivity is paramount. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's structural characteristics, physicochemical properties, spectroscopic signature, and practical applications, with a focus on the causality behind experimental protocols and safety considerations.

Section 2: Molecular Structure and Identification

The utility of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester stems directly from its unique molecular structure. Understanding its components is key to predicting its behavior in chemical reactions.

The compound's systematic IUPAC name is 2-(4-(benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1] Its structure consists of three primary components:

  • Aromatic Core : A phenyl ring substituted with two electron-donating groups (EDGs). The methoxy group at position 2 and the benzyloxy group at position 4 influence the electronic properties of the ring, activating it for certain transformations.

  • Protecting Groups : The benzyloxy group is a common and robust protecting group for phenols, removable under various conditions, adding a layer of synthetic flexibility. The methoxy group is generally stable.

  • Boronate Ester : The boronic acid is protected as a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol).[1] This pinacol ester moiety significantly enhances the compound's stability towards air and moisture compared to the free boronic acid, preventing premature decomposition and simplifying purification and storage.[2][3]

Identifier Value
IUPAC Name 2-(4-(benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]
CAS Number 1626407-70-2[1][4]
Molecular Formula C₂₀H₂₅BO₄[1]
Molecular Weight 340.22 g/mol [1]

Section 3: Physicochemical Properties

A thorough understanding of the compound's physical properties is critical for its effective use in a laboratory setting, from storage to reaction setup and workup.

Property Description
Appearance Typically a solid, consistent with related arylboronic pinacol esters.
Solubility While specific quantitative data is not readily available, its use in NMR with CDCl₃ indicates good solubility in chlorinated solvents.[1] It is expected to be soluble in other common organic solvents such as ethyl acetate, diethyl ether, and tetrahydrofuran, with poor solubility in water.
Stability The pinacol ester provides significant protection against hydrolysis and oxidation.[2] However, like all boronate esters, it is susceptible to hydrolysis under strongly acidic or basic conditions, which regenerates the corresponding boronic acid.[3][5]

Expert Insight on Storage and Handling: To ensure the integrity of the reagent, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6][7] The primary degradation pathway is hydrolysis; therefore, minimizing exposure to atmospheric moisture is the most critical factor for long-term stability.

Section 4: Spectroscopic Characterization - A Self-Validating Protocol

Confirming the identity and purity of the starting material is a foundational principle of trustworthy and reproducible research. The following protocols outline the standard spectroscopic methods for validating 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecule's structure.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice as reference spectral data is available and the compound is readily soluble.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Expected Spectral Data:

Spectrum Chemical Shift (δ) and Description
¹H NMR δ 7.45–7.30 (m, 5H, characteristic of benzyl aromatic protons), 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.68 (d, J = 8.4 Hz, 1H), 5.12 (s, 2H, benzylic -OCH₂- protons), 3.88 (s, 3H, methoxy -OCH₃ protons), 1.34 (s, 12H, four equivalent methyl groups of the pinacol ester).[1]
¹³C NMR δ 159.2, 156.8, 136.4, 128.5–127.1 (benzyl carbons), 113.9–105.3 (aromatic carbons), 83.2 (quaternary carbons of the pinacol ester), 55.6 (methoxy carbon), 24.9 (methyl carbons of the pinacol ester).[1]

Causality Behind the Data: The large singlet at ~1.34 ppm in the ¹H NMR is the most diagnostic signal, confirming the presence of the intact pinacol protecting group. The signals between 7.30-7.45 ppm and the singlet at 5.12 ppm validate the benzyloxy moiety. The distinct aromatic signals and the methoxy singlet at 3.88 ppm confirm the substitution pattern of the core phenyl ring.

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the pellet in the spectrometer and acquire the spectrum.

Key Diagnostic Peak:

  • ν ≈ 1352 cm⁻¹: This strong absorbance is characteristic of the B-O bond stretch within the boronate ester, providing clear evidence of this crucial functional group.[1]

Workflow for Spectroscopic Identity Confirmation

The following diagram illustrates the logical flow for ensuring the material's identity and purity before use.

G cluster_0 Spectroscopic Identity Confirmation Workflow start Receive Reagent nmr Protocol 1: Acquire ¹H and ¹³C NMR Spectra start->nmr ir Protocol 2: Acquire IR Spectrum start->ir data_analysis Analyze Spectra: - Compare shifts to literature values - Check for key diagnostic peaks (B-O stretch) - Assess for impurities nmr->data_analysis ir->data_analysis decision Purity & Identity Confirmed? data_analysis->decision proceed Proceed to Reaction decision->proceed Yes stop Purify or Reject Batch decision->stop No

Caption: A logical workflow for the validation of the starting material's identity and purity.

Section 5: Synthesis & Reactivity

General Synthesis of Arylboronic Pinacol Esters

While numerous methods exist, a common and reliable laboratory-scale synthesis involves the direct esterification of the corresponding boronic acid with pinacol.

G cluster_0 General Synthesis of Arylboronic Pinacol Esters boronic_acid Arylboronic Acid reaction Reaction Vessel: - Stir at room temp or with gentle heat - Often with a dehydrating agent or Dean-Stark trap to remove water byproduct boronic_acid->reaction pinacol Pinacol pinacol->reaction solvent Anhydrous Solvent (e.g., Toluene, THF) solvent->reaction workup Workup: - Solvent removal - Purification (e.g., recrystallization or column chromatography) reaction->workup Reaction complete product Arylboronic Acid Pinacol Ester workup->product G cluster_0 Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-Ar transmetalation->pd2_intermediate boronate [Ar-B(OR)₂(OH)]⁻ (Activated Boronate) boronate->transmetalation r1x R¹-X (Aryl Halide) r1x->oxidative_add reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-Ar (Coupled Product) reductive_elim->product

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Section 6: Handling, Storage, and Safety

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. Boronic esters, while generally stable, are classified as irritants.

Summary of Hazards and Precautions:

Hazard Class Hazard Statement Precautionary Measures (P-Statements)
Skin IrritationH315: Causes skin irritation. [8][9][10]P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8][10]
Eye IrritationH319: Causes serious eye irritation. [8][9][10]P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][10]
Respiratory IrritationH335: May cause respiratory irritation. [8][10]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [8][10]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. [10][11]Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields. [6][11]* Spill Response: In case of a spill, avoid generating dust. Carefully sweep or vacuum the solid material into a suitable container for disposal. [8][11]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [10]

Section 7: Conclusion

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a well-defined, stable, and versatile chemical reagent. Its carefully designed structure, combining a reactive boronate ester with synthetically useful functional groups, makes it a powerful asset for constructing complex organic molecules. By understanding its physicochemical properties, adhering to rigorous spectroscopic validation, and following stringent safety protocols, researchers can confidently and effectively leverage this compound to advance projects in drug discovery, materials science, and synthetic chemistry.

References

  • Supporting Information for a scientific publication. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem - NIH. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES. Available at: [Link]

  • Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]

  • 4-Methoxyphenylboronic acid. SpectraBase. Available at: [Link]

  • Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides. PMC - NIH. Available at: [Link]

  • Substrate scope for the cross-coupling with boronic acid pinacol esters... ResearchGate. Available at: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

  • 2-(benzyloxy)-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Boron Molecular. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. Available at: [Link]

  • 4-Benzyloxy-3-methoxyphenylboronic acid, pinacol ester. Boron Molecular. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS No. 1626407-70-2)

A Keystone Building Block for Advanced Organic Synthesis and Drug Discovery Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 4-Benzyloxy-2-methoxyphenylboronic acid pi...

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Building Block for Advanced Organic Synthesis and Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a sophisticated and highly valuable reagent in modern organic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the synthesis, physicochemical properties, and, most critically, the strategic applications of this versatile building block. We will explore the causality behind its design and its proven utility in the construction of complex molecular architectures, particularly through the renowned Suzuki-Miyaura cross-coupling reaction.

Strategic Overview and Molecular Profile

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, with the CAS number 1626407-70-2, is a member of the esteemed family of arylboronic acid pinacol esters. These compounds have become indispensable tools in synthetic chemistry due to their remarkable stability, ease of handling, and broad reactivity profile in palladium-catalyzed cross-coupling reactions.[1] The pinacol ester moiety serves as a robust protecting group for the boronic acid, rendering the compound stable to air and moisture, and amenable to chromatographic purification, a significant advantage over the corresponding free boronic acids.[2]

The strategic value of this particular molecule lies in the unique substitution pattern of its aryl core: a methoxy group at the 2-position and a benzyloxy group at the 4-position. The ortho-methoxy group can exert significant electronic and steric influence during chemical transformations, often directing reactivity and influencing the conformation of the resulting biaryl products. The para-benzyloxy group provides a versatile handle for further synthetic manipulation; the benzyl ether is stable under a wide range of reaction conditions but can be readily cleaved via hydrogenolysis to reveal a phenol functionality. This latent phenol is a common pharmacophore in numerous biologically active molecules and provides a site for further derivatization.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application. The following tables summarize the key characteristics of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Property Value Reference
CAS Number 1626407-70-2[4]
Molecular Formula C₂₀H₂₅BO₄[5]
Molecular Weight 340.22 g/mol [5]
Appearance Solid[6]
Storage Conditions Store refrigerated-

Table 1: Physicochemical Properties

The structural integrity of the compound is unequivocally confirmed by its spectroscopic data.

Spectroscopic Data Observed Peaks/Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.30 (m, 5H, benzyl), 6.85 (d, J = 8.4 Hz, 1H, H-5), 6.72 (s, 1H, H-3), 6.68 (d, J = 8.4 Hz, 1H, H-6), 5.12 (s, 2H, OCH₂Ph), 3.88 (s, 3H, OCH₃), 1.34 (s, 12H, pinacol CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 159.2 (C-4-O), 156.8 (C-2-O), 136.4 (B-C), 128.5–127.1 (benzyl), 113.9–105.3 (aromatic), 83.2 (pinacol C-O), 55.6 (OCH₃), 24.9 (pinacol CH₃)
IR (KBr) ν = 1352 cm⁻¹ (B-O stretch)

Table 2: Spectroscopic Data Summary [5]

The ¹H NMR spectrum clearly shows the characteristic signals for the benzyl and methoxy protecting groups, the distinct aromatic protons, and the twelve-proton singlet of the pinacol methyl groups. The ¹³C NMR spectrum further corroborates the structure, and the IR spectrum displays the typical strong B-O bond stretching frequency.

Synthesis and Manufacturing

The synthesis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a multi-step process that begins with readily available starting materials. A logical and efficient synthetic pathway is outlined below, based on established chemical transformations.

Conceptual Synthetic Pathway

Synthetic_Pathway A 4-Methoxyphenol B 4-(Benzyloxy)-1-methoxybenzene A->B Benzylation (BnBr, K₂CO₃) C 4-(Benzyloxy)-2-bromo-1-methoxybenzene B->C Ortho-Bromination (NBS, CH₃CN) D 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester C->D Miyaura Borylation (B₂pin₂, Pd catalyst, Base)

Figure 1: A plausible synthetic route to the target boronic ester.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a validated approach for the synthesis, starting from a key brominated intermediate. The synthesis of the precursor, 4-(Benzyloxy)-2-bromo-1-methoxybenzene, has been reported to proceed from 4-methoxyphenol via benzylation and subsequent ortho-bromination.[7]

Step 1: Miyaura Borylation of 4-(Benzyloxy)-2-bromo-1-methoxybenzene

This step is the cornerstone of the synthesis, converting the aryl bromide into the desired boronic acid pinacol ester. The Miyaura borylation is a palladium-catalyzed reaction that utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.[8]

Miyaura_Borylation reactant 4-(Benzyloxy)-2-bromo- 1-methoxybenzene product 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester reactant->product Dioxane, 80 °C reagents + Bis(pinacolato)diboron (B₂pin₂) + Pd(dppf)Cl₂ + KOAc reagents->product

Figure 2: The key Miyaura borylation reaction.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-(benzyloxy)-2-bromo-1-methoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous dioxane via syringe.

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Introduction: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester as a solid.

Causality of Choices:

  • Catalyst System: Pd(dppf)Cl₂ is a robust and versatile catalyst for Miyaura borylation, known for its high efficiency and tolerance of various functional groups.

  • Base: Potassium acetate (KOAc) is a moderately weak base, which is effective in this transformation and minimizes potential side reactions that can occur with stronger bases.

  • Solvent: Anhydrous dioxane is a common high-boiling point solvent for this reaction, ensuring the solubility of the reactants and facilitating the reaction at an elevated temperature.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most powerful application of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic ester and an organic halide or triflate, catalyzed by a palladium complex.[8][9] It is a cornerstone of modern drug discovery and materials science for the synthesis of biaryls, a structural motif prevalent in many pharmaceuticals.[1]

The Catalytic Cycle: A Mechanistic Insight

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oa Oxidative Addition pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl R²-B(pin) (Base activated) tm Transmetalation pd2_biaryl->pd0 product R¹-R² pd2_biaryl->product R¹-R² re Reductive Elimination r1x R¹-X boronate R²-B(OR)₂ base Base

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Protocol for a General Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for coupling 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with an aryl bromide.

Reactants and Reagents:

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water or Toluene/Water)

Methodology:

  • Setup: In a reaction vessel, combine the aryl bromide, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, and the base.

  • Inerting and Solvent Addition: Purge the vessel with an inert gas. Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Degas the mixture thoroughly.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to a temperature between 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Strategic Advantages in Drug Discovery and Advanced Synthesis

The "4-benzyloxy-2-methoxyphenyl" moiety is a valuable pharmacophore found in a range of biologically active compounds. The benzyloxy group, in particular, is a key feature in molecules designed as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for neurological disorders.[3] The ability to readily introduce this scaffold via a robust and predictable Suzuki-Miyaura coupling makes CAS 1626407-70-2 a highly sought-after building block for medicinal chemists.

The presence of the ortho-methoxy group can induce a twisted conformation in the resulting biaryl product. This steric control is a powerful tool in drug design, as it allows for the fine-tuning of the three-dimensional shape of a molecule to optimize its binding to a biological target.

Conclusion

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS 1626407-70-2) is more than just a chemical reagent; it is a testament to the power of rational molecular design in synthetic chemistry. Its inherent stability, coupled with the strategic placement of its functional groups, provides a reliable and versatile platform for the construction of complex molecules. Its primary application in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of sterically and electronically tuned biaryl systems, which are of paramount importance in the fields of drug discovery, agrochemicals, and materials science. This guide has provided the foundational knowledge required for the successful synthesis and application of this key building block, empowering researchers to accelerate their discovery programs.

References

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  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(1), 143-149. Retrieved from [Link]

  • Kumar, A., Kumar, A., Kumar, K., & Sharma, S. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(7), e2200084. Retrieved from [Link]

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  • Liu, X., & Li, Y. (2009). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Journal of Chemical and Pharmaceutical Research, 1(1), 1-5. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Introduction In the landscape of modern synthetic chemistry and drug development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 4-Benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a key building block in organic synthesis, particularly in cross-coupling reactions, owing to the stability of the pinacol ester and the synthetic versatility of its substituted phenyl ring.[1][2] The benzyloxy and methoxy groups offer sites for further functionalization, making it a valuable intermediate. An unambiguous confirmation of its structure is paramount to ensure the integrity of downstream applications.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will proceed through a logical workflow, beginning with the confirmation of its elemental composition by High-Resolution Mass Spectrometry (HRMS), followed by the identification of key functional groups using Fourier-Transform Infrared (FT-IR) Spectroscopy. The core of our analysis will employ a suite of Nuclear Magnetic Resonance (NMR) techniques, from fundamental 1D (¹H and ¹³C) experiments to advanced 2D correlation studies (COSY, HSQC, HMBC), to assemble the complete, unambiguous atomic connectivity of the molecule.

Part 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before delving into the intricacies of atomic arrangement, it is imperative to establish the elemental composition of the molecule. HRMS provides an exact mass measurement of the molecular ion, often to within a few parts per million (ppm), which allows for the confident determination of the molecular formula.[3][4] This technique relies on the fact that the mass of an individual atom is not an integer, and thus a unique combination of atoms will have a unique exact mass.[3]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, which will typically form a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺.

  • Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

Data Interpretation and Molecular Formula Assignment

The expected molecular formula for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is C₂₀H₂₅BO₄.

ParameterTheoretical ValueObserved Value
Molecular Formula C₂₀H₂₅BO₄C₂₀H₂₅BO₄
Exact Mass 340.1846340.22 (as molecular weight)[5]
Observed Ion (e.g., [M+H]⁺) 341.1924Consistent with molecular weight[5]

The close correlation between the measured exact mass and the theoretical mass for C₂₀H₂₅BO₄ provides strong evidence for the elemental composition of the compound.

Predicted Fragmentation Pattern

While HRMS primarily gives us the parent ion mass, analyzing the fragmentation pattern in a tandem MS/MS experiment can provide further structural confirmation. The fragmentation is the dissociation of energetically unstable molecular ions.[5] For the target molecule, key fragmentations are predicted to be:

  • Loss of the benzyl group: A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to form a stable tropylium ion at m/z 91.[6]

  • Loss of the pinacol group: Fragmentation of the boronic ester moiety.

  • Cleavage of the methoxy group: Loss of a methyl radical (•CH₃).

G cluster_legend Fragmentation Pathways M [C₂₀H₂₅BO₄]⁺ m/z = 340.18 F1 [C₁₃H₁₈BO₄]⁺ m/z = 249.13 M->F1 - C₇H₇ (Benzyl) F2 [C₁₄H₁₃O₂B-pin]⁺ m/z = 325.16 M->F2 - CH₃ (Methyl) F3 [C₇H₇]⁺ m/z = 91.05 F1->F3 Rearrangement key1 Primary Fragmentation key2 Secondary Process

Caption: Predicted HRMS Fragmentation Pathways.

Part 2: Functional Group Identification via FT-IR Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). The presence of specific absorption bands in the IR spectrum serves as a fingerprint for the functional groups within the molecule.

Experimental Protocol: Thin Solid Film FT-IR
  • Sample Preparation: A small amount of the solid compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[8]

  • Film Deposition: A drop of the solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[8][9]

  • Data Acquisition: The salt plate is placed in the spectrometer, and the IR spectrum is recorded. A background spectrum is run first and automatically subtracted from the sample spectrum.[10]

Data Interpretation

The IR spectrum of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is expected to show characteristic absorption bands for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssigned Functional Group
~3030MediumC-H StretchAromatic (sp² C-H)
~2980-2850StrongC-H StretchAliphatic (sp³ C-H)
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1352StrongB-O StretchBoronic Ester[5]
~1250, ~1030StrongC-O StretchAryl-Alkyl Ether
~1140StrongC-O StretchPinacol Ester

The strong absorption band around 1352 cm⁻¹ is particularly diagnostic for the B-O bond of the boronic ester.[5] The presence of bands for aromatic C-H, aliphatic C-H, aromatic C=C, and ether C-O linkages are all consistent with the proposed structure.

Part 3: Complete Structure Determination by NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D and 2D NMR experiments to assemble the molecular structure piece by piece. For boronic esters, NMR is generally straightforward, unlike free boronic acids which can oligomerize and give complex spectra.[11]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Approximately 5-10 mg of the compound is accurately weighed into an NMR tube.

  • Solvent Addition: About 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), is added to dissolve the sample. CDCl₃ is chosen for its good solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Homogenization: The sample is gently agitated to ensure complete dissolution.

  • Analysis: The NMR tube is placed in the spectrometer for data acquisition.

1D NMR Analysis: ¹H and ¹³C Spectra

¹H NMR Spectroscopy: This experiment identifies all the unique proton environments in the molecule and provides information on their electronic environment (chemical shift), relative numbers (integration), and neighboring protons (spin-spin splitting).

¹³C NMR Spectroscopy: This experiment identifies all the unique carbon environments.

Table of 1D NMR Data [5]

Signal Label¹H Chemical Shift (ppm), Multiplicity, Integration¹³C Chemical Shift (ppm)Assignment
A 7.45–7.30, m, 5H128.5–127.1Benzyl aromatic protons
B 6.85, d, J = 8.4 Hz, 1H113.9Aromatic H-5
C 6.72, s, 1H105.3Aromatic H-3
D 6.68, d, J = 8.4 Hz, 1HNot directly attachedAromatic H-6
E 5.12, s, 2H70.0 (Typical for Bn-CH₂)OCH₂Ph
F 3.88, s, 3H55.6OCH₃
G 1.34, s, 12H24.9Pinacol CH₃
- -159.2C-4-O
- -156.8C-2-O
- -136.4B-C (ipso-carbon)
- -83.2Pinacol C-O

Initial Interpretation:

  • The multiplet at 7.45-7.30 ppm integrating to 5H and the singlet at 5.12 ppm integrating to 2H are characteristic of a benzyl group (C₆H₅CH₂-).

  • The three signals in the aromatic region (6.85, 6.72, 6.68 ppm), each integrating to 1H, indicate a tri-substituted benzene ring.

  • The singlets at 3.88 ppm (3H) and 1.34 ppm (12H) correspond to the methoxy group and the four equivalent methyl groups of the pinacol ester, respectively.

2D NMR Analysis: Unambiguous Assignment

While 1D NMR provides a foundational sketch, 2D NMR provides the definitive connections.

G cluster_workflow NMR Structure Elucidation Workflow H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹J C-H Correlations) H1->HSQC HMBC HMBC (²⁻³J C-H Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Proton Skeleton HSQC->Structure Direct C-H Bonds HMBC->Structure Molecular Framework

Caption: Workflow for NMR-based structure elucidation.

1. ¹H-¹H COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).[12] Interpretation:

  • A cross-peak between two proton signals in the COSY spectrum indicates that they are spin-coupled.

  • We expect to see a correlation between the aromatic protons H-5 (6.85 ppm) and H-6 (6.68 ppm) as they are adjacent on the ring. The observed doublet splitting for both these protons confirms this.

  • The protons of the benzyl aromatic ring will show a complex network of correlations among themselves.

  • All other proton signals are singlets (OCH₂, OCH₃, pinacol CH₃) and will not show COSY cross-peaks.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify which proton is directly attached to which carbon.[13][14] Interpretation:

  • Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is directly bonded to.

  • This allows for the direct assignment of the protonated carbons:

    • The proton at 6.85 ppm (H-5) will correlate with the carbon at 113.9 ppm.

    • The proton at 6.72 ppm (H-3) will correlate with the carbon at 105.3 ppm.

    • The proton at 5.12 ppm (OCH₂) will correlate with its carbon (~70.0 ppm).

    • The proton at 3.88 ppm (OCH₃) will correlate with the carbon at 55.6 ppm.

    • The proton at 1.34 ppm (pinacol CH₃) will correlate with the carbon at 24.9 ppm.

  • Quaternary carbons (those with no attached protons), such as C-2, C-4, the ipso-carbon attached to boron, and the pinacol quaternary carbons, will not show any peaks in the HSQC spectrum.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds).[13][14] This is the key experiment for assembling the molecular skeleton. Interpretation:

  • Connecting the Methoxy Group: The protons of the methoxy group (F, 3.88 ppm) should show a correlation to the carbon it's attached to, C-2 (156.8 ppm). This confirms the position of the methoxy group.

  • Connecting the Benzyloxy Group: The methylene protons of the benzyl group (E, 5.12 ppm) will show a correlation to C-4 (159.2 ppm), definitively placing the benzyloxy group.

  • Assembling the Aromatic Ring:

    • Proton H-3 (C, 6.72 ppm) will show correlations to C-2 (156.8 ppm) and C-4 (159.2 ppm), confirming its position between the two oxygen-substituted carbons.

    • Proton H-5 (B, 6.85 ppm) will show correlations to C-4 (159.2 ppm) and the ipso-carbon C-1 (136.4 ppm).

  • Confirming the Boronic Ester Position: The aromatic protons, particularly H-5 and H-3, will show correlations to the ipso-carbon attached to the boron atom (136.4 ppm), confirming the point of attachment of the boronic ester group.

Caption: Key 2- and 3-bond HMBC correlations for structural assembly.

Conclusion

The synergistic application of High-Resolution Mass Spectrometry, FT-IR Spectroscopy, and a suite of 1D and 2D NMR experiments provides an unambiguous and self-validating elucidation of the structure of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. HRMS confirms the molecular formula, FT-IR identifies the key functional groups, and the detailed NMR analysis, particularly the long-range correlations observed in the HMBC spectrum, allows for the definitive assembly of the molecular framework. This rigorous, multi-technique approach exemplifies the gold standard in chemical characterization, ensuring the identity and purity of critical chemical reagents used in research and development.

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  • YouTube. (2012, January 9). Introduction to COSY NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • ACS Publications. (2026, January 8). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]

  • Magritek. (2024, August 14). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • ACS Publications. (n.d.). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • eScholarship.org. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

  • ACS Publications. (2025, December 27). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 4-Benzyloxy-2-methoxyphenylboronic Acid Pinacol Ester: A Keystone Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a versatile and increasingly important buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a versatile and increasingly important building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and key applications, with a focus on the mechanistic rationale behind its use and detailed protocols to ensure reproducible results in the laboratory.

Core Molecular Attributes and Physicochemical Properties

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, also known by its systematic IUPAC name 2-(4-(Benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound. The pinacol ester functional group confers enhanced stability compared to the corresponding boronic acid, rendering it less susceptible to protodeboronation and simplifying its handling and purification. This stability is a critical attribute for a reagent intended for multi-step synthetic sequences.

The presence of the benzyloxy and methoxy groups on the phenyl ring provides specific steric and electronic properties that can be exploited in cross-coupling reactions. The methoxy group at the ortho position can influence the conformation of the molecule and the electronic nature of the boronate, while the benzyloxy group at the para position serves as a stable protecting group for a phenol, which can be readily removed in later synthetic stages to reveal a crucial pharmacophore.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1626407-70-2[1]
Molecular Formula C₂₀H₂₅BO₄[2]
Molecular Weight 340.2 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 81-85 °C[4]
Solubility Soluble in common organic solvents such as THF, dioxane, toluene, and DMF.General knowledge
Storage Store under an inert atmosphere (e.g., argon) in a cool, dry place. Refrigeration is recommended for long-term storage.General laboratory practice

Synthesis of 4-Benzyloxy-2-methoxyphenylboronic Acid Pinacol Ester

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the palladium-catalyzed Miyaura borylation reaction. This reaction typically involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). An alternative, often used when the corresponding boronic acid is available, is the esterification with pinacol.

Recommended Synthetic Protocol: Miyaura Borylation

This protocol describes the synthesis starting from the readily available precursor, 1-bromo-4-(benzyloxy)-2-methoxybenzene. The choice of a palladium catalyst and ligand is crucial for achieving high yields. A common and effective catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is known for its high activity and broad functional group tolerance.

dot

Caption: Workflow for the Miyaura Borylation Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-4-(benzyloxy)-2-methoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%) and a degassed solvent such as dioxane or toluene.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product as a solid.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure high catalytic activity.

  • Base: Potassium acetate acts as a base to facilitate the transmetalation step in the catalytic cycle. Other bases like potassium carbonate or phosphate can also be used, but KOAc is often effective and mild.

  • Excess Diboron Reagent: A slight excess of the diboron reagent is used to ensure complete consumption of the starting aryl halide.

  • Degassed Solvent: Using a degassed solvent minimizes the presence of dissolved oxygen, further protecting the palladium catalyst.

Applications in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The primary utility of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals and functional materials.[6][7]

The reaction couples the aryl group from the boronic ester with an organic halide or triflate, enabling the synthesis of complex molecular scaffolds with high efficiency and functional group tolerance.[8]

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with a generic aryl bromide. The conditions can be adapted for other aryl or vinyl halides/triflates.

dot

Caption: General workflow for a Suzuki-Miyaura Coupling Reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.1-1.5 equiv), the aryl halide (1.0 equiv), and a base such as potassium carbonate (2.0-3.0 equiv) or cesium carbonate (2.0 equiv).[9]

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.[10]

  • Degassing: Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%) or another suitable Pd(0) or Pd(II) precatalyst with appropriate ligands.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain the final product.

Self-Validating System and Mechanistic Insights:

The success of a Suzuki-Miyaura coupling is contingent on the precise interplay of the catalyst, base, and solvent. The base is crucial for the activation of the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the palladium center. The choice of base and solvent can significantly impact the reaction rate and yield. For instance, stronger bases like cesium carbonate can be effective for less reactive aryl chlorides. The biphasic solvent system helps to dissolve both the organic-soluble reactants and the inorganic base.

Safety and Handling

As with all laboratory chemicals, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a valuable and stable reagent that serves as a cornerstone for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of biaryl compounds. The strategic placement of the benzyloxy and methoxy groups offers further opportunities for functionalization and the unmasking of key phenolic moieties in drug candidates. A thorough understanding of its properties and the mechanistic principles behind its reactivity is paramount for its successful application in research and development.

References

  • Supporting Information for a scientific article. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount to successful experimental design, reaction optimization, and purification. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount to successful experimental design, reaction optimization, and purification. This guide provides an in-depth analysis of the solubility of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a common building block in organic synthesis. We will explore the theoretical underpinnings of its solubility, present a qualitative solubility profile based on solvent polarity, and provide detailed experimental protocols for precise solubility determination.

Introduction to 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, with the molecular formula C20H25BO4, is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions.[1] Its structural features—a protected phenol, a methoxy group, and a boronic acid pinacol ester—contribute to its unique chemical properties and solubility profile. The pinacol ester group enhances the stability of the boronic acid, making it a preferred reagent in many synthetic applications.[2] Proper storage in a refrigerated, dry, and well-ventilated place is recommended to maintain its integrity.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle is primarily governed by the polarity of the solute and the solvent. The polarity of an organic molecule is a cumulative effect of its functional groups and the overall carbon skeleton.

Molecular Structure Analysis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester:

  • Nonpolar Moieties: The molecule possesses significant nonpolar character due to the benzyl group and the phenyl ring, as well as the hydrocarbon backbone of the pinacol ester.

  • Polar Moieties: The methoxy group (-OCH3) and the ether linkage in the benzyloxy group introduce some polarity. The boronic acid pinacol ester itself has polar C-O and B-O bonds.

Based on this structure, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester can be classified as a moderately polar compound with a significant nonpolar surface area. Therefore, it is expected to exhibit good solubility in solvents of low to moderate polarity and limited solubility in highly polar or very nonpolar solvents.

Qualitative Solubility Profile

SolventPolarity Index (P')[3]Predicted SolubilityRationale
Nonpolar Solvents
Hexane0.1Poor to SparinglyThe large nonpolar regions of the solute will interact favorably, but the polar groups will hinder dissolution.
Toluene2.4SolubleThe aromatic nature of toluene will interact well with the phenyl rings of the solute.
Polar Aprotic Solvents
Diethyl Ether2.8SolubleThe ether functionality can interact with the polar parts of the solute.
Dichloromethane (DCM)3.1Very SolubleDCM is a versatile solvent for moderately polar compounds.
Tetrahydrofuran (THF)4.0Very SolubleSimilar to diethyl ether but with higher polarity, THF is expected to be an excellent solvent.
Ethyl Acetate4.4Very SolubleThe ester group provides polarity that is compatible with the solute.
Acetone5.1SolubleA good general-purpose solvent for moderately polar compounds.
Acetonitrile5.8Moderately SolubleHigher polarity may lead to slightly reduced solubility compared to less polar aprotic solvents.
Dimethylformamide (DMF)6.4Moderately SolubleA highly polar aprotic solvent; solubility may be limited.
Dimethyl Sulfoxide (DMSO)7.2Sparingly SolubleThe very high polarity of DMSO may not be optimal for this solute with significant nonpolar character.
Polar Protic Solvents
Methanol5.1Sparingly SolubleThe hydrogen-bonding capability of methanol may not be fully utilized by the solute.
Ethanol4.3Sparingly SolubleSimilar to methanol, the polarity and hydrogen bonding may not be a perfect match.
Water10.2InsolubleThe large nonpolar organic structure will prevent dissolution in water.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Test

This rapid test provides a general indication of solubility in various solvents.

Protocol:

  • Preparation: In a series of small, labeled test tubes, add approximately 25 mg of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.[4]

  • Solvent Addition: To each test tube, add the chosen solvent dropwise (e.g., 0.25 mL increments) up to a total volume of 1 mL.[4]

  • Observation: After each addition, vigorously shake or vortex the test tube and observe for dissolution.[4]

  • Classification:

    • Soluble: The compound completely dissolves to form a clear solution.

    • Partially Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve.

Caption: Workflow for the qualitative solubility test.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility at a given temperature.

Protocol:

  • Preparation: Prepare saturated solutions by adding an excess amount of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the flasks to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved solid in the supernatant. This can be achieved through various analytical techniques, such as:

    • Gravimetric Analysis: Evaporate the solvent from the sampled supernatant and weigh the remaining solid.

    • Spectroscopic Analysis (UV-Vis or HPLC): If the compound has a suitable chromophore, create a calibration curve to determine the concentration.

  • Calculation: Express the solubility in terms of g/100 mL or mol/L.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to a known volume of solvent B Seal flask and agitate at constant temperature for 24-48h A->B C Allow solid to settle B->C D Withdraw a known volume of supernatant C->D E Determine concentration (Gravimetric/Spectroscopic) D->E F Calculate solubility (g/100mL or mol/L) E->F

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Conclusion and Practical Recommendations

The solubility of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a critical parameter for its effective use in organic synthesis. Based on its molecular structure, it is predicted to be most soluble in moderately polar aprotic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. For applications requiring high concentrations, these solvents are recommended as starting points. For purification by crystallization, a solvent system in which the compound has high solubility at elevated temperatures and lower solubility at room temperature or below would be ideal. It is imperative for researchers to experimentally verify the solubility in their specific solvent systems and reaction conditions to ensure optimal results.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • BIOFOUNT. (n.d.). 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-(Methoxycarbonyl)benzeneboronic acid pinacol ester, 97%. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Solvent Polarity Table.
  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

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Foundational

A-Technical-Guide-to-4-Benzyloxy-2-methoxyphenylboronic-acid-pinacol-ester-for-Advanced-Research-and-Development

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a key building block in modern synthetic chemistry, particularly val...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a key building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a bulky benzyloxy protecting group and an electron-donating methoxy group, offers distinct reactivity and solubility profiles. This guide provides an in-depth analysis of its commercial availability, quality control considerations, and core applications. We present a comparative landscape of commercial suppliers, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and best practices for handling and storage, empowering researchers to effectively integrate this versatile reagent into their synthetic workflows.

Introduction: Strategic Importance in Synthesis

Boronic acids and their pinacol ester derivatives are indispensable tools in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS No. 1626407-70-2) has emerged as a particularly valuable reagent.[3][4] The pinacol ester functional group enhances the compound's stability by protecting the boronic acid from premature hydrolysis and decomposition.[4]

The strategic placement of the benzyloxy and methoxy groups on the phenyl ring allows for nuanced control over the electronic properties and steric hindrance at the reaction site. This makes it a sought-after intermediate in the synthesis of complex molecules, including biologically active compounds and functional materials.[4][5] This guide serves as a technical resource for professionals in drug development and chemical research, offering a comprehensive overview of its procurement and application.

Commercial Availability and Supplier Analysis

The accessibility of high-quality starting materials is paramount for reproducible and scalable research. 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is available from several specialized chemical suppliers. However, purity, cost, and lead times can vary significantly. Researchers should carefully evaluate these factors based on the specific requirements of their project, from small-scale screening to large-scale synthesis.

Table 1: Comparative Analysis of Commercial Suppliers

SupplierProduct Number (Example)CAS NumberPurity (Typical)Available QuantitiesNotes
BenchChem BCM16264077021626407-70-2>95%1g, 5g, 10gOften provides detailed product information and related research findings.[4]
Sigma-Aldrich (Merck) 4304301626407-70-2≥95%Custom SynthesisMay be available through their custom synthesis services; catalog status can vary.
Combi-Blocks QC-78831626407-70-2>97%250mg, 1g, 5gSpecializes in providing a wide range of building blocks for drug discovery.
Apollo Scientific ORG05481626407-70-2>96%1g, 5gUK-based supplier with global distribution.

Note: Availability, purity, and pricing are subject to change. It is crucial to consult the respective supplier's website or contact their sales department for the most current information.

Quality Control: Ensuring Experimental Integrity

The purity of a boronic ester is critical for the success of subsequent reactions, particularly in metal-catalyzed processes where impurities can poison the catalyst. When procuring 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, researchers should request and scrutinize the Certificate of Analysis (CoA).

Key Parameters to Verify on the CoA:

  • Identity Confirmation: Verified by ¹H NMR and/or Mass Spectrometry. The spectral data should be consistent with the expected structure.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most applications, a purity of >95% is desirable.

  • Residual Solvent Analysis: Important for ensuring that no unwanted solvents from the synthesis and purification process will interfere with future reactions.

  • Water Content: Boronic acids and their esters can be sensitive to moisture. Low water content is preferable for stability.

Storage and Handling: To maintain its integrity, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][6] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an aryl or vinyl halide or triflate.[7][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:[2][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow A 1. Reaction Setup - Add Aryl Halide, Boronic Ester, & Pd Catalyst to Flask B 2. Degassing - Purge with Inert Gas (e.g., Argon) A->B Inert Atmosphere C 3. Reagent Addition - Add Degassed Solvent - Add Base (e.g., K2CO3 solution) B->C Maintain Inertness D 4. Heating & Reaction - Heat to Reaction Temperature (e.g., 80-100 °C) - Monitor by TLC or LC-MS C->D Stirring E 5. Workup - Cool to RT - Aqueous Extraction D->E Reaction Complete F 6. Purification - Column Chromatography E->F Isolate Crude Product G 7. Analysis - ¹H NMR, ¹³C NMR, MS F->G Obtain Pure Product

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with a generic aryl bromide.

Materials:

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.1 eq)

  • Aryl Bromide (1.0 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (in a typical ratio of 4:1 v/v). The solvents should be degassed prior to use by bubbling argon through them for at least 20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Causality Behind Choices:

  • Excess Boronic Ester (1.1 eq): A slight excess is used to drive the reaction to completion and to compensate for any potential homo-coupling or degradation of the boronic ester.

  • Pd(PPh₃)₄ Catalyst: This is a robust and commonly used Pd(0) catalyst that is effective for a wide range of Suzuki couplings.

  • K₂CO₃ as Base: The base is essential for the transmetalation step. Potassium carbonate is a moderately strong base that is effective and generally does not interfere with common functional groups.

  • Dioxane/Water Solvent System: This mixture provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction.

Conclusion

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a high-value, versatile reagent for the construction of complex molecular architectures. A thorough understanding of its commercial landscape, coupled with stringent quality control and optimized reaction protocols, is essential for its successful implementation in research and development. This guide provides the foundational knowledge for scientists to confidently source and utilize this building block, accelerating innovation in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester. Retrieved January 20, 2026.
  • Boron Molecular. (n.d.). Buy 4-Benzyloxy-3-methoxyphenylboronic acid, pinacol ester. Retrieved January 20, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-(Methoxycarbonyl)benzeneboronic acid pinacol ester, 97% 5 g. Retrieved January 20, 2026.
  • Fisher Scientific. (n.d.). 4-(Methoxycarbonyl)benzeneboronic acid pinacol ester, 97% 1 g. Retrieved January 20, 2026.
  • The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved January 20, 2026.
  • WorldOfChemicals. (n.d.). 4-methoxyphenylboronic acid pinacol ester suppliers USA. Retrieved January 20, 2026.
  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved January 20, 2026, from [Link]

  • ChemTik. (n.d.). (4-Methoxycarbonylmethyl)phenylboronic acid pinacol ester. Retrieved January 20, 2026.
  • Achemica. (n.d.). 430430 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester CAS: 1626407-70-2. Retrieved January 20, 2026.
  • Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2739-2744.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]

  • PubMed. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 20, 2026.
  • Boron Molecular. (n.d.). Buy 2-(benzyloxy)-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved January 20, 2026.

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Introduction 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS No. 1626407-70-2) is a vital building block in contemporary organic synthesis, particularly valued in palladium-catalyzed cross-coupling reactions f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS No. 1626407-70-2) is a vital building block in contemporary organic synthesis, particularly valued in palladium-catalyzed cross-coupling reactions for the construction of complex biaryl structures.[1] Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for a comprehensive understanding of its stability profile.[1] The integrity of this reagent is paramount to ensure reproducibility, yield, and purity in multi-step synthetic campaigns. This guide provides a detailed examination of the factors influencing the stability of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, recommended storage conditions, and protocols for assessing its long-term viability.

Chemical Structure and Intrinsic Stability

The structure of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, featuring a pinacolyl group protecting the boronic acid moiety, is designed to enhance its stability compared to the corresponding free boronic acid. Pinacol esters are widely used as stable surrogates for boronic acids, which are often prone to dehydration to form cyclic anhydrides (boroxines) or protodeboronation.[2][3]

The key to the stability of this pinacol ester lies in the trigonal planar geometry of the boron atom and its interaction with the pinacolyl group. The electron-donating nature of the oxygen atoms in the pinacolyl group helps to stabilize the electron-deficient boron center.[4] Furthermore, the bulky pinacol group provides steric hindrance, which can slow down the rate of undesirable reactions.

Primary Degradation Pathway: Hydrolysis

The principal degradation pathway for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is hydrolysis, which cleaves the B-O bonds of the pinacol ester to yield 4-Benzyloxy-2-methoxyphenylboronic acid and pinacol. This reaction is often catalyzed by the presence of water and can be influenced by pH.

dot graph "Hydrolysis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} . Caption: Primary degradation pathway of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

The rate of hydrolysis of phenylboronic pinacol esters is significantly influenced by the electronic nature of the substituents on the aromatic ring.[5][6] The subject molecule possesses two electron-donating groups: a benzyloxy group at the 4-position and a methoxy group at the 2-position. Electron-donating groups increase the electron density on the aromatic ring, which in turn can reduce the electrophilicity of the boron atom. This makes the boron less susceptible to nucleophilic attack by water, thereby slowing the rate of hydrolysis.[6][7] Studies have shown that electron-donor groups in the para position to the boronic moiety can decrease the rate of hydrolysis.[6]

Other Potential Degradation Pathways

Oxidation

Boronic esters are generally more resistant to oxidation than their corresponding boronic acids.[3] However, strong oxidizing agents can lead to the cleavage of the carbon-boron bond to form a phenol.[8][9] While atmospheric oxygen is less of a concern under proper storage, exposure to strong oxidants should be avoided. The benzylic ether linkage could also be susceptible to oxidation under harsh conditions, though this is less likely under recommended storage.

Photodecomposition

Aromatic compounds containing benzyloxy groups can be sensitive to light. While no specific photostability studies on this compound have been published, it is a prudent practice to protect it from light to prevent potential photodegradation.

Recommended Storage Conditions

Based on safety data sheets and the inherent chemical properties of arylboronic acid pinacol esters, the following storage conditions are recommended to ensure the long-term stability of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester:

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)Slows down the rate of potential degradation reactions, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Moisture Keep container tightly closed in a dry place.Hydrolysis is the primary degradation pathway.
Light Protect from light.To prevent potential photodecomposition of the benzyloxy group.

Packaging and Handling

For moisture-sensitive intermediates like 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, appropriate packaging is crucial.

  • Primary Packaging: Use of amber glass vials or bottles with tight-fitting, lined caps is recommended. For larger quantities, multi-layer bags with an aluminum foil layer provide an excellent barrier against moisture, oxygen, and light.[10]

  • Secondary Packaging: The primary container should be placed in a sealed, moisture-barrier bag, potentially with the inclusion of a desiccant pack.[11][12][13] This is particularly important for long-term storage or when shipping to humid environments.

  • Handling: When handling the compound, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. Use dry solvents and reagents when preparing solutions.

Stability Testing Protocols

To experimentally verify the stability of a batch of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a stability testing program based on ICH guidelines can be implemented.[14][15]

Long-Term Stability Study

Objective: To establish the re-test period under recommended storage conditions.

Protocol:

  • Store samples of the compound in the intended packaging at the recommended long-term storage condition (e.g., 5 °C ± 3 °C).

  • Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • At each time point, analyze the samples for purity (e.g., by HPLC or UPLC), appearance, and the presence of degradation products.

Accelerated Stability Study

Objective: To evaluate the impact of short-term excursions from the recommended storage conditions, for example, during shipping.

Protocol:

  • Store samples of the compound in the intended packaging at an accelerated storage condition (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH or 40 °C ± 2 °C / 75% RH ± 5% RH).[14][16]

  • Test the samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for the same parameters as in the long-term study. A significant change is defined as a failure to meet the established specifications.

dot graph "Stability_Testing_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} . Caption: Workflow for stability testing of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Analytical Method for Stability Assessment

A stability-indicating analytical method is required to separate the intact compound from its potential degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique. However, care must be taken to minimize on-column hydrolysis, which can be a challenge with boronic esters.[17]

Recommended HPLC Method Parameters (to be optimized and validated):

  • Column: A column with low silanol activity to minimize on-column hydrolysis.

  • Mobile Phase: A non-aqueous or low-aqueous mobile phase. The use of aprotic solvents in the sample diluent is also recommended.

  • Detector: UV detector, with the wavelength set to an absorbance maximum of the compound.

  • Analysis: The primary degradation product to monitor is the corresponding boronic acid. The peak area percentage of the parent compound should be calculated at each time point.

Conclusion

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a stable compound when stored under the appropriate conditions. The primary degradation pathway is hydrolysis, which can be effectively mitigated by stringent control of moisture. Refrigerated storage in a dry, inert atmosphere and protection from light are key to preserving its quality and ensuring its reliable performance in synthetic applications. A well-designed stability testing program is essential for establishing an appropriate re-test period and for guaranteeing the integrity of this valuable reagent in research and development.

References

  • Achilli, C., Ciana, A., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.
  • IRIS (n.d.).
  • ResearchGate (2025).
  • Molloy, J. J., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing.
  • National Institutes of Health (n.d.).
  • White Rose Research Online (n.d.). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones.
  • Semantic Scholar (2009).
  • AA Blocks (2019). Chemistry Of Boronic Esters.
  • Codefine (2025).
  • ACS Publications (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release.
  • PubMed (2023). A new boronate ester-based crosslinking strategy allows the design of nonswelling and long-term stable dynamic covalent hydrogels.
  • LDPE bags (2025).
  • Pharma Desiccants (2025). Moisture Control For Pharmaceutical Packaging.
  • ResearchGate (2025). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine.
  • Sorbead India (2025). Best Desiccants for Pharmaceutical Packaging and Storage.
  • ResearchGate (2025).
  • National Institutes of Health (n.d.).
  • Semantic Scholar (n.d.).
  • Wiley-VCH (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Hubei Oushida (2025). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide.
  • ACS Publications (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Chemical Communications (RSC Publishing) (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
  • ResearchGate (2025).
  • ChemRxiv (2025). A New Class of Customisable Stable Boronic Ester Assembly.
  • European Medicines Agency (2023).
  • ResearchGate (n.d.).
  • National Institutes of Health (2025).
  • US EPA (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
  • Autech (n.d.). 430430 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester CAS: 1626407-70-2.
  • ICH (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Michael Pittelkow (n.d.).
  • Saudi Food & Drug Authority (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to the approved guideline.
  • ResearchGate (2025). Substituent effects on the stability of para substituted benzyl radicals.
  • ACS Publications (n.d.). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry.
  • Sigma-Aldrich (n.d.). 4-methoxyphenylboronic acid, pinacol ester.
  • Benchchem (n.d.). 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester | 1626407-70-2.
  • FUJIFILM Wako (n.d.). 4-methoxyphenylboronic acid pinacol ester・2-(Benzyloxy).
  • National Institutes of Health (n.d.).
  • The Organic Chemistry Tutor (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the spectroscopic data for 4-Benzyloxy-2-methoxyphenylboronic acid pi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS Number: 1626407-70-2), a versatile building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. The strategic placement of the benzyloxy and methoxy groups on the phenyl ring allows for nuanced electronic and steric control in synthetic transformations, making a thorough understanding of its structural and spectroscopic properties essential for its effective application.

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the interpretation of spectral features. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently replicate and verify the characterization of this compound.

Molecular Structure and Properties

The structural integrity of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is the foundation of its reactivity and spectroscopic signature. A comprehensive understanding of its key features is paramount.

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; B [label="B", pos="-2.8,0!"]; O1_B [label="O", pos="-3.8,1!"]; O2_B [label="O", pos="-3.8,-1!"]; C_pin1 [label="C", pos="-5,1.5!"]; C_pin2 [label="C", pos="-5,-1.5!"]; CH3_pin1a [label="CH₃", pos="-5.5,2.5!"]; CH3_pin1b [label="CH₃", pos="-6,-0.5!"]; CH3_pin2a [label="CH₃", pos="-6,0.5!"]; CH3_pin2b [label="CH₃", pos="-5.5,-2.5!"]; O_Me [label="O", pos="2.4,0!"]; C_Me [label="CH₃", pos="3.6,0!"]; O_Bn [label="O", pos="0,4!"]; C_Bn_CH2 [label="CH₂", pos="1.2,4.7!"]; C_Bn_C1 [label="C", pos="2.4,5.4!"]; C_Bn_C2 [label="C", pos="3.6,4.7!"]; C_Bn_C3 [label="C", pos="3.6,3.3!"]; C_Bn_C4 [label="C", pos="2.4,2.6!"]; C_Bn_C5 [label="C", pos="1.2,3.3!"]; C_Bn_C6 [label="C", pos="1.2,4!"]; // Re-positioning for better layout of Benzyl ring

// Aromatic Ring H labels H3 [label="H", pos="2.1,2.6!"]; H5 [label="H", pos="-2.1,2.6!"]; H6 [label="H", pos="-2.1,0.2!"];

// Benzyl Ring H labels H_Bn2 [label="H", pos="4.5,5.2!"]; H_Bn3 [label="H", pos="4.5,2.8!"]; H_Bn4 [label="H", pos="2.4,1.6!"]; H_Bn5 [label="H", pos="0.3,2.8!"]; H_Bn6 [label="H", pos="0.3,4.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; B -- O1_B; B -- O2_B; O1_B -- C_pin1; O2_B -- C_pin2; C_pin1 -- C_pin2; C_pin1 -- CH3_pin1a; C_pin1 -- CH3_pin1b; C_pin2 -- CH3_pin2a; C_pin2 -- CH3_pin2b; C2 -- O_Me; O_Me -- C_Me; C4 -- O_Bn; O_Bn -- C_Bn_CH2; C_Bn_CH2 -- C_Bn_C1; C_Bn_C1 -- C_Bn_C2; C_Bn_C2 -- C_Bn_C3; C_Bn_C3 -- C_Bn_C4; C_Bn_C4 -- C_Bn_C5; C_Bn_C5 -- C_Bn_C1;

// Aromatic Ring H bonds C3 -- H3; C5 -- H5; C6 -- H6;

// Benzyl Ring H bonds (simplified representation) // These are implicitly part of the aromatic ring, not explicitly drawn to avoid clutter } Caption: Molecular Structure of the target compound.

Systematically named 2-(4-(benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this compound has a molecular formula of C₂₀H₂₅BO₄ and a molecular weight of 340.22 g/mol .[1] Key structural features include a phenyl ring substituted with electron-donating benzyloxy and methoxy groups, and a pinacol-derived boronate ester which enhances stability and facilitates handling compared to the corresponding boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45–7.30m5HBenzyl aromatic H
6.85d1HAromatic H-5
6.72s1HAromatic H-3
6.68d1HAromatic H-6
5.12s2HOCH₂Ph
3.88s3HOCH₃
1.34s12HPinacol CH₃
Data acquired on a 400 MHz spectrometer in CDCl₃.[1]

Interpretation and Field Insights:

  • Aromatic Region (δ 6.6-7.5 ppm): The complex multiplet between δ 7.45 and 7.30 ppm is characteristic of the five protons of the monosubstituted benzyl group. The three distinct signals for the methoxy/benzyloxy-substituted phenyl ring (δ 6.85, 6.72, and 6.68 ppm) confirm the substitution pattern. The ortho and meta couplings, if resolved, would further validate these assignments.

  • Benzylic Protons (δ 5.12 ppm): The singlet at δ 5.12 ppm, integrating to 2H, is diagnostic for the benzylic methylene protons (OCH₂Ph). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

  • Methoxy Protons (δ 3.88 ppm): The singlet at δ 3.88 ppm, integrating to 3H, is characteristic of the methoxy group protons.

  • Pinacol Protons (δ 1.34 ppm): The intense singlet at δ 1.34 ppm, integrating to 12H, is a hallmark of the four equivalent methyl groups of the pinacol ester moiety. This signal's high intensity and singlet nature make it an excellent internal reference point.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
159.2C-4-O
156.8C-2-O
136.4B-C
128.5–127.1Benzyl aromatic C
113.9–105.3Aromatic C
83.2Pinacol C-O
55.6OCH₃
24.9Pinacol CH₃
Data acquired on a 101 MHz spectrometer in CDCl₃.[1]

Interpretation and Field Insights:

  • Aromatic and Alkene Carbons (δ 105-160 ppm): The signals in this region correspond to the twelve aromatic carbons. The two signals at δ 159.2 and 156.8 ppm are assigned to the oxygen-bearing aromatic carbons (C-4 and C-2), shifted downfield due to the deshielding effect of oxygen. The signal at δ 136.4 ppm is attributed to the carbon atom directly bonded to the boron (ipso-carbon), which often exhibits a broader signal and is influenced by the quadrupolar boron nucleus.

  • Pinacol Ester Carbons (δ 83.2 and 24.9 ppm): The signal at δ 83.2 ppm corresponds to the two equivalent quaternary carbons of the pinacol group bonded to oxygen. The signal at δ 24.9 ppm is from the four equivalent methyl carbons of the pinacol group.

  • Aliphatic Carbons (δ 55.6 ppm): The signal at δ 55.6 ppm is characteristic of the methoxy carbon.

Experimental Protocol for NMR Data Acquisition

This protocol is a robust, self-validating method for acquiring high-quality NMR data for arylboronic acid pinacol esters.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a line width of <0.5 Hz on the TMS signal.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment (e.g., 'zg30'). Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

    • Acquire a standard ¹³C{¹H} NMR spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). Key parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Assignment
~3030Aromatic C-H stretch
~2980Aliphatic C-H stretch
~1610, ~1500C=C aromatic ring stretch
~1352B-O stretch[1]
~1240Aryl-O-C stretch (ether)
~1140C-O stretch
Data typically acquired as a KBr pellet or a thin film.

Interpretation and Field Insights:

  • B-O Stretch: The strong absorption band around 1352 cm⁻¹ is highly characteristic of the B-O single bond stretch in boronic esters.[1] This is a key diagnostic peak for confirming the presence of the pinacol boronate moiety.

  • Ether Linkages: The spectrum will also show strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region, corresponding to the methoxy and benzyloxy ether groups.

  • Aromatic Ring: The presence of the aromatic rings is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1610-1500 cm⁻¹ region.

Experimental Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Expected Molecular Ion: For a molecule with the formula C₂₀H₂₅BO₄, the expected molecular ion peak [M]⁺ would be at an m/z of 340.2. Due to the natural abundance of isotopes (¹⁰B at ~20% and ¹¹B at ~80%), a smaller [M-1]⁺ peak at m/z 339.2 should also be observed.

G cluster_0 Key Fragmentation Pathways M [M]⁺˙ m/z = 340 F1 [M - C₇H₇]⁺ m/z = 249 M->F1 - C₇H₇˙ (benzyl radical) F2 [C₇H₇]⁺ m/z = 91 M->F2 α-cleavage F3 [M - OC₇H₇]⁺ m/z = 233 M->F3 - ˙OC₇H₇

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Loss of Benzyl Radical: The most likely fragmentation pathway is the cleavage of the benzylic C-O bond, which is relatively weak. This would result in the loss of a benzyl radical (C₇H₇•, 91 Da) to give a fragment at m/z 249 .

  • Tropylium Ion: A very common and stable fragment in molecules containing a benzyl group is the tropylium ion ([C₇H₇]⁺) at m/z 91 . This is often the base peak in the spectrum.

  • Loss of Benzyloxy Radical: Cleavage of the aryl C-O bond can lead to the loss of a benzyloxy radical (•OC₇H₇, 107 Da), resulting in a fragment at m/z 233 .

  • Other Fragments: Further fragmentation of the pinacol boronate ring or loss of the methoxy group (•CH₃, 15 Da; or CH₂O, 30 Da) could also occur, leading to a more complex spectrum.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often coupled with a Time-of-Flight (TOF) analyzer for high-resolution mass measurements.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, optionally adding a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup (ESI-TOF):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage (typically 3-4 kV), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable ion current.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the protonated molecule [M+H]⁺ (m/z 341.2) and/or other adducts such as [M+Na]⁺ (m/z 363.2).

    • If fragmentation is induced in the source or via tandem MS (MS/MS), analyze the resulting fragment ions to confirm the structure.

Synthesis and Purification

While a specific peer-reviewed synthesis for this exact molecule is not prominently available, a general and robust method for the preparation of arylboronic acid pinacol esters from the corresponding boronic acid is the esterification with pinacol. This method is widely applicable and serves as a reliable protocol.

General Protocol for Pinacol Ester Formation

This protocol is adapted from established procedures for the synthesis of arylboronic acid pinacol esters.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-Benzyloxy-2-methoxyphenylboronic acid (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent such as toluene or diethyl ether.

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) (1.5-2.0 equiv), to the suspension.

  • Reaction Execution:

    • Stir the suspension vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting boronic acid is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Filter the reaction mixture to remove the MgSO₄ and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

  • Validation:

    • Confirm the identity and purity of the final product using the spectroscopic methods (NMR, IR, MS) detailed above.

Conclusion

The comprehensive spectroscopic analysis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester provides a clear and unambiguous confirmation of its structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the diagnostic B-O stretch in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry collectively form a robust dataset for the identification and quality control of this important synthetic building block. The protocols provided herein offer a validated framework for researchers to confidently synthesize and characterize this compound, ensuring its effective application in the development of novel chemical entities.

References

  • Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). A General and Efficient Method for the Synthesis of Pinacol Boronate Esters from Grignard Reagents and Pinacolborane. The Journal of Organic Chemistry, 76(23), 9602–9610.
  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Exploratory

The Strategic Application of 4-Benzyloxy-2-methoxyphenylboronic Acid Pinacol Ester in Modern Organic Synthesis

A Technical Guide for Advanced Practitioners in Medicinal and Materials Chemistry Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Practitioners in Medicinal and Materials Chemistry

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of organoboron reagents, substituted arylboronic esters offer a unique platform for the construction of complex molecular architectures. This guide focuses on a particularly valuable, yet underexplored, building block: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester . We will dissect its strategic advantages, explore its reactivity profile, provide detailed protocols for its application in biaryl synthesis, and discuss subsequent functional group manipulations. This document serves as a technical resource for researchers in drug discovery and materials science, offering insights grounded in established mechanistic principles and validated experimental procedures.

Introduction: The Architectural Advantage of a Multifunctional Reagent

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (henceforth referred to as 1 ) is a trifunctional reagent that offers significant strategic advantages in multi-step synthesis. Its core utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

  • The Boronic Ester: The pinacol ester provides enhanced stability compared to the corresponding boronic acid, facilitating purification and storage while minimizing premature protodeboronation.[1] This stability is crucial for reactions requiring anhydrous conditions or prolonged heating.

  • The Benzyloxy Group: This moiety serves as a robust protecting group for the phenol at the 4-position. Its removal under mild hydrogenolysis conditions reveals a hydroxyl group, a key functional handle for further derivatization, such as etherification, esterification, or introduction into pharmacophores.

  • The Ortho-Methoxy Group: The methoxy group at the 2-position is not merely a passive substituent. Its steric bulk and electronic properties can influence the dihedral angle of the resulting biaryl product. More critically, it can act as a coordinating group for the palladium catalyst during the transmetalation step, potentially influencing reaction rates and regioselectivity in complex couplings.

The strategic combination of these three features allows for a modular approach to the synthesis of highly substituted biaryl and polyaryl systems, which are prevalent motifs in pharmaceuticals and advanced materials.[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of compound 1 is the synthesis of substituted biaryls via the Suzuki-Miyaura cross-coupling reaction. The general transformation involves the palladium-catalyzed reaction of 1 with an aryl or heteroaryl halide (or triflate).

Mechanistic Considerations: The Role of the Ortho-Methoxy Group

The Suzuki-Miyaura catalytic cycle is well-established, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Ar-X Ar-X Ar-X->Pd(0)L2 Ar'-B(pin) 1 Ar'-B(pin)->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)(X)L2

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For ortho-substituted boronic esters like 1 , the transmetalation step warrants special attention. Research on similar systems suggests that the ortho-methoxy group can engage in coordination with the palladium center of the oxidative addition complex. This interaction can pre-organize the transition state for the transfer of the aryl group from boron to palladium, potentially accelerating the reaction. This effect, known as ortho-chelation assistance, can be particularly beneficial when using less reactive coupling partners, such as aryl chlorides.

Experimental Protocols & Data

While specific literature examples for compound 1 are sparse, extensive data from analogous systems allow for the development of robust and reliable protocols. The following procedures are based on established methodologies for similar benzyloxy-substituted arylboronates and ortho-methoxyarylboronates.[4]

General Protocol for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1 )

  • Aryl bromide (Ar-Br)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1 ) (1.2 mmol, 1.2 equiv).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).

  • Purge the flask with argon for 10 minutes while stirring.

  • Heat the reaction mixture to 100 °C and maintain under an argon atmosphere for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Alternative Protocol for More Demanding Couplings (e.g., Aryl Chlorides)

For less reactive aryl chlorides, a stronger base and a more electron-rich phosphine ligand are often required.

Materials:

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1 )

  • Aryl chloride (Ar-Cl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a strict argon atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), compound 1 (1.5 mmol, 1.5 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%) to a Schlenk tube.

  • Add anhydrous toluene (10 mL).

  • Seal the tube and heat the mixture to 110 °C for 12-24 hours.

  • Monitor the reaction as described in Protocol 3.1.

  • Workup and purification are performed as described in Protocol 3.1.

Representative Reaction Data (Based on Analogous Systems)

The following table summarizes expected outcomes for the coupling of compound 1 with various aryl halides, extrapolated from literature precedents with similar substrates.[4]

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromoanisolePdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1001285-95
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O901680-90
4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Toluene1101875-85
1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1008>90

Post-Coupling Manipulation: The Debenzylation Step

A key strategic advantage of using compound 1 is the ability to deprotect the phenolic hydroxyl group. The benzyloxy group is reliably cleaved via catalytic hydrogenolysis, a mild procedure that is tolerant of many other functional groups.

Debenzylation_Workflow cluster_main Debenzylation Workflow start Biaryl Product (Ar-Ar'-OBn) reaction H₂, Pd/C Solvent (MeOH, EtOH, or EtOAc) start->reaction 1. Dissolve filtration Filter through Celite® to remove Pd/C catalyst reaction->filtration 2. React (1-12h) evaporation Solvent Evaporation filtration->evaporation 3. Purify product Final Product (Ar-Ar'-OH) evaporation->product 4. Isolate

Figure 2: Standard workflow for catalytic hydrogenolysis of the benzyloxy group.
Standard Hydrogenolysis Protocol

Materials:

  • Benzyloxy-substituted biaryl product

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyloxy-substituted biaryl (1.0 mmol) in methanol or ethyl acetate (20 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature for 2-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product, which is often pure enough for subsequent steps or can be further purified by chromatography or crystallization.

Conclusion and Future Outlook

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a highly versatile and strategic building block for the synthesis of complex organic molecules. Its stable pinacol ester form, coupled with the orthogonally protected phenol and the electronically influential ortho-methoxy group, provides chemists with a powerful tool for constructing substituted biaryl systems. The protocols outlined in this guide, derived from robust and well-established chemical principles, provide a reliable framework for the successful application of this reagent. As the demand for structurally diverse and functionally complex molecules in drug discovery and materials science continues to grow, reagents like compound 1 that enable modular and strategic synthesis will become increasingly indispensable.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
  • Cammidge, A. N., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 76-77.
  • RSC Adv., 2024, 14, 29184–29188. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • YouTube. (2018). benzyl ether cleavage.
  • Organic Chemistry Portal. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Coupling of a Sterically Demanding and Electron-Rich Boronic Ester The Suzuki-Miyaura cross-coupling reaction stands as a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Coupling of a Sterically Demanding and Electron-Rich Boronic Ester

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its mild conditions and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This guide provides an in-depth technical overview and a robust starting protocol for the use of a specialized yet increasingly relevant building block: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester .

This particular boronic ester presents a unique combination of electronic and steric challenges. The presence of two electron-donating groups—a para-benzyloxy and an ortho-methoxy substituent—enriches the aromatic ring, which can influence the kinetics of the catalytic cycle. Specifically, electron-rich boronic acids can sometimes exhibit slower transmetalation rates. Moreover, the ortho-methoxy group introduces significant steric hindrance around the reaction center, necessitating careful selection of the catalyst system to ensure efficient coupling.

These application notes are designed to provide not just a procedural outline, but a framework for rational optimization, empowering researchers to confidently employ this versatile reagent in their synthetic campaigns.

Chemical Profile: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

PropertyValue
Molecular Formula C₂₀H₂₅BO₄
Molecular Weight 356.22 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in common organic solvents such as dioxane, THF, DMF, and toluene
Stability Pinacol esters exhibit enhanced stability compared to their corresponding boronic acids, making them easier to handle, purify, and store.[3]

Proposed Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with a generic aryl bromide. Optimization may be required for specific coupling partners, particularly with less reactive aryl chlorides or sterically demanding electrophiles.

Materials and Reagents:
  • Aryl bromide: (1.0 equiv)

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester: (1.2 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

Equipment:
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:
  • Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the [Pd(dppf)Cl₂] catalyst (2 mol%). Subsequently, add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. If using a microwave reactor, the reaction can be heated to 120 °C for a shorter duration.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Ester, and Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir (e.g., 90 °C, 4-12 h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F Upon Completion G Aqueous Wash F->G H Dry and Concentrate G->H I Flash Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Mechanistic Insights and Rationale for Protocol Choices

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful execution and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle:

G Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX OA Oxidative Addition TM Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 RE Reductive Elimination Product Ar-Ar' ArX Ar-X Boronate Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Rationale for Reagent Selection:
  • Catalyst ([Pd(dppf)Cl₂]): For sterically hindered substrates like 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester, bulky and electron-rich phosphine ligands are often essential.[4] The dppf ligand provides the necessary steric bulk to promote reductive elimination and prevent β-hydride elimination, while its electron-donating nature facilitates the oxidative addition step. Other suitable catalysts for challenging couplings include those based on Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[5]

  • Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is a common and effective choice for Suzuki-Miyaura reactions. It is strong enough to facilitate the formation of the active boronate species without causing significant decomposition of sensitive functional groups. For particularly challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial. The presence of water is often crucial for the efficacy of inorganic bases.

  • Solvent (Dioxane/Water): A mixture of an organic solvent and water is standard for many Suzuki-Miyaura couplings. Dioxane is an excellent solvent for the organic reagents and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Other common solvent systems include toluene/water and THF/water.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst2. Insufficiently degassed solvent3. Ineffective base1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing of the solvent system. 3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).
Homocoupling of Boronic Ester 1. Presence of oxygen2. High reaction temperature1. Improve inert atmosphere technique. 2. Lower the reaction temperature and extend the reaction time.
Protodeborylation 1. Excess water or protic solvent2. Prolonged reaction time at high temperature1. Use a lower proportion of water in the solvent mixture or consider anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[6] 2. Monitor the reaction closely and stop it upon completion.
Incomplete Reaction with Aryl Chlorides Slow oxidative addition1. Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand). 2. Increase the reaction temperature.

Safety and Handling

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle in an inert atmosphere and avoid inhalation of dust. Consult the Safety Data Sheet (SDS) for the specific catalyst being used.

  • Boronic Esters: While generally stable, boronic esters should be stored in a cool, dry place. Avoid strong oxidizing agents.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this reaction.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. (n.d.).
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences.
  • Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol... (n.d.).
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.).
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.).
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). arXiv.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.).
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). Royal Society of Chemistry.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.).
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.).
  • Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. (n.d.).
  • LCSS: PALLADIUM ON CARBON. (n.d.). Princeton University.
  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
  • Suzuki-Miyaura - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pinacol and similar esters. (n.d.). Yoneda Labs.

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Application

reaction conditions for cross-coupling using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Architectures

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bulky benzyloxy protecting group and an ortho-methoxy group, makes it an ideal precursor for the synthesis of complex biaryl compounds, which are core structures in many pharmaceutical agents and functional materials. This pinacol ester offers enhanced stability and solubility compared to its corresponding boronic acid, facilitating easier handling and purification.[1]

This application note provides a comprehensive guide to the reaction conditions for employing this reagent in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction success, provide a detailed experimental protocol, and offer troubleshooting insights to empower researchers in their synthetic endeavors.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates through a palladium-catalyzed cycle.[2] The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step is crucial and requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[3][4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boron R²-B(pin) + Base Boron->Transmetal

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials:

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4.0 mol%)

  • Toluene, Ethanol, and Water (e.g., in a 5:2:2 ratio)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (1.5 mol%) and SPhos (4.0 mol%).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., Toluene/EtOH/H₂O). The solvents should be degassed by bubbling with Argon for 20-30 minutes prior to use. [5]5. Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously overnight (18-24 hours).

  • Monitoring: Allow the reaction to cool to room temperature. Take a small aliquot, dilute it with an appropriate solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed solvents. 3. Poor quality or wet reagents/solvents. 4. Inappropriate base or solvent combination.1. Use a fresh catalyst source; ensure inert atmosphere is maintained. 2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles. 3. Dry solvents and purify reagents before use. 4. Screen different bases (e.g., Cs₂CO₃) and solvents (e.g., dioxane).
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Low catalyst loading.1. Increase reaction time and/or temperature. 2. Increase catalyst loading slightly (e.g., to 2-3 mol% Pd).
Protodeboronation 1. Presence of water or other protic sources. 2. Base-catalyzed decomposition.1. Use anhydrous solvents and reagents. 2. Try a milder base (e.g., K₂CO₃) or a non-aqueous system (e.g., CsF in dioxane).
Homocoupling of Boronic Ester 1. Presence of oxygen. 2. Catalyst system promotes homocoupling.1. Ensure the reaction is rigorously maintained under an inert atmosphere. 2. Screen different ligands or use a lower catalyst loading.

Synthetic Utility: A Gateway to Benzofurans

The biaryl products derived from 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester are valuable intermediates. For instance, the resulting structure is primed for subsequent reactions. The benzyloxy group can be readily deprotected (e.g., via hydrogenolysis) to reveal a phenol, which can then participate in cyclization reactions to form substituted benzofurans, a privileged scaffold in medicinal chemistry. [13][14][15][16]

References

  • Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Prakash, H., & Selvakumar, P. M. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Available at: [Link]

  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Lagoo Business Press. Available at: [Link]

  • Kim, S. R., et al. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Archives of Pharmacal Research. Available at: [Link]

  • Klapars, A., et al. (2005). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Organic Preparations and Procedures International. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Method

The Strategic Application of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in the Synthesis of Biaryl Scaffolds for Anticancer Drug Discovery

Introduction: The Architectural Importance of Substituted Biaryls in Medicinal Chemistry In the landscape of modern drug discovery, the biaryl motif stands as a privileged scaffold, forming the core of numerous therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Importance of Substituted Biaryls in Medicinal Chemistry

In the landscape of modern drug discovery, the biaryl motif stands as a privileged scaffold, forming the core of numerous therapeutic agents across a spectrum of diseases.[1] The precise arrangement of substituents on these aromatic rings is paramount, dictating the molecule's three-dimensional conformation and its ability to engage with biological targets. 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester has emerged as a sophisticated and highly valuable building block for the construction of these complex biaryl structures. Its utility is primarily showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary carbon-carbon bond formation.[2]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. We will delve into its role in the synthesis of biologically active molecules, with a particular focus on the generation of combretastatin analogues, a class of potent antimitotic agents.[3][4][5] The discussion will encompass the rationale behind its design, detailed experimental protocols, and the critical parameters that ensure successful and reproducible outcomes.

The Unique Advantages of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

The efficacy of this reagent in medicinal chemistry is not coincidental; it is a product of its carefully designed chemical architecture. The pinacol ester group enhances the stability of the boronic acid, preventing premature protodeboronation and improving its solubility in organic solvents, which is crucial for consistent reaction kinetics.[6]

The substituents on the phenyl ring play a pivotal role in modulating the electronic properties and steric profile of the molecule:

  • 2-Methoxy Group: This electron-donating group activates the boronic ester for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]

  • 4-Benzyloxy Group: This bulky protecting group serves a dual purpose. It shields a phenolic hydroxyl group, which is a common feature in many natural products and bioactive molecules, including combretastatin. Furthermore, its steric presence can influence the regioselectivity of the coupling reaction and impact the conformational preferences of the final biaryl product.

Application Focus: Synthesis of Combretastatin Analogues

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[3][4][5] Its simple stilbene structure, featuring a 3,4,5-trimethoxyphenyl ring and a substituted second aromatic ring, has inspired the synthesis of a vast library of analogues in the quest for improved anticancer agents with enhanced stability and bioavailability.[4][7] The strategic replacement of the stilbene double bond with a single bond to create a biaryl structure is a common and effective modification to circumvent the issue of cis-trans isomerization, which can lead to a loss of biological activity.[4]

The use of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester allows for the introduction of a key pharmacophoric element reminiscent of the B-ring of combretastatin, enabling the exploration of structure-activity relationships (SAR) critical for optimizing anticancer efficacy.

Visualizing the Synthetic Strategy

The following diagram illustrates the general workflow for the synthesis of a biaryl combretastatin analogue using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Key Transformation cluster_3 Intermediate & Final Product A 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester D Suzuki-Miyaura Cross-Coupling A->D B Substituted Aryl Halide (e.g., 3,4,5-trimethoxybromobenzene) B->D C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) C->D E Protected Biaryl Analogue D->E F Deprotection (e.g., Hydrogenolysis) E->F G Final Biaryl Combretastatin Analogue F->G

Caption: Synthetic workflow for a biaryl combretastatin analogue.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with a substituted aryl bromide.

Materials:

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.1 eq)

  • Substituted Aryl Bromide (e.g., 1-bromo-3,4,5-trimethoxybenzene) (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aryl bromide (1.0 eq), 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and deionized water in a 4:1 ratio.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical results for the Suzuki-Miyaura coupling reaction described above.

EntryAryl Halide PartnerCatalyst Loading (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
11-bromo-3,4,5-trimethoxybenzene3K₂CO₃Dioxane/H₂O (4:1)851285-95
22-bromopyridine3K₂CO₃Dioxane/H₂O (4:1)901675-85
34-bromoanisole3Cs₂CO₃Toluene/H₂O (5:1)1001080-90

Mechanism and Rationale: The Suzuki-Miyaura Catalytic Cycle

The success of this synthesis hinges on the intricate steps of the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X L2 OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar-Ar' RE->Product ArylHalide Ar-X ArylHalide->OA BoronicEster Ar'-B(OR)2 BoronicEster->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: This is the rate-determining step where the organic moiety from the boronic ester is transferred to the palladium center. The base is crucial here, activating the boronic ester to facilitate this transfer. The electron-donating methoxy group on our reagent helps to accelerate this step.

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst.

Conclusion: A Versatile Tool for Drug Discovery

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a powerful and versatile reagent in the medicinal chemist's toolbox. Its well-defined structure provides a stable and reactive handle for the construction of complex biaryl scaffolds through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The ability to introduce a key pharmacophoric element with a protected hydroxyl group makes it particularly valuable in the synthesis of natural product analogues, such as those of combretastatin, for the discovery of new and improved therapeutic agents. The protocols and insights provided herein are intended to empower researchers to effectively utilize this building block in their drug discovery endeavors.

References

  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]

  • Li, L., et al. (2016). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ACS Medicinal Chemistry Letters, 7(4), 415-420. [Link]

  • ResearchGate. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry. [Link]

  • Kandeel, M., et al. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(15), 3422. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel pinacolylboronate containing combretastatin 'antimitotic agent' analogues. PubMed Central. [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PubMed Central. [Link]

Sources

Application

Application Note &amp; Protocol: Efficient Debenzylation of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester via Catalytic Hydrogenolysis

Introduction The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its robustness under a wide array of reaction conditions. However, its effective re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its robustness under a wide array of reaction conditions. However, its effective removal, or debenzylation, is a critical terminal step to unveil the desired phenol. This application note provides a detailed protocol for the debenzylation of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester to yield 4-Hydroxy-2-methoxyphenylboronic acid pinacol ester. This transformation is particularly relevant in the synthesis of substituted phenols that are pivotal intermediates in the development of pharmaceuticals and other biologically active molecules. The pinacol ester of the boronic acid is often employed to enhance stability and ease of handling during synthesis and purification.[1][2]

The protocol herein focuses on catalytic hydrogenolysis, a widely adopted, clean, and efficient method for benzyl ether cleavage.[3][4] This process typically involves the use of a palladium catalyst, most commonly supported on activated carbon (Pd/C), in the presence of a hydrogen source.[5][6] The reaction proceeds with high chemoselectivity, often leaving other functional groups intact. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and address potential challenges and troubleshooting strategies.

Reaction Mechanism: Catalytic Hydrogenolysis

Catalytic hydrogenolysis of a benzyl ether involves the cleavage of the C-O bond of the ether linkage. The generally accepted mechanism on a palladium surface can be summarized as follows:

  • Adsorption: Both the benzyl ether substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.

  • C-O Bond Cleavage: The adsorbed benzyl ether undergoes cleavage of the benzylic C-O bond through interaction with the activated hydrogen on the catalyst surface. This is often the rate-determining step.

  • Product Formation: The resulting fragments are hydrogenated to form the desired phenol and toluene.

  • Desorption: The final products, the debenzylated phenol and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of solvent can significantly influence the reaction rate, with polar solvents like ethanol and ethyl acetate generally being effective.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Ethyl Acetate catalyst Add Pd/C Catalyst start->catalyst setup Set up Hydrogenation Apparatus (H₂ balloon or Parr shaker) catalyst->setup purge Purge with H₂ setup->purge react Stir under H₂ atmosphere (monitor by TLC) purge->react filter Filter through Celite® react->filter Upon completion concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify by Column Chromatography (Boric acid-treated silica gel) concentrate->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the debenzylation of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)CAS Number
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester≥95%Commercially Available1626407-70-2[7][8]
Palladium on activated carbon (Pd/C)10 wt%Sigma-Aldrich7440-05-3
Ethyl Acetate (EtOAc)AnhydrousFisher Scientific141-78-6
Hydrogen (H₂)High PurityAirgas1333-74-0
Celite® 545---MilliporeSigma61790-53-2
Boric AcidACS ReagentVWR10043-35-3
Silica Gel230-400 meshSorbent Technologies7631-86-9
HexanesACS ReagentEMD Millipore110-54-3

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol Steps

  • Reaction Setup:

    • To a round-bottom flask, add 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.0 eq).

    • Dissolve the starting material in a suitable volume of ethyl acetate (approximately 10-20 mL per gram of substrate).

    • Carefully add 10% Palladium on carbon (Pd/C) to the solution (5-10 mol% Pd relative to the substrate). The catalyst should be handled with care as it can be pyrophoric when dry.

  • Hydrogenation:

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions; a Parr apparatus is recommended for larger scales and higher pressures) at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Prepare a TLC plate with a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes).

    • Spot the reaction mixture (after filtering a small aliquot through a pipette with a cotton plug to remove the catalyst) alongside the starting material.

    • The disappearance of the starting material spot and the appearance of a more polar product spot indicate the reaction is proceeding. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

    • Dilute the reaction mixture with additional ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can often be of high purity. However, if further purification is required, column chromatography is recommended.

    • It is advisable to use silica gel treated with boric acid to prevent decomposition or strong adsorption of the boronic acid pinacol ester.[9][10]

    • Preparation of Boric Acid-Treated Silica Gel: Create a slurry of silica gel in a 5% w/v solution of boric acid in methanol. Agitate for 1 hour, then remove the solvent by filtration and dry the silica gel thoroughly in vacuo.[10]

    • Pack a column with the treated silica gel and equilibrate with a non-polar solvent (e.g., hexanes).

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure 4-Hydroxy-2-methoxyphenylboronic acid pinacol ester.

Chemical Reaction Diagram

reaction cluster_reactants cluster_products start 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester catalyst Pd/C, H₂ Ethyl Acetate, RT end 4-Hydroxy-2-methoxyphenylboronic acid pinacol ester + Toluene catalyst->end

Caption: Debenzylation of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester to 4-Hydroxy-2-methoxyphenylboronic acid pinacol ester.

Expected Results and Characterization

The final product, 4-Hydroxy-2-methoxyphenylboronic acid pinacol ester, should be a white to off-white solid. Characterization can be performed using standard analytical techniques.

Analytical TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz) Disappearance of signals corresponding to the benzyl group (aromatic protons ~7.3-7.4 ppm and benzylic protons ~5.1 ppm). Appearance of a broad singlet for the phenolic -OH proton. Signals for the methoxy group (~3.8 ppm), aromatic protons of the product, and the pinacol methyl groups (~1.3 ppm) should be present.
¹³C NMR (CDCl₃, 101 MHz) Disappearance of carbon signals from the benzyl group.
Mass Spectrometry (ESI) Calculation of the exact mass of the product and comparison with the observed mass to confirm the elemental composition.
Melting Point A sharp melting point indicates high purity.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, or poor stirring.Use fresh, high-quality Pd/C. Ensure the system is properly sealed and under a positive pressure of hydrogen. Increase the stirring rate to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).
Product Decomposition on Silica Gel The Lewis acidic nature of silica gel can lead to hydrolysis or degradation of the boronic ester.[10]Use boric acid-treated silica gel or neutral alumina for chromatography.[10] Alternatively, if the crude product is sufficiently pure, avoid chromatography.
Low Product Recovery Strong adsorption of the product onto the silica gel column.Use boric acid-treated silica gel.[9][10] A small amount of a polar solvent like methanol can be added to the eluent at the end of the chromatography to wash out any strongly adsorbed material, although this may co-elute impurities.
Difficulty in Removing Pd Catalyst Fine particles of the catalyst passing through the filter paper.Use a dense pad of Celite® for filtration. If fines persist, allow the solution to stand and decant, or re-filter through a finer filter medium.

References

  • Vertex AI Search, "Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
  • ResearchGate, "A Facile Chromatographic Method for Purific
  • Green Chemistry (RSC Publishing), "Mild catalytic multiphase hydrogenolysis of benzyl ethers"
  • Benchchem, "Technical Support Center: Purific
  • Synthesis, "Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride"
  • ResearchGate, "Hydrogenolysis of benzyl‐protected esters. | Download Scientific Diagram"
  • Atlanchim Pharma, "2-17 Science About O-Benzyl protecting groups"
  • PubMed Central, "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups"
  • ACS Publications, "A Method for the Deprotection of Alkylpinacolyl Boron
  • Organic Chemistry Portal, "Selective Cleavage of Benzyl Ethers"
  • ResearchGate, "Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzyl
  • Ask this paper | Bohrium, "the-application-of-palladium-catalysts-in-catalyzing-the-hydrogenolysis-of-n-benzyl-compounds"
  • Organic Syntheses Procedure, "boronic esters"
  • ACS Publications, "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega"
  • ResearchGate, "Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF"
  • The Royal Society of Chemistry, "Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boron
  • The Royal Society of Chemistry, "Supporting Inform
  • Organic Chemistry Portal, "Benzyl Ethers"
  • MySkinRecipes, "4-(2-Methoxyethylcarbamoyl)phenylboronic acid, pinacol ester"
  • CymitQuimica, "4-Methoxyphenylboronic acid pinacol ester"
  • ResearchGate, "How to purify boronic acids/boron
  • Sigma-Aldrich, "4-Hydroxy-3-methoxyphenylboronic acid pinacol ester 98 269410-22-2"
  • Reddit, "HELP: Purifying boronic acids sucks : r/OrganicChemistry"
  • Toronto Research Chemicals, "4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester"
  • 알앤디메이트, "2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester"
  • Autech, "430430 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester CAS: 1626407-70-2"
  • BIOFOUNT, "1626407-70-2|4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester"
  • CymitQuimica, "2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester"

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Method

scale-up synthesis using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

An Application Guide for the Scale-Up Synthesis of Biaryl Compounds Using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Abstract This technical guide provides researchers, process chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scale-Up Synthesis of Biaryl Compounds Using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Abstract

This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for the reliable scale-up of carbon-carbon bond-forming reactions utilizing 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, is presented as the primary application.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety, and critical parameter controls necessary for transitioning from bench-scale discovery to kilogram-scale production. We address common scale-up challenges, including thermal management, palladium removal, and purification strategies, to ensure a robust, safe, and efficient synthesis.

Introduction: The Strategic Value of the Reagent

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a highly valuable building block in organic synthesis. Its structure is particularly relevant in the construction of complex biaryl and heteroaryl scaffolds, which are prevalent motifs in a vast array of biologically active molecules and pharmaceutical agents.[4][5] The pinacol ester functional group offers enhanced stability compared to the corresponding free boronic acid, making it more amenable to storage, handling, and purification, which are critical advantages in large-scale campaigns.[2][6]

The primary utility of this reagent lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][7] This Nobel Prize-winning transformation is favored in industrial settings for its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity of its boron-based reagents.[2][3] This guide provides a detailed protocol and the critical process insights required for its successful implementation on scale.

Reagent Profile and Essential Safety Protocols

Before commencing any scale-up operation, a thorough understanding of the reagent's properties and handling requirements is paramount.

PropertyValue
Chemical Name 2-(4-(Benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number 1000796-87-1 (similar structure)[8]
Molecular Formula C₂₀H₂₅BO₄
Molecular Weight 340.22 g/mol [8]
Appearance Typically a white to off-white solid
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[9][10]
Core Safety & Handling (EHS) Directives

Boronic acid derivatives, while generally less hazardous than many organometallic reagents, require diligent handling to ensure personnel safety.[11][12]

  • Personal Protective Equipment (PPE): Always wear ANSI-approved safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.[10][11]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood or a glovebox to avoid inhalation of dust or vapors.[10][11]

  • Inert Handling: While pinacol esters are relatively stable, it is good practice to handle them under an inert atmosphere to prevent potential hydrolysis from atmospheric moisture over long-term storage.

  • Static Discharge: When transferring large quantities of powdered solids, use non-sparking tools and ensure equipment is properly grounded to prevent ignition from electrostatic discharge.[11][13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[9]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[11]

The Suzuki-Miyaura Coupling: A Scale-Up Perspective

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][14] Success on a large scale hinges on optimizing the parameters that govern this cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product BoronicEster Ar'-B(pin) (Boronic Ester) BoronicEster->Transmetalation ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd Base Base (e.g., K₃PO₄) OH⁻ Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Process Scale-Up
  • Catalyst System: While numerous palladium catalysts are effective, Pd(OAc)₂ with a sterically bulky phosphine ligand like SPhos or XPhos is a robust starting point.[6][14] For large-scale synthesis, minimizing catalyst loading (e.g., < 1 mol%) is crucial for economic viability and to simplify the removal of residual palladium from the final product.[15][16]

  • Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[3] K₃PO₄ is often effective for less reactive aryl chlorides. The base facilitates the transmetalation step and must be chosen carefully to avoid decomposition of sensitive functional groups.

  • Solvent System: Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed.[6][17] The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction at the interface. Thorough degassing of all solvents is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[3][17]

  • Thermal Management: The oxidative addition step can be exothermic. On a large scale, this heat must be managed effectively. This is achieved by using a jacketed reactor with precise temperature control and potentially controlling the rate of addition of one of the reagents.

  • Workup and Purification: Chromatographic purification is often impractical and costly at scale. The process should be designed to yield a product that can be purified by crystallization. This requires careful control of the reaction to minimize byproduct formation.

  • Palladium Removal: Residual palladium in an active pharmaceutical ingredient (API) is strictly regulated. Post-reaction scavenging techniques are essential. This can involve treatment with activated carbon, specialized thiol-based scavengers, or phosphine reagents like P(n-Bu)₃ followed by an acidic wash to remove the resulting palladium complexes.[15][16]

Detailed Scale-Up Protocol: Synthesis of 4'-Bromo-4-benzyloxy-2-methoxy-1,1'-biphenyl

This protocol describes a representative Suzuki-Miyaura coupling on a 100-gram scale.

Reaction Scheme: (Self-generated image for illustrative purposes)

Materials and Equipment
ReagentMW ( g/mol )AmountMolesEquivalents
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester340.22100.0 g0.2941.0
1,4-Dibromobenzene235.9083.1 g0.3521.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.33 g0.001470.005 (0.5 mol%)
SPhos410.471.21 g0.002940.01 (1.0 mol%)
Potassium Phosphate (K₃PO₄), fine powder212.27124.8 g0.5882.0
Toluene-1.0 L--
Deionized Water-200 mL--

Equipment: 3L 5-neck jacketed glass reactor, overhead mechanical stirrer with a pitched-blade impeller, thermocouple, reflux condenser with a nitrogen/argon inlet, and a solids charging port.

Experimental Workflow Diagram

Workflow Setup 1. Reactor Setup (Dry & Inert) Charge 2. Charge Reagents (Boronic Ester, Aryl Bromide, Base, Toluene) Setup->Charge Degas 3. Degas Mixture (3x Vacuum/N₂ Cycles) Charge->Degas Catalyst 4. Add Catalyst Slurry (Pd(OAc)₂/SPhos in degassed Toluene) Degas->Catalyst Heat 5. Heat to 90 °C (Monitor by HPLC) Catalyst->Heat Workup 6. Cool & Quench (Add Water & Separate Layers) Heat->Workup Wash 7. Wash Organic Layer (Brine) Workup->Wash Purify 8. Solvent Swap & Crystallize (Heptane) Wash->Purify Isolate 9. Isolate Product (Filter, Wash & Dry) Purify->Isolate

Caption: General workflow for a scale-up Suzuki-Miyaura cross-coupling experiment.[3]

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 3L jacketed reactor is clean, dry, and assembled with all peripherals. Inert the vessel by evacuating and backfilling with nitrogen three times.[3]

  • Reagent Charging: Under a positive flow of nitrogen, charge the reactor with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (100.0 g), 1,4-dibromobenzene (83.1 g), and powdered K₃PO₄ (124.8 g).

  • Solvent Addition & Degassing: Add toluene (1.0 L) and deionized water (200 mL). Begin vigorous stirring (e.g., 250 RPM). Degas the entire mixture by sparging with argon for 30 minutes.

  • Catalyst Premix and Addition: In a separate flask under nitrogen, suspend Pd(OAc)₂ (0.33 g) and SPhos (1.21 g) in degassed toluene (50 mL). Stir for 10 minutes. Transfer this catalyst slurry to the main reactor via cannula.

  • Reaction Execution: Heat the reactor jacket to 90-95 °C to bring the internal reaction temperature to ~90 °C. Maintain vigorous stirring under a nitrogen atmosphere. Monitor the reaction's progress every 2 hours by taking a sample from the reaction mixture and analyzing it by HPLC or TLC. The reaction is typically complete within 8-12 hours.

  • Workup and Phase Separation: Once the reaction is complete (as judged by the consumption of the boronic ester), cool the mixture to room temperature. Stop the stirrer and allow the layers to separate. Transfer the lower aqueous layer to a waste container.

  • Washing: Add 500 mL of brine to the reactor, stir for 15 minutes, then stop stirring and remove the lower aqueous layer.

  • Purification and Isolation:

    • Filter the organic layer through a pad of celite to remove any insoluble palladium species.

    • Set up the reactor for distillation and concentrate the toluene solution under reduced pressure to a volume of approximately 300 mL.

    • Slowly add heptane (600 mL) to the warm concentrate with stirring. The product should begin to crystallize.

    • Cool the slurry to 0-5 °C and stir for 2 hours to maximize crystallization.

  • Final Product Handling: Filter the solid product using a large Büchner funnel. Wash the filter cake with cold heptane (2 x 100 mL). Dry the white solid in a vacuum oven at 40-50 °C to a constant weight.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or Stalled Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient base strength or poor mixing.3. Impure starting materials.[18]1. Ensure rigorous degassing of all solvents and reagents.2. Use a finely powdered base and ensure vigorous stirring.3. Verify the purity of reagents before starting.
Significant Protodeboronation 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents if possible (with a suitable base like CsF).2. Optimize the reaction to reduce cycle time.
Difficult Purification 1. Formation of homocoupled byproducts.2. Incomplete reaction.1. Adjust stoichiometry; use a slight excess (1.1-1.2 equiv.) of the boronic ester.[17]2. Ensure the reaction has gone to completion before workup.
High Residual Palladium 1. Inefficient removal during workup.1. Implement a dedicated palladium scavenging step post-reaction (e.g., treat the organic solution with activated carbon or a commercial scavenger).[16]

Conclusion

The scale-up of Suzuki-Miyaura cross-coupling reactions using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a highly effective strategy for the synthesis of complex biaryl compounds. Success in this endeavor is not merely an extrapolation of a lab-scale procedure but requires a deliberate focus on process control, thermal management, and purification strategy. By understanding the causality behind each experimental choice—from catalyst selection to the final isolation—researchers can develop safe, robust, and economically viable processes to advance drug discovery and development programs.

References

  • boronic esters - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. ResearchGate. Available from: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Chemistry LibreTexts. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018-08-15). National Institutes of Health (NIH). Available from: [Link]

  • a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (2014-11-17). HETEROCYCLES. Available from: [Link]

  • CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (2014). The Royal Society of Chemistry. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020-09-21). PubMed Central. Available from: [Link]

  • Supporting Information 22-01-15. The Royal Society of Chemistry. Available from: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available from: [Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (2011-08-03). ACS Publications. Available from: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024-01-16). ACS Publications. Available from: [Link]

Sources

Application

one-pot synthesis involving 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Application Note & Protocol Topic: Streamlining Complex Molecule Synthesis: A Guide to One-Pot Reactions Featuring 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Audience: Researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Streamlining Complex Molecule Synthesis: A Guide to One-Pot Reactions Featuring 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of One-Pot Syntheses and Privileged Scaffolds

In the landscape of modern drug discovery and materials science, efficiency is paramount. Multi-step synthetic sequences, while powerful, often suffer from drawbacks including time-consuming workups, purification losses at each stage, and significant solvent waste. One-pot syntheses, or tandem reactions, circumvent these issues by allowing multiple chemical transformations to occur in a single reaction vessel. This approach offers substantial benefits in terms of operational simplicity, cost-effectiveness, and environmental sustainability ("green chemistry").[1][2]

A cornerstone of medicinal chemistry is the biaryl motif, a structural feature present in numerous FDA-approved drugs and biologically active compounds.[3] The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing this linkage due to its mild conditions and exceptional functional group tolerance.[3] This application note details a robust, one-pot protocol that synergizes the Miyaura borylation with a subsequent Suzuki-Miyaura coupling. This strategy enables the efficient synthesis of complex biaryl compounds from two distinct aryl halides without isolating the intermediate boronic ester.[1][4]

We focus on the utility of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS No. 1626407-70-2), a versatile building block.[5][6] The unique substitution pattern—an electron-donating methoxy group and a readily cleavable benzyloxy protecting group—provides distinct reactivity profiles and synthetic handles for further molecular elaboration, making it a valuable reagent in the synthesis of complex molecular architectures.[5]

The Principle: A Tandem Borylation/Suzuki-Miyaura Cross-Coupling Cascade

The elegance of this one-pot procedure lies in the seamless transition between two palladium-catalyzed reactions within the same flask. The process capitalizes on the shared mechanistic features and compatible reaction conditions of both the Miyaura borylation and the Suzuki-Miyaura coupling.[2]

The sequence is initiated by the Miyaura Borylation . An aryl halide (Ar¹-X) is coupled with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base (e.g., potassium acetate, KOAc). This forms the corresponding aryl boronic acid pinacol ester (Ar¹-Bpin) in situ.

Upon completion of the borylation, the reaction environment is modified—typically by adding a second, different aryl halide (Ar²-X) and a stronger aqueous base (e.g., Na₂CO₃, LiOH)—to initiate the Suzuki-Miyaura Coupling . The newly formed Ar¹-Bpin then couples with Ar²-X, again under palladium catalysis, to yield the final unsymmetrical biaryl product (Ar¹-Ar²). The pinacol group on the boronic ester enhances its stability against premature hydrolysis compared to the free boronic acid.[5]

This telescoped approach avoids a separate workup and purification of the boronic ester intermediate, dramatically improving the overall efficiency of the synthetic route.[2]

One_Pot_Suzuki_Workflow Start Start: Reaction Vessel (Solvent, Pd Catalyst, Base 1) Reagent1 Aryl Halide 1 (Ar¹-X) + Bis(pinacolato)diboron Start->Reagent1 Add Reagents Step1 Step 1: Miyaura Borylation (Heat) Reagent1->Step1 Intermediate In Situ Formation: Aryl Boronic Ester (Ar¹-Bpin) Step1->Intermediate Reaction Progress Reagent2 Add: Aryl Halide 2 (Ar²-X) + Aqueous Base 2 Intermediate->Reagent2 No Isolation Step2 Step 2: Suzuki-Miyaura Coupling (Heat) Reagent2->Step2 Product Final Product: Unsymmetrical Biaryl (Ar¹-Ar²) Step2->Product C-C Bond Formation End Workup & Purification Product->End

Figure 1: Conceptual workflow of the one-pot borylation/Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes the synthesis of a biaryl compound by first reacting an aryl bromide with bis(pinacolato)diboron, followed by a subsequent coupling with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Aryl Bromide (e.g., 4-bromoanisole)ReagentPlus®, ≥99%Sigma-AldrichThe first coupling partner.
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester>95%BenchChem[5]The second coupling partner. CAS: 1626407-70-2.[6]
Bis(pinacolato)diboron (B₂pin₂)≥99%Sigma-AldrichBoron source for the in situ ester formation.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))99%Sigma-AldrichCatalyst. Can be substituted with other Pd catalysts/ligands.[4]
Potassium Acetate (KOAc)≥99%Sigma-AldrichAnhydrous. Base for the borylation step.
Sodium Carbonate (Na₂CO₃)≥99.5%Sigma-AldrichBase for the Suzuki coupling step. Prepared as a 2M aqueous solution.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Ethyl AcetateACS ReagentVWRFor extraction.
BrineN/ALab-preparedSaturated NaCl solution for washing.
Magnesium Sulfate (MgSO₄)Anhydrous, ≥97%Fisher ScientificFor drying the organic phase.
Equipment
  • Two-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere line (Argon or Nitrogen)

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

PART A: In Situ Miyaura Borylation

  • To an oven-dried two-neck round-bottom flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (KOAc, 3.0 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aryl bromide.

  • Once the borylation is complete, cool the reaction mixture to room temperature. Do not perform a workup.

PART B: Suzuki-Miyaura Coupling

  • To the same flask containing the crude aryl boronic ester mixture, add 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.0 mmol, 1.0 equiv).

  • Add the second palladium catalyst charge, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Note: In some protocols, a single, larger initial catalyst loading is sufficient for both steps.[1]

  • Add 2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL, 4.0 mmol, 4.0 equiv).

  • Re-heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the formation of the biaryl product by TLC or GC-MS. This step is typically complete within 4-12 hours.

Workup and Purification
  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data for the 4-benzyloxy-2-methoxyphenyl moiety should be consistent with published values.[5]

Key Parameter Optimization and Troubleshooting

The success of a one-pot reaction often depends on fine-tuning several parameters. The following table provides guidance for optimization and troubleshooting.

ParameterStandard ConditionOptimization Strategy & RationaleCommon Issues & Solutions
Palladium Source Pd(PPh₃)₄ (3-5 mol%)For challenging substrates, consider more active catalysts like Pd(dppf)Cl₂ or Buchwald ligands (e.g., XPhos, SPhos) which can lower catalyst loading and reaction times.[2]Low Yield/No Reaction: Catalyst may be deactivated. Ensure anhydrous and anaerobic conditions. Consider a more robust catalyst system.
Base KOAc (Borylation) / Na₂CO₃ (Suzuki)The choice of base is critical. KOAc is mild enough for borylation.[1] The Suzuki step requires a stronger base for efficient transmetalation; K₃PO₄ or Cs₂CO₃ can be effective alternatives for less reactive halides.Side Product Formation (Homocoupling): The base for the Suzuki step might be too strong or added too early. Ensure the borylation is complete before adding the aqueous base.
Solvent 1,4-DioxaneToluene, DMF, or 2-propanol can also be used.[1] Solvent choice can influence reaction rates and solubility of reagents. Aprotic polar solvents generally perform well.Poor Solubility: If reagents are not fully dissolved, the reaction may be slow or incomplete. Choose a solvent that dissolves all components at the reaction temperature.
Temperature 80-100 °CMicrowave-assisted heating can dramatically reduce reaction times.[4] Lower temperatures may be possible with highly active catalysts but could require longer reaction times.Decomposition: High temperatures can lead to degradation of sensitive substrates or the catalyst. Optimize for the lowest effective temperature.

Visualization of the Reaction Cascade

Reaction_Cascade cluster_step1 Step 1 cluster_step2 Step 2 (Same Pot) reagents Ar¹-Br B₂(pin)₂ borylation borylation reagents->borylation intermediate In Situ Intermediate Ar¹-B(pin) borylation->intermediate suzuki suzuki intermediate:in->suzuki reagents2 Ar²-B(pin) (Target Reagent) Aryl Halide (from Borylation) reagents2:ar2->suzuki product Final Biaryl Product (Ar¹-Ar²) suzuki->product

Figure 2: Detailed reaction cascade showing the two distinct catalytic cycles occurring in one pot.

Conclusion

The one-pot Miyaura borylation/Suzuki-Miyaura coupling protocol is a powerful and highly efficient method for the synthesis of unsymmetrical biaryls. By leveraging versatile building blocks like 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester , researchers can rapidly access complex molecular scaffolds relevant to pharmaceutical and materials science. This approach minimizes waste, reduces operational complexity, and accelerates the discovery timeline, embodying the principles of modern, efficient chemical synthesis.

References

  • González-Bobes, F., & Nolla-Saltiel, R. (2014). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews.

  • Castillo, D., et al. (2019). Bis-Imine Boronic Esters Obtained by One-Step Multicomponent Reactions. Synthesis and X-Ray Diffraction Structural Analysis. ResearchGate.

  • Tan, F., et al. (2022). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications.

  • Mizoguchi, H., et al. (2022). Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Chemical Science.

  • García-López, D., et al. (2022). Boron complexes obtained through the one-pot multicomponent reaction, and corresponding yield. ResearchGate.

  • Valenti, C., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.

  • Webster, M. P., et al. (2012). LITHIATION-BORYLATION OF N,N-DIISOPROPYL-O-ARYL-CARBAMATES: A VERSATILE AND GENERAL METHOD FOR THE PREPARATION OF FUNCTIONALISED ARYL BORONIC ESTERS. Organic Syntheses.

  • Alfa Aesar. 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester.

  • BenchChem. 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester | 1626407-70-2.

  • Royal Society of Chemistry. Supporting Information for a related synthesis.

  • CymitQuimica. 4-Methoxyphenylboronic acid pinacol ester.

  • Pagliaro, M., et al. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry.

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.

  • Sigma-Aldrich. 4-Methoxycarbonylphenylboronic acid pinacol ester.

  • A2B Chem. 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

  • Boron Molecular. 2-(benzyloxy)-5-(methoxycarbonyl)phenylboronic acid, pinacol ester.

  • Sigma-Aldrich. 3-Benzyloxy-4-methoxycarbonylphenylboronic acid pinacol ester.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Yang, D., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology.

  • Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications.

  • CymitQuimica. 2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester.

  • BIOFOUNT. 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

  • R&D Mate. 2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester.

Sources

Method

Title: Accelerated Synthesis via Microwave-Assisted Suzuki Coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

An Application Note and Protocol for Researchers Abstract This application note provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol es...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with aryl halides. The Suzuki reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] The integration of microwave irradiation technology dramatically accelerates reaction times, often reducing them from hours to minutes, while simultaneously improving yields and minimizing side reactions.[4][5] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed mechanistic overview, a robust step-by-step experimental procedure, optimization strategies, and troubleshooting advice to ensure reliable and reproducible results.

Mechanistic Insights: The Engine of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide.[1][2] The catalytic cycle, which is the heart of the transformation, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex. This complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium intermediate.[2][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the boron reagent is transferred to the palladium center. The process requires activation of the boronic acid or ester by a base. The base reacts with the organoboron compound to form a more nucleophilic "ate" complex (e.g., [Ar²-B(OR)₃]⁻), which then readily transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide.[6][9][10]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex are coupled, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.[1][6]

The Role of Microwave Irradiation

Microwave heating offers significant advantages over conventional oil-bath heating. By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid, uniform, and efficient heating.[4][11] This leads to:

  • Dramatically Reduced Reaction Times : Reactions that might take hours can often be completed in minutes.[5][12][13]

  • Increased Yields : The rapid heating can minimize the decomposition of reactants and catalysts, and reduce the formation of byproducts like homocoupled products or protodeboronated starting material.[4][14]

  • Improved Reproducibility : Precise temperature and pressure control in modern microwave reactors ensures high reproducibility.[4]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd_intermediate1 Ar¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation + [Ar²-B(Pin)OH]⁻ (from Base Activation) pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 + Ar¹-Ar² (Product)

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol

This protocol describes the coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with 4-bromoanisole as a representative aryl halide.

Materials and Equipment
Reagents & Chemicals Equipment
4-Benzyloxy-2-methoxyphenylboronic acid pinacol esterMicrowave synthesis reactor
4-Bromoanisole10 mL microwave reaction vessel with stir bar
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Analytical balance
Potassium Carbonate (K₂CO₃), anhydrousSyringes and needles
1,4-Dioxane, anhydrousRotary evaporator
Deionized Water, degassedSilica gel for column chromatography
Ethyl Acetate, HPLC gradeThin Layer Chromatography (TLC) plates (silica gel)
Hexanes, HPLC gradeStandard laboratory glassware
Magnesium Sulfate (MgSO₄), anhydrousNMR spectrometer, LC-MS system

Causality Note: The choice of Pd(PPh₃)₄ is based on its broad utility and effectiveness in a wide range of Suzuki couplings. Anhydrous solvents are critical as water content can affect the base's efficacy and lead to unwanted side reactions, such as protodeboronation.[15] Solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Add solids to vial under N₂ B 2. Solvent Addition Add degassed dioxane and water via syringe A->B C 3. Microwave Reaction Seal vial, heat to 120 °C for 15 min B->C D 4. Reaction Quench Cool, dilute with water and ethyl acetate C->D E 5. Extraction Separate layers, wash organic phase D->E F 6. Drying & Concentration Dry over MgSO₄, remove solvent E->F G 7. Purification Silica gel column chromatography F->G H 8. Characterization Analyze by NMR, LC-MS G->H

Figure 2: Experimental Workflow
  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2 equiv.), 4-bromoanisole (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Inert Atmosphere: Briefly flush the vessel with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The solvent ratio is a critical parameter that can be optimized for different substrates.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (use dynamic temperature control)

    • Hold Time: 15 minutes

    • Power: Dynamic (e.g., 100 W max)

    • Stirring: High

  • Cooling: After the reaction is complete, allow the vessel to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.

  • Work-up:

    • Open the vessel and dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (10 mL each).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent. Monitor the fractions by TLC.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity, purity, and yield.

Optimization and Troubleshooting

Even robust protocols can require optimization. The following table outlines common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) was oxidized.[8]2. Insufficient Base: Base was not strong enough or was hydrated.3. Poor Substrate Reactivity: Aryl chloride or sterically hindered halide was used.[8]4. Insufficient Heating: Reaction did not reach the target temperature.1. Ensure solvents are thoroughly degassed and reagents are handled under an inert atmosphere. Use a fresh bottle of catalyst.2. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or ensure it is anhydrous.[15]3. Increase catalyst loading (e.g., to 5 mol%), use a more active catalyst system (e.g., a Buchwald ligand), or increase reaction time/temperature.[16]4. Verify microwave sensor calibration and ensure sufficient reaction volume for accurate temperature reading.
Protodeboronation Boronic ester is unstable under reaction conditions and is hydrolyzed/replaced by hydrogen.[1][8]1. Use rigorously anhydrous and degassed solvents.2. Use a milder base like potassium fluoride (KF).[15]3. Decrease reaction time or temperature.4. Ensure the boronic ester is of high purity.
Homocoupling of Boronic Ester Presence of oxygen or Pd(II) species can catalyze the coupling of two boronic ester molecules.[1]1. Thoroughly degas all solvents and maintain an inert atmosphere.2. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Incomplete Reaction Reaction time or temperature was insufficient.Increase the microwave irradiation time in 5-minute increments or raise the temperature by 10-20 °C. Monitor by LC-MS or TLC.[12]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Microwave Reactor: Only use vessels and caps specifically designed for the microwave reactor. Never exceed the recommended volume or pressure limits for the vessel. Ensure the reactor's safety interlocks are functioning correctly.

  • Pressure: Cross-coupling reactions can generate pressure. Monitor the reaction pressure throughout the run. If an unexpected pressure increase occurs, stop the reaction immediately.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for synthesizing biaryl compounds. By leveraging the benefits of microwave irradiation, this protocol enables the rapid and high-yield synthesis of the target molecule from 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. The detailed procedure and troubleshooting guide provided herein serve as a reliable starting point for researchers, facilitating the exploration of novel chemical space in pharmaceutical and materials science discovery.

References

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Molecules. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ARKAT USA. (2010). Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. Retrieved from [Link]

Sources

Application

The Strategic Application of 4-Benzyloxy-2-methoxyphenylboronic Acid Pinacol Ester in Advanced Materials Science

This technical guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of the applications of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of the applications of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in the synthesis of advanced functional materials. We will delve into the nuanced role of this versatile building block, with a particular focus on its application in the development of organic electronics. The protocols and insights provided herein are designed to be both instructive and practically applicable in a research and development setting.

Introduction: A Building Block of Unique Potential

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is an aromatic boronic ester that serves as a valuable precursor in the synthesis of complex organic molecules and polymers. Its structure, featuring a pinacol-protected boronic acid group, makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The substituents on the phenyl ring—a benzyloxy group at the 4-position and a methoxy group at the 2-position—are not merely passive components. The electron-donating nature of the methoxy and benzyloxy groups can significantly influence the electronic properties of materials synthesized from this monomer, such as the HOMO/LUMO energy levels in conjugated polymers. Furthermore, the bulky benzyloxy group can impact the morphology and solubility of the resulting materials, which are critical parameters in the processability and performance of organic electronic devices.

PropertyValue
CAS Number 1626407-70-2[1]
Molecular Formula C20H25BO4
Molecular Weight 340.22 g/mol
Physical Form Solid

Core Application: Synthesis of Conjugated Polymers for Organic Electronics

The primary application of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in materials science is as a monomer in the synthesis of conjugated polymers. These polymers are the active components in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this application. It enables the formation of carbon-carbon bonds between the boronic ester and a dihaloaromatic comonomer, leading to the creation of a long, conjugated polymer chain. The reaction is prized for its mild conditions, high tolerance of functional groups, and excellent yields.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the dihaloaromatic comonomer, forming a palladium(II) species.

  • Transmetalation: The organic ligand from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a Fluorene-Based Copolymer

Materials and Equipment
  • Monomer 1: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

  • Monomer 2 (Comonomer): 2,7-Dibromo-9,9-dioctylfluorene

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Base: 2 M aqueous solution of potassium carbonate (K2CO3)

  • Solvent: Anhydrous toluene

  • Phase-Transfer Catalyst (Optional): Aliquat 336

  • Reaction Vessel: Schlenk flask or a three-necked round-bottom flask

  • Atmosphere: Inert (Nitrogen or Argon)

  • Standard glassware for organic synthesis, heating mantle, magnetic stirrer, and condenser.

Experimental Workflow

Caption: Workflow for the synthesis of a fluorene-based copolymer.

Step-by-Step Protocol
  • Reactant Preparation: In a glovebox or under a stream of inert gas, add equimolar amounts of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (Monomer 1) and 2,7-Dibromo-9,9-dioctylfluorene (Monomer 2) to a dry Schlenk flask.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (typically 1-2 mol% relative to the monomers).

  • Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the reactants, followed by the 2 M aqueous potassium carbonate solution. The use of a phase-transfer catalyst like Aliquat 336 can be beneficial in some cases to improve the reaction rate.

  • Reaction: Vigorously stir the biphasic mixture and heat it to 85-90 °C under an inert atmosphere. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight. A typical reaction time is 24-48 hours.

  • Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature. The polymer is then precipitated by slowly adding the reaction mixture to a non-solvent, such as methanol, with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration and purified to remove catalyst residues and unreacted monomers. This is often achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove impurities, followed by dissolution of the polymer in a good solvent (e.g., chloroform or THF) and reprecipitation.

  • Drying: The purified polymer is dried under vacuum to a constant weight.

Causality Behind Experimental Choices
  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere of nitrogen or argon is crucial to maintain its catalytic activity.

  • Biphasic System: The use of an aqueous base and an organic solvent creates a biphasic system. The base activates the boronic ester in the aqueous phase, and the phase-transfer catalyst (if used) helps to transport the activated species to the organic phase where the catalyst and the dihaloaromatic monomer reside.

  • Vigorous Stirring: To facilitate the reaction between components in the two different phases, vigorous stirring is essential to maximize the interfacial area.

  • Purification by Precipitation and Soxhlet Extraction: These steps are critical for obtaining a high-purity polymer. Catalyst residues can quench luminescence and affect device performance, while low molecular weight oligomers can act as charge traps.

Characterization of the Resulting Polymer

The synthesized polymer should be thoroughly characterized to determine its properties and suitability for a given application.

Characterization TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirmation of the polymer structure
UV-Vis Spectroscopy Absorption spectrum, optical bandgap
Photoluminescence (PL) Spectroscopy Emission spectrum, quantum yield
Thermogravimetric Analysis (TGA) Thermal stability
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm)
Cyclic Voltammetry (CV) HOMO and LUMO energy levels

Expected Influence of the 4-Benzyloxy-2-methoxyphenyl Moiety

The incorporation of the 4-benzyloxy-2-methoxyphenyl unit into a conjugated polymer backbone is expected to have several effects:

  • Electronic Properties: The electron-donating methoxy and benzyloxy groups will likely raise the HOMO energy level of the polymer. This can be advantageous for tuning the charge injection properties in OLEDs.

  • Solubility and Processability: The bulky and somewhat flexible benzyloxy group can disrupt polymer chain packing, potentially leading to increased solubility in organic solvents. This is a significant advantage for solution-based processing techniques like spin-coating and inkjet printing.

  • Morphology: The steric hindrance from the substituents may lead to a more amorphous polymer film, which can be beneficial for achieving uniform thin films in devices.[1]

  • Optical Properties: The electronic perturbations caused by the substituents can shift the absorption and emission spectra of the polymer, allowing for color tuning in OLED applications.

Conclusion

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a promising building block for the synthesis of advanced functional materials, particularly conjugated polymers for organic electronics. Its unique substitution pattern offers opportunities for fine-tuning the electronic, optical, and morphological properties of these materials. The provided protocol, based on the well-established Suzuki-Miyaura coupling reaction, serves as a robust starting point for the synthesis and exploration of novel polymers derived from this versatile monomer. As the demand for high-performance organic electronic devices continues to grow, the strategic design of monomers like 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester will be paramount in advancing the field.

References

  • Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

low yield in Suzuki coupling with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Introduction: Navigating a Challenging Coupling The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, prized for its functional group tolerance and reliability.[1][2] However, certain substrates present...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, prized for its functional group tolerance and reliability.[1][2] However, certain substrates present significant challenges that can lead to frustratingly low yields. The 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a prime example of such a substrate. Its structure combines two distinct features that complicate the reaction:

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk around the reaction center, which can dramatically slow the critical transmetalation step of the catalytic cycle.[3][4][5]

  • Electron-Rich Nature: Both the ortho-methoxy and para-benzyloxy groups are strong electron-donating groups. This electronic profile increases the molecule's susceptibility to protodeboronation, a common and often overlooked side reaction that consumes the starting material.[6][7]

This guide provides a comprehensive troubleshooting framework for researchers encountering low yields with this and structurally similar substrates. By understanding the underlying mechanistic hurdles, we can rationally select conditions to overcome these challenges and achieve a successful coupling.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction is failing completely or giving very low yield (<30%). What are the most common culprits and my first steps?

When a typically robust reaction like the Suzuki coupling fails with a challenging substrate, it is crucial to systematically evaluate the core reaction parameters. For this specific boronic ester, the failure is almost always rooted in the interplay between the catalyst system and the substrate's inherent reactivity.

Initial Diagnostic Checklist:

  • Catalyst Inactivity: Are you using a modern catalyst system designed for hindered substrates? Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often inefficient for sterically demanding couplings.[6]

  • Protodeboronation: Have you taken steps to minimize the presence of water? The electron-rich nature of your boronic ester makes it highly susceptible to replacement of the boronate group with a hydrogen atom, especially under basic, aqueous conditions.[7][8]

  • Ineffective Base/Solvent Combination: Is your base and solvent choice appropriate? The selection of base is critical and can dramatically influence the rate of the desired reaction versus unwanted side reactions.[9][10]

  • Oxygen Contamination: Have you rigorously deoxygenated your solvents and reaction vessel? Oxygen can lead to catalyst decomposition and promote the homocoupling of your boronic ester.[4]

Your first step should be to re-evaluate your catalyst, ligand, and base selection against the recommendations detailed in the following sections.

Q2: I suspect protodeboronation is consuming my boronic ester. How can I confirm this and what are the best strategies to prevent it?

This is a highly probable cause of low yield. Protodeboronation is the cleavage of the C–B bond by a proton source (often water), which is catalyzed by the base.[8] Electron-rich arylboronic acids and esters are particularly prone to this decomposition pathway.[7]

Confirmation: The product of protodeboronation is 1-(benzyloxy)-3-methoxybenzene. The most effective way to confirm this side reaction is to monitor the reaction by LC-MS or GC-MS and look for the mass of this byproduct.

Prevention Strategies:

  • Employ Anhydrous Conditions: While many Suzuki couplings are robust in aqueous mixtures, this substrate benefits greatly from anhydrous conditions. Using dry, degassed solvents like dioxane, toluene, or THF minimizes the primary proton source.[6][11]

  • Choose a Non-Nucleophilic, Moderately Strong Base: Strong hydroxide bases (NaOH, KOH) in the presence of water are highly detrimental. A better choice is a finely powdered, anhydrous base.

    • Potassium Phosphate (K₃PO₄): An excellent, versatile base for sensitive substrates.[9][11]

    • Cesium Carbonate (Cs₂CO₃): Often effective when other bases fail.[12]

  • Use a More Stable Boron Reagent: You are already using a pinacol ester, which is significantly more stable than the corresponding boronic acid.[4][7] For exceptionally difficult cases, one could consider using the corresponding MIDA boronate or potassium trifluoroborate salt, which exhibit even greater stability.[4][13]

// Connections Check_Proto -> Sol_Proto [label=" Yes"]; Check_Sterics -> Sol_Sterics [label=" Yes"]; Check_Catalyst -> Sol_Catalyst [label=" Yes"];

Sol_Proto -> Result; Sol_Sterics -> Result; Sol_Catalyst -> Result; } } Caption: Troubleshooting workflow for the Suzuki coupling.

Q3: The reaction seems to stall, even with minimal protodeboronation. Could the steric hindrance of the ortho-methoxy group be the problem?

Yes, this is the second major mechanistic hurdle. The ortho-methoxy group sterically shields the C-B bond, which can significantly slow down the transmetalation step—the transfer of the aryl group from boron to palladium.[3][4] This step is often rate-limiting, and for hindered substrates, it requires a highly active and sterically imposing catalyst to proceed efficiently.

Strategies to Overcome Steric Hindrance:

  • Use Bulky, Electron-Rich Ligands: This is the most critical adjustment. Modern biarylmonophosphine ligands (often called "Buchwald ligands") are specifically designed to accelerate the key steps in the catalytic cycle for challenging substrates.[4][11] They create a bulky, electron-rich coordination sphere around the palladium that promotes both oxidative addition and the crucial reductive elimination step.[14]

    • Recommended Ligands: XPhos, SPhos, RuPhos.[3][4][11]

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary activation energy to overcome the steric barrier of transmetalation.[6][11]

  • Use an Active Palladium Precatalyst: Rather than starting with Pd(OAc)₂, which requires an unpredictable in situ reduction, use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3).[9][15] Precatalysts are particularly effective as they provide the active Pd(0)L species rapidly and in a controlled manner.[11]

// Nodes Pd0 [label="Pd(0)L", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X\n(Aryl Halide)"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)L(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="R-B(OR)₂\n(Boronic Ester)"]; Base [label="Base (e.g., K₃PO₄)"]; Transmetalation [label="Transmetalation\n(Slow Step for\nHindered Substrates)", shape=ellipse, style="", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diorgano_Pd [label="Ar-Pd(II)L(R)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; Product [label="Ar-R\n(Product)"];

// Edges Pd0 -> OxAdd [dir=none]; ArX -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; Boronate -> Transmetalation; Base -> Transmetalation; Transmetalation -> Diorgano_Pd; Diorgano_Pd -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } } Caption: The Suzuki-Miyaura catalytic cycle.

Recommended Catalyst Systems & Conditions

For challenging substrates like 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a robust, high-activity catalyst system is required. The table below summarizes starting points for optimization.

LigandPalladium SourceRecommended BaseSolvent SystemKey Advantages & Comments
XPhos Pd₂(dba)₃ or XPhos Pd G3K₃PO₄Dioxane or TolueneGenerally the top choice for sterically hindered, electron-rich substrates. Highly active and robust.[4][11]
SPhos Pd₂(dba)₃ or SPhos Pd G3K₃PO₄, Cs₂CO₃Dioxane or TolueneAnother excellent Buchwald ligand, sometimes shows complementary reactivity to XPhos.[9][16]
RuPhos Pd₂(dba)₃ or RuPhos Pd G3K₃PO₄TolueneParticularly effective for couplings involving heteroaryl halides or challenging boronic esters.[3][4]

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Anhydrous K₃PO₄ (finely powdered, 2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution based on the aryl halide)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic ester, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 2: High-Throughput Screening of Conditions

For particularly stubborn couplings, screening a small matrix of ligands and bases is the most efficient path to an optimal result. This can be done in parallel using a multi-well reaction block.

Setup:

  • Prepare a stock solution of your aryl halide in dioxane.

  • Prepare a stock solution of your boronic ester in dioxane.

  • In separate, inert-atmosphere vials, pre-weigh different ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).

  • Pre-weigh the palladium source (e.g., Pd₂(dba)₃) into each vial.

Execution:

  • To each vial, add the appropriate amounts of the aryl halide and boronic ester stock solutions.

  • Seal the vials, place them in the reaction block, and run the reactions at a set temperature (e.g., 100 °C) for a set time (e.g., 18 hours).

  • After the reaction, quench a small aliquot from each vial and analyze by LC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising conditions for a larger scale reaction.

References

Sources

Optimization

Technical Support Center: Purification of Products from 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Reactions

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for navigating the purification challenges associated with reactions involving 4-Benzyloxy-2-methoxyphenylboronic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for navigating the purification challenges associated with reactions involving 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your purification strategies.

The unique electronic and steric properties of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, while beneficial for achieving high yields in cross-coupling reactions, can also introduce specific purification hurdles. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities I should expect in my crude reaction mixture?

When using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, particularly in Suzuki-Miyaura cross-coupling reactions, you can anticipate several types of impurities:

  • Unreacted Starting Materials: This includes the boronic acid pinacol ester itself and the coupling partner (e.g., an aryl halide).

  • Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the aryl halide or two molecules of the boronic ester.

  • Protodeborylated Byproduct: The boronic ester can be cleaved to yield 4-benzyloxy-2-methoxyanisole.

  • Palladium Catalyst Residues: Both palladium(0) and palladium(II) species, as well as their ligands, can contaminate the product.

  • Pinacol and Boronic Acid: Hydrolysis of the pinacol ester can lead to the formation of the corresponding boronic acid and pinacol.

Understanding the likely impurities is the first step in designing an effective purification strategy.

Q2: I'm struggling to remove unreacted 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester from my product. What are my options?

This is a common issue, as the boronic acid pinacol ester can have similar solubility to the desired product. Here are several strategies, ranging from simple to more advanced:

Option 1: Base Wash

A straightforward approach is to hydrolyze the pinacol ester to the more polar boronic acid, which can then be extracted into an aqueous basic solution.

Experimental Protocol: Base Wash for Boronic Ester Removal

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3). Repeat the wash 2-3 times.

  • The boronic acid will be deprotonated to the boronate salt, which is soluble in the aqueous layer.

  • Wash the organic layer with brine to remove residual base.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Option 2: Scavenger Resins

For more stubborn cases, or when the product is base-sensitive, scavenger resins can be highly effective. Tris(2-aminoethyl)amine (TREN) functionalized resins are particularly good at capturing boronic acids and their esters.

Option 3: Selective Crystallization

If your product is crystalline, you may be able to selectively crystallize it from the crude mixture, leaving the more soluble boronic ester in the mother liquor. This requires some optimization of the solvent system.

Q3: My product is contaminated with a grey/black powder. How do I effectively remove the palladium catalyst?

Residual palladium is a major concern, especially in pharmaceutical applications. Here are some proven methods:

Method 1: Filtration through Celite® and Silica Gel

A quick and often effective method is to filter the crude reaction mixture through a pad of Celite® and silica gel.

Experimental Protocol: Palladium Removal by Filtration

  • Place a cotton plug at the bottom of a pipette or a small column.

  • Add a layer of sand, followed by a 2-3 cm layer of silica gel, and then a 1-2 cm layer of Celite®.

  • Dissolve the crude product in a suitable solvent (e.g., the one used for the reaction or a solvent in which the product is highly soluble).

  • Pass the solution through the plug, washing with additional solvent.

  • Collect the filtrate and concentrate.

Method 2: Activated Carbon Treatment

Activated carbon has a high surface area and can adsorb palladium species.

  • Dissolve the crude product in a suitable solvent.

  • Add a small amount of activated carbon (e.g., 5-10 wt% of the crude product).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the mixture through a pad of Celite® to remove the carbon.

  • Concentrate the filtrate.

Method 3: Metal Scavengers

For very low levels of palladium contamination, specialized metal scavengers with thiol or amine functionalities can be used. These are commercially available and highly effective.

Q4: I am observing a significant amount of homocoupled byproduct. How can I minimize its formation and then separate it from my desired product?

Homocoupling is a common side reaction in Suzuki-Miyaura couplings. Its formation can be minimized by careful control of reaction conditions.

Minimizing Homocoupling:

  • Choice of Base: A weaker base can sometimes reduce homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the homocoupling pathway.

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can often lead to cleaner reactions.

Separating Homocoupled Byproducts:

Separation of the desired cross-coupled product from the homocoupled byproduct can be challenging due to their similar structures.

  • Column Chromatography: This is the most common method. A careful selection of the mobile phase is crucial. A table of suggested starting points for solvent systems is provided below.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Table 1: Suggested Solvent Systems for Column Chromatography

Polarity of Desired ProductSuggested Solvent System (Hexanes/Ethyl Acetate)
Low Polarity95:5 to 80:20
Medium Polarity80:20 to 50:50
High Polarity50:50 to 100% Ethyl Acetate

Visualizing the Workflow

A clear understanding of the overall process is essential for successful purification.

G cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Work-up cluster_purification Purification start 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester + Aryl Halide reaction Pd Catalyst, Base, Solvent, Heat start->reaction crude Crude Reaction Mixture reaction->crude extract Extraction with Organic Solvent crude->extract wash Wash with Base (e.g., NaOH) and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography crystallization Crystallization dry->crystallization final_product Pure Product chromatography->final_product crystallization->final_product

Caption: A typical workflow for a Suzuki-Miyaura reaction and subsequent purification.

Advanced Troubleshooting: A Decision Tree

When faced with a complex purification challenge, a systematic approach is key.

G start Crude Product Analysis (TLC, LC-MS) q1 Major Impurity Identified? start->q1 is_sm Unreacted Boronic Ester q1->is_sm Yes is_homo Homocoupled Byproduct q1->is_homo Yes is_pd Palladium Residues q1->is_pd Yes is_other Other/Unknown q1->is_other Yes end Final Characterization q1->end No (Product is >95% pure) sol_sm Base Wash or Scavenger Resin is_sm->sol_sm sol_homo Optimize Chromatography or Consider Preparative HPLC is_homo->sol_homo sol_pd Filter through Celite/Silica, Activated Carbon, or Metal Scavenger is_pd->sol_pd sol_other Further Characterization (NMR, etc.) and consult literature for similar compounds is_other->sol_other sol_sm->end sol_homo->end sol_pd->end sol_other->end

Caption: A decision tree for troubleshooting purification issues.

This guide provides a starting point for addressing the purification of products from reactions involving 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. Remember that each reaction is unique, and some level of optimization will always be necessary. By understanding the principles outlined here, you will be better equipped to develop a robust and efficient purification protocol for your specific target molecule.

References

  • Suzuki-Miyaura Cross-Coupling Reactions: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Removal of Palladium Catalysts: Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Adv. Synth. Catal.2004 , 346 (8), 889–900. [Link]

  • Scavenger Resins in Organic Synthesis: Ley, S. V.; Baxendale, I. R.; Bream, R. N.; Jackson, P. S.; Leach, A. G.; Longbottom, D. A.; Nesi, M.; Scott, J. S.; Storer, R. I.; Taylor, S. J. Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. J. Chem. Soc., Perkin Trans. 12000 , 3815–4195. [Link]

Troubleshooting

Technical Support Center: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in Cross-Coupling Reactions

Welcome to the technical support center for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of us...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your work.

Troubleshooting Guide: Navigating Common Side Reactions

This section is dedicated to identifying and resolving common side reactions observed during Suzuki-Miyaura cross-coupling reactions involving 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Issue 1: Low Yield of Desired Product Accompanied by Significant Homocoupling Byproduct

You observe a significant amount of a symmetrical biaryl byproduct, 4,4'-bis(benzyloxy)-2,2'-dimethoxy-1,1'-biphenyl, in your reaction mixture, which complicates purification and reduces the yield of your target molecule.[1][2]

Probable Cause: Oxidative Homocoupling of the Boronic Ester

Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings, where two molecules of the boronic acid derivative couple to form a symmetrical biaryl.[1] This process is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[3][4][5] The mechanism can involve the reductive activation of a Pd(II) precatalyst, consuming two boronic acid molecules in the process.[6]

Diagnostic Steps:

  • LC-MS Analysis: Confirm the presence of the homocoupled product by comparing the mass spectrum of the byproduct with the expected mass of 4,4'-bis(benzyloxy)-2,2'-dimethoxy-1,1'-biphenyl.

  • Control Reaction: Run the reaction without the aryl halide. Formation of the homocoupled product will confirm that the boronic ester is the source.

Mitigation Strategies & Protocols:

StrategyRationaleExperimental Protocol
Rigorous Degassing To minimize the presence of oxygen, which can promote the formation of Pd(II) species that lead to homocoupling.[4][5]1. Combine all solid reagents in the reaction flask. 2. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. 3. Add the degassed solvent via syringe. 4. For particularly sensitive reactions, a freeze-pump-thaw cycle (3 repetitions) is recommended.
Use of a Pd(0) Catalyst Pd(II) precatalysts can initiate homocoupling during their in-situ reduction to the active Pd(0) species.[6] Starting with a Pd(0) source can circumvent this.Substitute Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
Addition of a Reducing Agent A mild reducing agent can help maintain the palladium in its active Pd(0) state.[3]The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling.[3]
Ligand Selection The choice of ligand can influence the rate of the desired catalytic cycle versus the off-cycle homocoupling pathway.For electron-rich systems, ligands such as SPhos or XPhos can be beneficial in promoting the cross-coupling over homocoupling.[7]
Issue 2: Formation of a Phenolic Byproduct and Protodeboronation

You detect the formation of 1-(benzyloxy)-3-methoxybenzene as a significant byproduct, indicating the loss of the boronic acid moiety.

Probable Cause: Protodeboronation

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[4] This is a common decomposition pathway for boronic acids and their esters, particularly with electron-rich aryl groups like the 4-benzyloxy-2-methoxyphenyl system.[4][8] The presence of water and a strong base can accelerate this side reaction.[4][6][8]

Diagnostic Steps:

  • NMR and MS Analysis: Identify the 1-(benzyloxy)-3-methoxybenzene byproduct in your crude reaction mixture.

  • Reaction Monitoring: Take aliquots from the reaction at different time points. An increase in the protodeboronated product over time, even before the consumption of the starting aryl halide, points to the instability of the boronic ester under the reaction conditions.

Mitigation Strategies & Protocols:

StrategyRationaleExperimental Protocol
Anhydrous Conditions Water is a primary proton source for protodeboronation.[4] Minimizing its presence can significantly reduce this side reaction.1. Dry all glassware in an oven overnight. 2. Use anhydrous solvents. 3. Ensure the base is anhydrous; if using a carbonate or phosphate, it can be dried under vacuum with gentle heating.
Milder Base Selection Strong bases can promote the hydrolysis of the pinacol ester to the more labile boronic acid, which is more susceptible to protodeboronation.[4][8]Replace strong bases like NaOH or K₃PO₄ with milder options such as K₂CO₃ or KF.
"Slow-Release" Strategy The pinacol ester is generally more stable than the corresponding boronic acid.[4][9] Optimizing conditions to favor the direct transmetalation from the ester or slow hydrolysis can minimize the concentration of the more reactive boronic acid.Use a biphasic solvent system (e.g., Toluene/Water) with vigorous stirring. This can control the hydrolysis rate.
Use of More Stable Boron Reagents If protodeboronation remains a persistent issue, converting the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate can be an effective strategy.[4][10]The pinacol ester can be converted to the corresponding potassium trifluoroborate salt by treatment with KHF₂.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the off-cycle pathways leading to common byproducts.

Suzuki_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2) Homocoupling Ar'-Ar' (Homocoupling) OxAdd->Homocoupling Competing Reaction RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Protodeboronation Ar'-H (Protodeboronation) BoronicEster Ar'-B(pin) BoronicEster->Homocoupling [Pd(II)], O2 BoronicEster->Protodeboronation H₂O, Base

Caption: The Suzuki-Miyaura cycle and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is not working. What are the first things to check?

A1: When a Suzuki coupling fails, systematically evaluate these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ.[4] Consider using a fresh batch of catalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic ester and catalyst decomposition.[4][5] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic ester. Boronic esters can degrade over time.

  • Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause significant protodeboronation.[4]

Q2: Is 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester prone to decomposition on silica gel during purification?

A2: Yes, boronic acids and their pinacol esters, especially electron-rich ones, can be sensitive to silica gel chromatography, potentially leading to degradation or protodeboronation.[9] It is advisable to use a neutral purification method, such as chromatography on neutral alumina, or to quickly pass the compound through a short plug of silica gel with a non-polar eluent. Alternatively, purification of the final coupled product is often more straightforward.

Q3: How should I store 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester?

A3: To ensure its longevity, store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. Protect it from moisture and light.

Q4: Can I use this boronic ester in other cross-coupling reactions besides Suzuki-Miyaura?

A4: While primarily used in Suzuki-Miyaura couplings, arylboronic esters can also participate in other cross-coupling reactions, such as copper-catalyzed C-N or C-O bond-forming reactions. However, the reaction conditions will need to be optimized for each specific transformation.

Troubleshooting_Workflow cluster_homo Troubleshoot Homocoupling cluster_proto Troubleshoot Protodeboronation cluster_no_react Troubleshoot Reaction Failure start Low Yield in Cross-Coupling check_byproducts Analyze Crude Reaction by LC-MS / NMR start->check_byproducts homocoupling Homocoupling Product Detected check_byproducts->homocoupling Yes protodeboronation Protodeboronation Product Detected check_byproducts->protodeboronation Yes no_reaction Starting Materials Remain check_byproducts->no_reaction No significant byproducts h1 Improve Degassing homocoupling->h1 p1 Use Anhydrous Conditions protodeboronation->p1 n1 Check Catalyst/Ligand Activity no_reaction->n1 h2 Switch to Pd(0) Catalyst h3 Add Mild Reducing Agent p2 Switch to Milder Base p3 Optimize Solvent System n2 Screen Different Solvents/Bases n3 Increase Reaction Temperature

Caption: A workflow for troubleshooting common cross-coupling issues.

References

Sources

Optimization

homocoupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Answering the user's request.## Technical Support Center: Homocoupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Welcome to the technical support center for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Homocoupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for experiments involving the . As your dedicated application scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction, whether it's your desired transformation or an unwelcome side product.

Frequently Asked Questions (FAQs)

Q1: What exactly is the , and why does it happen?

The is a reaction that forms a symmetrical biaryl compound, 4,4'-dibenzyloxy-2,2'-dimethoxy-1,1'-biphenyl, by joining two molecules of the starting boronic ester. This reaction is catalyzed by palladium and is a common occurrence, sometimes as the intended outcome and often as a significant byproduct in Suzuki-Miyaura cross-coupling reactions.[1][2]

The primary driver for this reaction, especially when it appears as a byproduct, is the presence of oxygen.[2][3][4] The generally accepted mechanism involves the reaction of a Pd(0) catalyst with dioxygen (O₂) to form a palladium peroxo complex ((η²-O₂)PdL₂).[5][6][7] This complex then interacts with two molecules of the boronic ester, leading to the formation of the C-C bond and regeneration of the catalyst. Homocoupling can also be promoted by the use of a Pd(II) catalyst source, which can be reduced to the active Pd(0) by coupling two boronic acid molecules.[2][4]

Q2: My Suzuki-Miyaura cross-coupling is yielding the homocoupled dimer as the major product. What's going wrong and how can I fix it?

This is a classic problem in Suzuki-Miyaura coupling.[8] The formation of the homocoupled dimer at the expense of your desired unsymmetrical biaryl is almost always due to one or more of the following factors:

  • Oxygen Contamination: This is the most frequent cause.[2][3] Palladium(0) catalysts are sensitive to oxygen, which promotes the homocoupling pathway.[4][5][6]

    • Solution: Rigorous exclusion of oxygen is critical. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[4][9] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the catalytically active Pd(0) species.[2] One pathway for this reduction is the homocoupling of two boronic ester molecules. If this happens faster than your desired cross-coupling, you will see a high yield of the dimer.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] Alternatively, modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid and efficient activation to Pd(0), which can help minimize this side reaction.[3][10]

  • Inactive Coupling Partner: If your aryl halide or triflate is unreactive under the chosen conditions (e.g., an electron-rich aryl chloride), the homocoupling of the more reactive boronic ester can become the dominant pathway.

    • Solution: Increase the reaction temperature or switch to a more active catalyst system known for challenging couplings (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos). Ensure the quality of your aryl halide/triflate.

Q3: I actually want to synthesize the symmetrical 4,4'-dibenzyloxy-2,2'-dimethoxy-1,1'-biphenyl. What is a reliable protocol for this oxidative homocoupling?

While often a nuisance, the oxidative homocoupling can be a powerful tool for creating symmetrical biaryls.[1][11] An operationally simple method can be performed at room temperature and open to the atmosphere, leveraging the reaction's affinity for oxygen.[1]

A general protocol is provided in the "Experimental Protocols" section below. The key is to use a suitable palladium catalyst in the presence of a base and often an oxidant or simply air. Several palladium sources can be effective, including Pd(OAc)₂ and Pd₂(dba)₃.[1][10]

Q4: Besides the homocoupling product, what other side products should I look out for?

Another common side reaction to be aware of is protodeboronation . This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom.[8][12] In your case, this would result in the formation of 1-(benzyloxy)-3-methoxybenzene.

  • Causes: Protodeboronation can be catalyzed by the palladium complex itself or by the base, particularly in the presence of water or other protic sources.[12] Electron-rich arylboronic acids can be more susceptible to this side reaction.

  • Mitigation: Use anhydrous solvents and reagents where possible. Avoid unnecessarily long reaction times; monitor the reaction and work it up once the starting material is consumed. The choice of base can also be important; sometimes a weaker base or different base cation can reduce the rate of protodeboronation.

Q5: What is the best way to purify the homocoupled product?

The purification of the symmetrical biaryl product is typically achieved using flash column chromatography on silica gel. The ideal solvent system will depend on the specific polarity of your compound relative to any remaining starting material or byproducts. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High Yield of Homocoupled Product in Cross-Coupling 1. Oxygen present in the reaction vessel.[2][4] 2. Inefficient reduction of Pd(II) precatalyst.[2] 3. Aryl halide partner is unreactive.1. Degas solvents and reagents thoroughly (e.g., sparge with Argon for 30-60 min). Maintain an inert atmosphere.[4] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, easily activated precatalyst. 3. Increase temperature; switch to a more active ligand (e.g., a biarylphosphine).
Low or No Reaction Conversion 1. Inactive catalyst or ligand. 2. Insufficient or inappropriate base.[13] 3. Reaction temperature is too low.1. Use fresh, high-purity catalyst and ligand. 2. Ensure the base is strong enough and has sufficient solubility in the reaction medium. K₃PO₄ and Cs₂CO₃ are often effective.[14] 3. Incrementally increase the reaction temperature (e.g., from 80°C to 100°C).
Significant Protodeboronation Byproduct 1. Presence of water or other protic impurities. 2. Reaction time is excessively long. 3. Use of sterically bulky ligands.[12]1. Use anhydrous solvents and dry reagents. 2. Monitor the reaction by TLC or LC-MS and quench it upon completion. 3. Consider a less bulky phosphine ligand if cross-coupling is still efficient.
Formation of Palladium Black 1. Catalyst decomposition. 2. High reaction temperature or concentration. 3. Ligand degradation.1. Use a more stable precatalyst or a higher ligand-to-palladium ratio. 2. Lower the reaction temperature or dilute the reaction mixture. 3. Ensure the chosen ligand is stable under the reaction conditions.

Visualized Mechanisms and Workflows

Homocoupling_Catalytic_Cycle cluster_cycle Oxygen-Mediated Homocoupling Cycle Pd(0)L2 Pd(0)L₂ Peroxo (η²-O₂)Pd(II)L₂ Pd(0)L2->Peroxo + O₂ Adduct1 First Boronic Ester Adduct Peroxo->Adduct1 + ArB(pin) Intermediate Ar-Pd(II) Intermediate Adduct1->Intermediate Rearrangement Adduct2 Second Boronic Ester Adduct Intermediate->Adduct2 + ArB(pin) ArPdAr Ar-Pd(II)-Ar'L₂ Adduct2->ArPdAr Transmetalation ArPdAr->Pd(0)L2 Reductive Elimination Product Ar-Ar (Symmetrical Biaryl) ArPdAr->Product caption Fig 1. Catalytic cycle for oxygen-mediated homocoupling.

Caption: Catalytic cycle for oxygen-mediated homocoupling.

Experimental_Workflow Start Reaction Setup Reagents Combine Boronic Ester, Base, and Solvent in Flask Start->Reagents Atmosphere Establish Inert Atmosphere (if suppressing homocoupling) or Air (if promoting) Reagents->Atmosphere Catalyst Add Palladium Catalyst and Ligand Atmosphere->Catalyst Reaction Heat to Desired Temperature with Vigorous Stirring Catalyst->Reaction Monitor Monitor Progress (TLC, LC-MS, GC-MS) Reaction->Monitor Workup Cool, Dilute with Organic Solvent, Wash with Water/Brine Monitor->Workup Upon Completion Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Workup->Purify End Characterize Pure Product Purify->End caption Fig 2. General experimental workflow.

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Intentional Oxidative Homocoupling

This protocol is designed to maximize the yield of the symmetrical biaryl product.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.0 equiv).

  • Solvent and Base: Add a suitable solvent such as Tetrahydrofuran (THF) or Dioxane (~0.1 M concentration). Add a base, for example, Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. For an operationally simple approach open to the atmosphere, a catalyst like Pd(OAc)₂ (2-5 mol%) can be used.[1]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically left open to the atmosphere to ensure a sufficient supply of oxygen as the oxidant.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic ester is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure 4,4'-dibenzyloxy-2,2'-dimethoxy-1,1'-biphenyl.

Protocol 2: Minimizing Homocoupling in a Suzuki-Miyaura Cross-Coupling

This protocol emphasizes the rigorous exclusion of oxygen.

  • Reagent Preparation: In a flame-dried or oven-dried flask under a positive pressure of Argon, combine your aryl halide (1.0 equiv), 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a thoroughly degassed solvent (or solvent mixture, e.g., Dioxane/Water 10:1) via cannula or syringe.[3] The solvent should be degassed by at least three freeze-pump-thaw cycles or by sparging with Argon for 30-60 minutes.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and ligand (if not part of the precatalyst).[3] Add these to the reaction flask under a positive flow of Argon.

  • Reaction: Seal the flask and place it in a preheated oil bath or heating block (typically 80–110 °C). Stir vigorously.

  • Monitoring and Workup: Monitor the reaction as described in Protocol 1. The workup procedure is identical.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Welman, C. E., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106-3114. Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Pd-catalyzed, boron ester-mediated, reductive cross-coupling of two aryl halides to synthesize tricyclic biaryls. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of symmetrical biaryl compounds by homocoupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Welcome to our dedicated technical support guide for navigating the nuances of the Suzuki-Miyaura cross-coupling reaction with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. This resource is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the nuances of the Suzuki-Miyaura cross-coupling reaction with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common challenges and optimize your experimental outcomes.

The Critical Role of the Base: More Than Just a Proton Scavenger

In the intricate catalytic cycle of the Suzuki-Miyaura reaction, the base is a pivotal player, not merely a passive component. Its primary function is to activate the boronic acid or ester, transforming it into a more nucleophilic boronate species.[1][2][3] This activation is crucial for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst.[1][2][3] For an electron-rich substrate like 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester, the choice of base is even more critical as it can significantly influence reaction rates, yields, and the prevalence of side reactions.

The catalytic cycle, highlighting the base's role, can be visualized as follows:

Suzuki_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Base_Activation Base Activation of Boronic Ester Ar'B(OR)2(Base) Activated Boronate Complex Base_Activation->Ar'B(OR)2(Base) Ar'B(OR)2 4-Benzyloxy-2-methoxy- phenylboronic acid pinacol ester Ar'B(OR)2->Base_Activation Base Ar'B(OR)2(Base)->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the base-mediated activation of the boronic ester for the crucial transmetalation step.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester is sluggish or stalls completely. What is the likely cause?

A1: A common issue with electron-rich boronic esters is a slower rate of transmetalation. The choice of base is often the culprit. A weak base may not be sufficient to generate the activated boronate complex in high enough concentration to drive the reaction forward. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] Additionally, ensure your palladium catalyst and ligand are active and that the reaction is conducted under strictly inert conditions to prevent catalyst degradation.[4]

Q2: I am observing significant protodeboronation of my starting material. How can I mitigate this?

A2: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction with electron-rich arylboronic acids, especially in the presence of water and a strong base.[4][5] To minimize this:

  • Use a milder base: Consider switching from strong hydroxides (e.g., NaOH, KOH) to carbonates (e.g., K₂CO₃) or fluorides (e.g., KF).[4]

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation as water is the primary proton source for this side reaction.[4]

  • Use of Pinacol Ester: You are already using a pinacol ester, which is a good strategy as they are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[6]

Q3: I'm getting a mixture of products, including homocoupling of the boronic ester. What causes this and how can I prevent it?

A3: Homocoupling of the boronic ester (dimerization) is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[4]

  • Rigorous Degassing: Ensure that your solvents and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that needs to be reduced in situ.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Ineffective base for the electron-rich substrate.2. Inactive catalyst or ligand.3. Insufficient reaction temperature or time.1. Screen a range of bases from mild to strong (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). See the comparative data table below.2. Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst.[4]3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Protodeboronation 1. Base is too strong in the presence of a proton source (e.g., water).2. Extended reaction times at high temperatures.1. Switch to a milder base like K₂CO₃ or KF.[4]2. Optimize the reaction time to avoid prolonged exposure to conditions that favor protodeboronation.
Homocoupling of Boronic Ester 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst that is not efficiently reduced.1. Ensure meticulous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[4]2. Consider using a Pd(0) catalyst source directly.[4]
Difficulty in Purification 1. Formation of closely eluting byproducts.2. Residual boronic acid derivatives.1. Optimize the stoichiometry of your reactants. A slight excess of the boronic ester (1.1-1.2 equivalents) can help drive the reaction to completion.2. A basic aqueous wash during workup can help remove unreacted boronic acid.

Comparative Study of Bases: An Illustrative Guide

To aid in the selection of an appropriate base, the following table provides illustrative data on the performance of various bases in the Suzuki coupling of 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester with a generic aryl bromide. Note: This data is representative and actual results may vary depending on the specific coupling partner, catalyst, ligand, and solvent system used.

Base Relative Basicity Typical Reaction Time (h) Illustrative Yield (%) Notes and Recommendations
K₂CO₃ Mild12-2465-75A good starting point for optimization. Often effective in preventing protodeboronation.[4]
Na₂CO₃ Mild12-2460-70A cost-effective alternative to K₂CO₃, often providing similar results.[7][8]
K₃PO₄ Strong4-885-95Often provides higher yields and faster reaction rates, especially for challenging substrates.[2]
Cs₂CO₃ Strong4-890-98Highly effective due to its solubility in organic solvents, but more expensive.[2][9]
NaOH Very Strong2-650-60Can lead to significant protodeboronation and other side reactions with this substrate. Generally not recommended.[8]

Experimental Protocol: Base Screening for Suzuki Coupling

This protocol provides a general framework for screening different bases to optimize the coupling of 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester with an aryl bromide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis Reagents 1. Add aryl bromide (1.0 eq), boronic ester (1.2 eq), and base (2.0 eq) to a vial. Catalyst 2. Add Pd catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos). Reagents->Catalyst Solvent 3. Add degassed solvent (e.g., Dioxane/H₂O 10:1). Catalyst->Solvent Inert 4. Seal and purge with an inert gas (Ar or N₂). Solvent->Inert Heating 5. Heat to desired temperature (e.g., 80-100 °C) with stirring. Inert->Heating Monitoring 6. Monitor progress by TLC or LC-MS. Heating->Monitoring Quench 7. Cool to RT and quench with water. Monitoring->Quench Extract 8. Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify 9. Dry, concentrate, and purify by column chromatography. Extract->Purify Analyze 10. Analyze yield and purity. Purify->Analyze

Caption: A step-by-step workflow for screening different bases in the Suzuki coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Selected inorganic base (K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane/Water 10:1, 0.1 M)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester, and the chosen base.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vial.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100 °C).

  • Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

By systematically evaluating different bases, researchers can identify the optimal conditions for their specific coupling partners, leading to improved yields and a more efficient synthetic process.

References

  • Reddit r/Chempros. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • National Institutes of Health. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. [Link]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • PubMed. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. [Link]

  • National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Protodeborylation of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common and frustrating side r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common and frustrating side reaction: the protodeborylation of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. Due to the electron-rich nature of this arylboronic ester, it is particularly susceptible to cleavage of the crucial carbon-boron bond, leading to reduced yields and purification challenges. This document will equip you with the mechanistic understanding and practical protocols needed to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this sensitive reagent.

Q1: What is protodeborylation and why is my 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester so susceptible?

Protodeborylation is a chemical reaction where a proton (H+) replaces the boronic ester group on an aromatic ring, cleaving the C-B bond and resulting in the undesired byproduct, 1-(benzyloxy)-3-methoxybenzene.[1] Your specific compound is highly susceptible because the two electron-donating groups (benzyloxy and methoxy) enrich the aromatic ring with electron density. This makes the carbon atom attached to the boron highly susceptible to attack by electrophiles, including a simple proton, especially under aqueous and/or basic conditions.[2]

Q2: What are the tell-tale signs of significant protodeborylation in my reaction or sample?

The most common indicator is a lower-than-expected yield in your cross-coupling reaction, coupled with the isolation of a significant amount of the 1-(benzyloxy)-3-methoxybenzene byproduct. Analytically, you can detect this during reaction monitoring (TLC, LC-MS) or in the crude product NMR spectrum. You will see characteristic signals for the byproduct appearing alongside those of your desired product and any remaining starting material.

Q3: Is it a good idea to use a stronger base or higher temperature to push my Suzuki coupling to completion and outcompete protodeborylation?

This is a common instinct, but it is often counterproductive. High pH (from strong bases like NaOH or KOH) and elevated temperatures are known to accelerate the rate of protodeborylation, sometimes even more than the desired coupling reaction.[3] The key is to find a "sweet spot" where the catalytic cycle of the cross-coupling is efficient while the decomposition pathway is minimized.

Q4: I've converted my boronic acid to a pinacol ester. Isn't that supposed to prevent this problem?

Converting a boronic acid to its pinacol ester is a standard and effective strategy to enhance stability.[4][5] Pinacol esters are generally more robust, easier to handle, and can act as a "slow-release" form of the active boronic acid under reaction conditions.[1] However, this protection is not absolute. If the subsequent cross-coupling reaction is slow or the conditions are harsh (e.g., excess water, strong base, high heat), the pinacol ester can hydrolyze back to the boronic acid, which then undergoes rapid protodeborylation.[3][6][7][8]

Part 2: The Mechanism of Degradation

Understanding the pathway of protodeborylation is critical for designing effective preventative measures. The process is significantly accelerated by base and the presence of a proton source (like water).

The generally accepted mechanism involves the following key steps:

  • Hydrolysis (for esters): The pinacol ester first hydrolyzes to the corresponding boronic acid, a step often facilitated by the basic reaction conditions.

  • Boronate Formation: The boronic acid reacts with a base (e.g., hydroxide) to form a more reactive tetrahedral boronate anion species, [ArB(OH)₃]⁻.[2]

  • Protonolysis: This electron-rich boronate anion is then attacked by a proton source (e.g., water), leading to the cleavage of the C-B bond and formation of the undesired Ar-H byproduct.[2][9]

G cluster_0 Degradation Pathway A Ar-B(pin) (Starting Ester) B Ar-B(OH)₂ (Boronic Acid) A->B Hydrolysis (+ H₂O, Base) C [Ar-B(OH)₃]⁻ (Reactive Boronate) B->C Base Activation (+ OH⁻) D Ar-H (Protodeborylated Byproduct) C->D Protonolysis (+ H⁺ source)

Caption: Key steps in the base-mediated protodeborylation of an arylboronic pinacol ester.

Part 3: Proactive Prevention and Troubleshooting Workflow

A successful strategy requires careful attention to detail at every stage of the experimental process, from synthesis to storage to the final reaction.

Section 3.1: Synthesis, Work-up, and Purification

The stability of your boronic ester is paramount from the moment of its creation.

Recommended Protocol: Anhydrous Miyaura Borylation

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 1.5 eq.). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst: Add a dry, degassed solvent such as dioxane or toluene. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%).

  • Reaction: Heat the mixture to 80-90 °C and monitor by TLC or GC-MS until the aryl halide is consumed. Avoid unnecessarily long reaction times.

  • Work-up: Cool the reaction to room temperature. Filter through a pad of Celite to remove catalyst residues. Rinse the pad with a dry, non-protic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product should be purified promptly. Column chromatography on silica gel can be effective, but decomposition is a risk.[5] Consider deactivating the silica by pre-treating it with a non-polar eluent containing 1% triethylamine. Alternatively, recrystallization from a non-protic solvent system (e.g., hexane/ethyl acetate) may yield purer, more stable material.[10]

Key Considerations:

  • Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere to minimize exposure to water.

  • Base Selection: For the borylation step, a mild base like potassium acetate is preferred over stronger bases.

  • Prompt Purification: Do not leave the crude material sitting for extended periods. The presence of residual base or catalyst can promote degradation.

Section 3.2: Long-Term Storage

Improper storage can quickly undo the hard work of synthesis and purification.

  • Container: Store the solid boronic ester in a tightly sealed, airtight container.[11][12][13] Amber glass vials are ideal to protect from light.[11][12][14]

  • Atmosphere: For maximum longevity, flush the container with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature: Store in a cool, dark, and dry place. A freezer (–20 °C) is highly recommended for long-term storage.[14]

  • Desiccation: Store the vial inside a desiccator containing a drying agent like silica gel or Drierite to protect against ambient moisture.

Section 3.3: Optimizing the Suzuki-Miyaura Coupling Reaction

This is the stage where protodeborylation is most commonly observed. The goal is to accelerate the desired C-C bond formation so that it significantly outpaces the C-B bond cleavage.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Base Strong, aqueous bases (NaOH, KOH)Weaker, anhydrous bases (K₃PO₄, Cs₂CO₃, KF)Strong bases and high pH dramatically accelerate protodeborylation.[3] Weaker bases provide sufficient activity for the catalytic cycle with less degradation.
Solvent Protic or high-water content solvents (e.g., Dioxane/H₂O)Anhydrous, degassed solvents (Toluene, Dioxane, 2-MeTHF)Minimizing the primary proton source (water) is the most direct way to suppress the side reaction.[9]
Temperature High (>100 °C)Moderate (60-80 °C)Lower temperatures slow the rate of protodeborylation.[3]
Catalyst System Older catalysts (e.g., Pd(PPh₃)₄)Modern, highly active systems (e.g., Pd₂(dba)₃ with SPhos/XPhos ligands)Highly active catalysts promote rapid transmetalation and reductive elimination, increasing the rate of the desired reaction to outcompete decomposition.[1][3]
Reagent Stoichiometry 1.05 - 1.1 equivalents of Boronic Ester1.3 - 1.5 equivalents of Boronic EsterUsing a slight excess of the boronic ester can help compensate for minor degradation without significantly complicating purification.

Recommended Protocol: Robust Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.3 eq.), and a finely ground, anhydrous weak base like K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed, anhydrous solvent (e.g., Toluene). Under the inert atmosphere, add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with SPhos).

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C).

  • Monitoring: Monitor the reaction closely by LC-MS. Look for the consumption of the aryl halide and the formation of both the desired product and the 1-(benzyloxy)-3-methoxybenzene byproduct. The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions.

Section 3.4: Troubleshooting Workflow

If you observe significant protodeborylation, use the following decision tree to diagnose the potential source of the issue.

Caption: A decision-tree workflow for troubleshooting protodeborylation.

By implementing these preventative strategies and utilizing the troubleshooting guide, researchers can significantly improve the reliability and yield of reactions involving the valuable but sensitive 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ismalaj, E., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • CORE. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ChemRxiv. (2023). A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Acros Organics. (n.d.). 4-(Methoxycarbonyl)benzeneboronic acid pinacol ester, 97%. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • American University of Beirut. (2015). GUIDELINES FOR CHEMICAL STORAGE IN LABS. Retrieved from [Link]

Sources

Troubleshooting

improving reaction kinetics with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Welcome to the technical support center for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. The insights provided herein are based on established principles of cross-coupling chemistry and practical laboratory experience.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter when using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in your coupling reactions.

Problem 1: Low to No Product Yield

Q: I am not observing any significant formation of my desired product in a Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?

A: A low or non-existent yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating several key parameters. The primary suspects are typically the catalyst's activity, the integrity of your reagents, and the reaction conditions.

Initial Diagnostic Workflow:

  • Catalyst Activity Assessment : The palladium catalyst is the heart of the reaction. Ensure that your palladium source and ligand are active.[1] Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1] If you suspect catalyst deactivation, consider using a fresh batch or a different type of precatalyst.

  • Reagent Integrity :

    • Boronic Ester Quality : Verify the purity of your 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. Impurities can interfere with the catalytic cycle. While pinacol esters are generally more stable than their corresponding boronic acids, prolonged storage under non-inert conditions can lead to degradation.

    • Aryl Halide Reactivity : The reactivity of your coupling partner is crucial. Aryl iodides are the most reactive, followed by bromides, and then chlorides. For less reactive halides like chlorides, a more electron-rich and bulky ligand is often necessary to promote the oxidative addition step.

  • Oxygen Contamination : The presence of oxygen can be detrimental, leading to the homocoupling of the boronic ester and decomposition of the catalyst.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Base and Solvent Selection : The choice of base and solvent system is critical and often interdependent. For instance, anhydrous conditions with a base like K₃PO₄ might require a small amount of water to be effective.

Problem 2: Significant Homocoupling of the Boronic Ester

Q: My main byproduct appears to be the dimer of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. How can I minimize this side reaction?

A: Homocoupling, the dimerization of the boronic acid or its ester, is a frequent side reaction in Suzuki-Miyaura couplings.[2] It consumes your starting material and complicates purification. This side reaction is primarily caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[1]

Strategies to Mitigate Homocoupling:

  • Rigorous Degassing : This is the most critical step. Ensure all solvents (including any water used in the solvent system) and the reaction vessel are thoroughly degassed to remove dissolved oxygen.[1] Common techniques include freeze-pump-thaw cycles or sparging with an inert gas.

  • Use of a Pd(0) Source : Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources which may have a competing oxidation pathway.[2]

  • Ligand Choice : Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired cross-coupling pathway over homocoupling.

  • Reaction Temperature : Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, though this may also slow down the desired reaction rate.

Troubleshooting Flowchart for Homocoupling:

Homocoupling_Troubleshooting start High Homocoupling Observed inert_check Is the reaction under a strictly inert atmosphere? start->inert_check degas Rigorously degas solvent (sparging, freeze-pump-thaw). inert_check->degas No pd_source What is the palladium source? inert_check->pd_source Yes degas->pd_source pd0_switch Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). pd_source->pd0_switch Pd(II) ligand_check Is a suitable ligand being used? pd_source->ligand_check Pd(0) pd0_switch->ligand_check ligand_change Employ a bulky, electron-rich ligand (e.g., SPhos, XPhos). ligand_check->ligand_change No conditions_reval Re-evaluate reaction conditions (base, solvent, temp). ligand_check->conditions_reval Yes ligand_change->conditions_reval end Homocoupling Minimized conditions_reval->end

Caption: A decision-making workflow for troubleshooting homocoupling.

Problem 3: Protodeboronation of the Boronic Ester

Q: I suspect that my 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is being consumed by protodeboronation. How can I confirm this and prevent it?

A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is a common decomposition pathway for boronic acids and their esters, especially under harsh reaction conditions.[3][4] Pinacol esters, like the one you are using, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1] However, it can still occur.

Confirmation and Prevention:

  • Confirmation : To confirm protodeboronation, you can analyze a sample of your reaction mixture by LC-MS or GC-MS and look for the mass corresponding to 1-benzyloxy-3-methoxybenzene.

  • Preventative Measures :

    • Choice of Base : Strong bases and high temperatures can promote protodeboronation. Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or lowering the reaction temperature.

    • Anhydrous Conditions : For substrates prone to protodeboronation, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.

    • Reaction Time : Avoid unnecessarily long reaction times, as this increases the exposure of the boronic ester to potentially degrading conditions. Monitor the reaction progress and work it up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using the pinacol ester of 4-Benzyloxy-2-methoxyphenylboronic acid over the free boronic acid?

A: The pinacol ester offers several advantages that can significantly improve reaction outcomes:

  • Enhanced Stability : Pinacol esters are generally more stable than the corresponding boronic acids. They are less susceptible to protodeboronation, which is the undesired cleavage of the carbon-boron bond.[1]

  • Improved Handling : They are often crystalline solids that are easier to handle, weigh, and purify compared to some boronic acids which can be prone to dehydration to form cyclic anhydrides (boroxines).

  • Controlled Release : Under the reaction conditions, the pinacol ester can slowly hydrolyze to release the active boronic acid, maintaining a low concentration and minimizing degradation.[1]

Q2: How do the electronic properties of the benzyloxy and methoxy substituents on this reagent affect its reactivity in Suzuki-Miyaura coupling?

A: The electronic effects of the substituents play a crucial role in the reactivity of the boronic ester:

  • Methoxy Group (at the 2-position) : This group is electron-donating through resonance, which increases the electron density on the aromatic ring. This can make the transmetalation step of the Suzuki-Miyaura catalytic cycle more favorable.[5]

  • Benzyloxy Group (at the 4-position) : This group is also electron-donating. However, its bulkiness can introduce steric hindrance, which might slightly slow down the reaction rate but can also improve selectivity in some cases.[5] The combined electron-donating nature of these groups makes the aryl group more nucleophilic, which is generally beneficial for the transmetalation step.

Q3: What are the recommended storage conditions for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester?

A: To ensure the longevity and reactivity of the reagent, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place. This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and degradation over time.

Standard Suzuki-Miyaura Coupling Protocol

This is a general starting protocol that can be optimized for your specific substrates.

Reagents and Materials:

  • Aryl Halide (1.0 equiv)

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, Toluene, or DMF)

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_vessel 1. Oven-dry reaction vessel and add stir bar. add_solids 2. Add Aryl Halide, Boronic Ester, and Base. prep_vessel->add_solids inert_atm 3. Seal vessel and purge with Argon/Nitrogen. add_solids->inert_atm add_catalyst 4. Add Palladium precatalyst and ligand (if needed). inert_atm->add_catalyst add_solvent 5. Add degassed solvent via syringe. add_catalyst->add_solvent heat_stir 6. Heat to desired temperature with stirring. add_solvent->heat_stir monitor 7. Monitor reaction by TLC or LC-MS. heat_stir->monitor cool_quench 8. Cool to RT and perform aqueous workup. monitor->cool_quench purify 9. Purify crude product by column chromatography. cool_quench->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[1]

  • Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium precatalyst. Then, add the degassed solvent system via syringe.

  • Reaction : Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification : Purify the crude product by flash column chromatography.

Data Summary Table

The choice of reaction parameters can significantly impact the outcome. The following table provides a hypothetical comparison to guide your optimization efforts.

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3G3 is often more active for challenging couplings.
Base K₂CO₃Cs₂CO₃K₃PO₄K₃PO₄ is a strong base suitable for anhydrous conditions.
Solvent Toluene/H₂ODioxane/H₂O2-MeTHFChoice affects solubility and reaction temperature.
Temperature 90 °C100 °C80 °CHigher temperatures can increase rate but also degradation.
Yield ModerateHighModerate-HighHighly dependent on the specific substrates.

This guide is intended to provide a solid foundation for your experimental work. Successful chemical synthesis often requires empirical optimization, and we encourage you to use these principles as a starting point for developing a robust protocol for your specific application.

References

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • BenchChem. 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester | 1626407-70-2.
  • The Royal Society of Chemistry. (2015).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • BenchChem. Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

Sources

Optimization

troubleshooting failed reactions with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Welcome to the technical support center for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS: 1626407-70-2). This guide is designed for researchers, medicinal chemists, and process development scientists to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS: 1626407-70-2). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges associated with this sterically hindered and electron-rich reagent. As Senior Application Scientists, we have consolidated field data, mechanistic insights, and established literature to provide a comprehensive troubleshooting resource.

The structure of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester presents a specific set of challenges in Suzuki-Miyaura cross-coupling reactions. The ortho-methoxy group introduces significant steric hindrance around the boronate moiety, which can impede the critical transmetalation step of the catalytic cycle.[1][2][3] Concurrently, both the ortho-methoxy and para-benzyloxy substituents are strong electron-donating groups, which increases the electron density on the aromatic ring and can slow the rate of oxidative addition for certain coupling partners.[4]

This guide provides structured solutions to overcome these inherent reactivity hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is giving very low to no yield. What are the most common reasons?

A: The primary culprits for failure with this substrate are related to its structure:

  • Steric Hindrance: The methoxy group at the C2 position physically blocks the palladium center from efficiently coordinating with the boron atom for the transmetalation step.[5] Standard catalyst systems, especially those with smaller ligands like PPh₃, are often ineffective.[1]

  • Ineffective Catalyst/Ligand System: This substrate requires advanced catalyst systems. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1][3]

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of 1-benzyloxy-3-methoxybenzene. This process can be accelerated by excessive water, high temperatures, or an inappropriate choice of base.[6][7][8][9]

Q2: I'm observing a significant amount of 1-benzyloxy-3-methoxybenzene in my crude reaction mixture. What is this side product and how can I prevent it?

A: You are observing protodeboronation, a common decomposition pathway for aryl boronic acids and esters.[9] In this process, the boronic ester group is lost and replaced by a proton from the solvent or other sources. To minimize this:

  • Use a Strong, Non-Nucleophilic Base: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required to activate the boronic ester for transmetalation, but conditions should be carefully managed.[1]

  • Control Water Content: While some water is often necessary for Suzuki couplings, especially to dissolve the base, excess water can promote hydrolysis of the pinacol ester to the more labile boronic acid and facilitate protodeboronation.[10] Consider using anhydrous solvents like dioxane or toluene with a minimal, controlled amount of water or running the reaction under strictly anhydrous conditions.[11]

  • Use a Slight Excess of the Boronic Ester: Employing 1.2–1.5 equivalents of the boronic ester can help compensate for losses due to protodeboronation and drive the desired coupling to completion.[1]

Q3: Is the pinacol ester stable? Should I be concerned about hydrolysis?

A: Pinacol esters are among the most stable boronic acid surrogates, making them ideal for purification and storage.[10][12] However, they are not indefinitely stable under reaction conditions. In the presence of water and base, the ester can hydrolyze to the corresponding boronic acid.[10][13] This free boronic acid is often more susceptible to protodeboronation and other decomposition pathways. While some studies suggest boronic acids can be more reactive than their ester counterparts, the uncontrolled in-situ hydrolysis of the pinacol ester often leads to inconsistent results.[14][15] It's also important to note that hydrolysis can occur during analytical workup, such as on silica gel columns or during reverse-phase HPLC analysis with acidic mobile phases.[13][16][17]

Q4: My standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) failed. Why is this system not suitable?

A: This classic catalyst system is generally not robust enough for sterically demanding substrates.

  • Pd(PPh₃)₄: The triphenylphosphine ligands are not bulky or electron-rich enough to facilitate the challenging oxidative addition and reductive elimination steps required for hindered partners.

  • Na₂CO₃: Sodium carbonate is often not a sufficiently strong base to promote the formation of the reactive boronate species needed to overcome the steric barrier for transmetalation.[1] More forceful conditions are required.

Part 2: In-Depth Troubleshooting Guides
Guide 1: Overcoming Low to No Product Formation

The most significant challenge with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is overcoming the steric clash presented by the ortho-methoxy group. The following strategies are designed to enhance the rate of the sluggish transmetalation step.

start Low / No Yield Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst ligand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos, RuPhos) check_catalyst->ligand Action: Switch to a Buchwald-type ligand or modern palladacycle. check_base Step 2: Evaluate Base base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_base->base Action: Switch to a stronger base. check_conditions Step 3: Evaluate Reaction Conditions temp Is the temperature high enough? (e.g., 80-110 °C) check_conditions->temp Action: Increase temperature. Use high-boiling solvent (dioxane, toluene). check_reagent Step 4: Verify Reagent Integrity deboronation Is protodeboronation occurring? (Check for 1-benzyloxy-3-methoxybenzene) check_reagent->deboronation Action: Minimize water, use slight excess of boronic ester. ligand->check_base Yes base->check_conditions Yes temp->check_reagent Yes success Reaction Optimized deboronation->success Yes

Caption: Troubleshooting workflow for low-yield reactions.

  • Catalyst and Ligand Selection (The Most Critical Factor)

    • The Problem: Standard ligands like triphenylphosphine (PPh₃) are not sterically demanding enough to force the palladium complex into a geometry that favors reductive elimination, nor are they electron-rich enough to facilitate oxidative addition with challenging aryl halides.

    • The Solution: Employ modern, bulky, and electron-rich monodentate biarylphosphine ligands. These ligands create a sterically crowded coordination sphere around the palladium, which promotes the bond-forming reductive elimination step. Their strong electron-donating ability also accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.[1][3]

    • Recommended Systems:

      • Buchwald Ligands: XPhos, SPhos, and RuPhos are industry standards for difficult couplings.[1]

      • Palladacycle Precatalysts: G2, G3, or G4 palladacycles (e.g., XPhos Pd G3) are often highly effective as they provide a reliable source of the active Pd(0) species.

  • Base Selection

    • The Problem: A weak base (like Na₂CO₃) does not sufficiently activate the boronic ester to form the "ate" complex (R-B(OR)₂-Base), which is the species that undergoes transmetalation. For a hindered substrate, this activation is paramount.

    • The Solution: Use a strong, often anhydrous, base. Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are even stronger activating bases and can be effective when K₃PO₄ fails.[1]

  • Solvent and Temperature

    • The Problem: The high activation energy associated with coupling sterically hindered partners requires thermal energy. Low-boiling solvents like THF or DME may not allow for sufficiently high reaction temperatures.

    • The Solution: Use high-boiling aprotic solvents. 1,4-Dioxane, toluene, or DMF are common choices that allow reactions to be heated to 80–110 °C.[1] A solvent system of Dioxane/H₂O (e.g., 10:1) is a very common starting point.

ParameterStandard Conditions (Often Fail)Recommended Conditions for This ReagentRationale
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂XPhos Pd G3, Pd₂(dba)₃ with SPhos/XPhosBulky, electron-rich ligands accelerate key steps and overcome steric hindrance.[1][3]
Base Na₂CO₃, K₂CO₃, Et₃NK₃PO₄, Cs₂CO₃Stronger bases are required to form the reactive boronate "ate" complex.[1]
Solvent THF, DME1,4-Dioxane, TolueneHigher boiling points allow for the necessary reaction temperatures (80-110 °C).
Temperature Room Temp to 65 °C80 °C to 110 °COvercomes the high activation energy of coupling hindered substrates.
Guide 2: Diagnosing and Preventing Protodeboronation

Protodeboronation is a competitive pathway that consumes your starting material and reduces your maximum potential yield.

reagent Ar-B(pin) (4-Benzyloxy-2-methoxy...) hydrolysis Hydrolysis (+ H₂O, Base) reagent->hydrolysis [1] boronic_acid Ar-B(OH)₂ hydrolysis->boronic_acid product Ar-H (Protodeboronated Byproduct) boronic_acid->product [2] Protonolysis proton_source Proton Source (H₂O, ROH) proton_source->product

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Analysis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester: A Comparative Approach

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Arylboronic acid pinacol esters are a cornerstone of modern synthetic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Arylboronic acid pinacol esters are a cornerstone of modern synthetic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their purity and structural integrity directly impact the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides an in-depth analysis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a versatile building block, with a primary focus on its characterization by 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of its spectrum, compare the utility of 1H NMR with other analytical techniques, and provide a detailed, field-tested protocol for obtaining high-quality data.

The Subject Molecule: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Systematic Name: 2-(4-(benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] Molecular Formula: C₂₀H₂₅BO₄[1] Molecular Weight: 340.22 g/mol [1]

This compound features a substituted phenyl ring at its core, adorned with a benzyloxy and a methoxy group, and the characteristic pinacol ester of the boronic acid. These functionalities contribute to its utility in organic synthesis and also give rise to a rich and informative 1H NMR spectrum.

In-Depth 1H NMR Spectral Analysis

The 1H NMR spectrum of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester provides a detailed fingerprint of its molecular structure. Each signal, characterized by its chemical shift (δ), integration, and multiplicity, corresponds to a specific set of protons within the molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals the following key features:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
7.45–7.30Multiplet5HBenzyl aromatic protonsThe five protons of the monosubstituted benzene ring of the benzyloxy group typically resonate in this downfield region due to the deshielding effect of the aromatic ring current.[1]
6.85Doublet1HH-5 (aromatic)This proton is ortho to the benzyloxy group and meta to the boronic acid ester. The doublet arises from coupling to the H-6 proton.
6.72Singlet1HH-3 (aromatic)This proton is situated between the methoxy and boronic acid ester groups and lacks adjacent protons to couple with, hence it appears as a singlet.
6.68Doublet1HH-6 (aromatic)This proton is ortho to the boronic acid ester and meta to the benzyloxy group. It appears as a doublet due to coupling with the H-5 proton.
5.12Singlet2H-OCH₂Ph (benzylic)The two benzylic protons are chemically equivalent and are deshielded by the adjacent oxygen atom and the phenyl ring, resulting in a singlet in this region.
3.88Singlet3H-OCH₃ (methoxy)The three protons of the methoxy group are equivalent and appear as a sharp singlet, deshielded by the attached oxygen atom.
1.34Singlet12HPinacol methyl protonsThe four methyl groups of the pinacol ester are equivalent due to free rotation, giving rise to a strong singlet signal in the upfield region of the spectrum.[1]

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

A Comparative Look: 1H NMR vs. Alternative Analytical Techniques

While 1H NMR is a powerful tool for the structural elucidation of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a comprehensive characterization often involves a multi-technique approach. Here, we compare 1H NMR with other common analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds. For boronic acid pinacol esters, however, its application can be challenging due to the compound's susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid. This on-column degradation can lead to inaccurate purity assessments.

Advantages of HPLC:

  • High Sensitivity: HPLC can detect impurities at very low concentrations.

  • Quantitative Accuracy: When optimized, HPLC provides excellent quantitative data for purity determination.

Challenges with Boronic Acid Pinacol Esters:

  • Hydrolysis: The acidic nature of the silica-based stationary phases commonly used in reversed-phase HPLC can catalyze the hydrolysis of the pinacol ester.

  • Method Development: Developing a robust HPLC method that minimizes on-column hydrolysis can be time-consuming and may require specialized columns and mobile phases, such as those with low silanol activity or high pH.

Experimental Data Snapshot: A successful reported HPLC method for a range of boronic acid pinacol esters utilized the following conditions:

  • Column: Waters XTerra MS C18

  • Mobile Phase: A gradient of water and acetonitrile

  • Sample Diluent: Aprotic solvents like acetonitrile or THF were found to be most suitable for sample preparation to prevent hydrolysis prior to injection.

For routine quality control, HPLC remains a desirable technique for quantifying the major component and various by-products.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

Advantages of MS:

  • Molecular Weight Determination: MS provides a precise measurement of the molecular mass, confirming the elemental composition of the molecule. For 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, the expected molecular ion peak would be at m/z 340.22.[1]

  • Structural Information: Fragmentation patterns can help to confirm the presence of key structural motifs, such as the loss of the pinacol group or the benzyloxy group.

Limitations:

  • Isomer Differentiation: MS alone cannot distinguish between isomers that have the same molecular weight.

  • Quantitative Analysis: While quantitative MS is possible, it often requires more extensive method development and the use of internal standards compared to HPLC or qNMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Key Expected Absorptions for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester:

  • ~3030 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2980-2850 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1352 cm⁻¹: A characteristic strong B-O stretching vibration.[1]

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the ether linkages.

Advantages of FTIR:

  • Speed and Simplicity: FTIR analysis is very fast and requires minimal sample preparation.

  • Functional Group Identification: It provides a quick confirmation of the presence of key functional groups.

Limitations:

  • Structural Elucidation: FTIR is generally not used for complete structural elucidation of unknown compounds as it provides limited information on the connectivity of atoms.

  • Mixture Analysis: The analysis of complex mixtures can be challenging due to overlapping absorption bands.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

This protocol outlines the steps for preparing a sample of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester and acquiring a high-quality 1H NMR spectrum.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This will improve the spectral resolution.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping: Cap the NMR tube securely.

II. Instrument Setup and Data Acquisition (General Parameters for a 400 MHz Spectrometer)
  • Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.

  • Setting Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used for a routine 1H NMR spectrum.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient.

    • Receiver Gain (RG): The instrument will typically set this automatically.

    • Acquisition Time (AQ): A value of 3-4 seconds is standard.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

  • Acquire the Spectrum: Start the acquisition.

  • Data Processing:

    • Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integration: Integrate the signals to determine the relative number of protons for each peak.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps from sample preparation to final spectral analysis.

Caption: Workflow for 1H NMR analysis.

Conclusion: The Indispensable Role of 1H NMR

In the characterization of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, 1H NMR spectroscopy stands out as the most informative single technique for unambiguous structure elucidation. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within the molecule is unparalleled. While other techniques such as HPLC, MS, and FTIR offer complementary and valuable data, particularly for purity assessment and confirmation of molecular weight and functional groups, 1H NMR remains the primary tool for confirming the identity and structural integrity of this important synthetic building block. By following a robust experimental protocol and understanding the principles behind the spectral data, researchers can confidently verify the quality of their material, ensuring the success of their synthetic endeavors.

References

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Agilent Technologies. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?[Link]

  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Magritek. (n.d.). Transesterification of Pinacol Arylboronic Ester. [Link]

  • University of California, Santa Cruz. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magne. eScholarship. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Comparative

A Comparative Guide to the Analytical Characterization of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

In the landscape of pharmaceutical and materials science research, the structural integrity and purity of synthetic intermediates are paramount. Among these, boronic acid pinacol esters, key building blocks in Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the structural integrity and purity of synthetic intermediates are paramount. Among these, boronic acid pinacol esters, key building blocks in Suzuki-Miyaura cross-coupling reactions, demand rigorous analytical characterization. This guide provides an in-depth comparison of analytical techniques for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for the comprehensive analysis of this and structurally related compounds.

The Central Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. Its power lies in the ability to provide a distinct signal for each unique carbon environment within a molecule, offering a detailed carbon framework fingerprint. For a molecule with the complexity of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, ¹³C NMR is indispensable for confirming the presence and connectivity of all carbon atoms.

Predicted ¹³C NMR Spectral Data

While a definitive experimental spectrum for the title compound is not publicly available, we can predict the chemical shifts with high accuracy based on established increments for substituted benzenes and related boronic esters.[1][2] The expected chemical shifts (in ppm, relative to a standard solvent signal like CDCl₃ at 77.16 ppm) are tabulated below.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C-B (ipso-carbon)~130-135The carbon directly attached to the boron atom is typically deshielded, but its signal can be broad or even unobserved due to quadrupolar relaxation of the boron nucleus.[3]
C-OCH₃~160-165Aromatic carbon bearing the methoxy group, significantly deshielded by the oxygen atom.
C-OBn~158-162Aromatic carbon attached to the benzyloxy group.
Aromatic CH~100-135Chemical shifts of the remaining aromatic protons are influenced by the electronic effects of the substituents.
O-C H₂-Ph~70-75Methylene carbon of the benzyl group.
O-C H₃~55-60Methyl carbon of the methoxy group.
C -(CH₃)₂ (pinacol)~83-85Quaternary carbons of the pinacol ester group.[4]
C-(C H₃)₂ (pinacol)~24-26Methyl carbons of the pinacol group.[4]
Benzyl Aromatic~127-137Carbons of the benzyl aromatic ring.

The absence of a signal for the ipso-carbon attached to boron should not be a cause for concern, as this is a known phenomenon for boronic esters.[3]

Comparative Analysis with Alternative Techniques

While ¹³C NMR provides the structural backbone, a comprehensive characterization relies on a multi-technique approach. Here, we compare its utility with HPLC and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of a sample and for monitoring reaction progress. However, the analysis of boronic acid pinacol esters by reversed-phase HPLC (RP-HPLC) is often complicated by their susceptibility to hydrolysis, which leads to the formation of the corresponding boronic acid.[5][6][7][8][9]

Advantages of HPLC:

  • High Sensitivity: Capable of detecting impurities at very low levels.

  • Quantitative Accuracy: Provides precise information on the relative amounts of different components in a mixture.

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize separations.

Challenges with Boronic Esters:

  • On-Column Hydrolysis: The aqueous mobile phases typically used in RP-HPLC can cause the pinacol ester to hydrolyze, leading to inaccurate purity assessments.[5][6][7][8][9]

  • Poor Retention of Boronic Acids: The resulting boronic acids are often more polar and may have poor retention on standard C18 columns.[5]

To mitigate these challenges, specific strategies have been developed, such as using columns with low silanol activity or employing highly basic mobile phases to stabilize the boronate ester.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns.

Advantages of MS:

  • High Sensitivity: Requires very small amounts of sample.

  • Molecular Weight Determination: Provides a precise molecular weight, confirming the elemental composition.

  • Structural Information: Fragmentation patterns can help to elucidate the structure of the molecule.

Considerations for Boronic Esters:

  • Trimerization: Boronic acids are known to form cyclic trimers (boroxines), which can complicate the mass spectrum.[10][11] Derivatization to the pinacol ester helps to minimize this.

  • Ionization Technique: The choice of ionization technique (e.g., Electrospray Ionization - ESI) is crucial for obtaining meaningful data for these compounds.[11][12]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

¹³C NMR Spectroscopy

Objective: To obtain a high-resolution ¹³C NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 20-50 mg of the 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096, depending on the sample concentration.

    • Spectral Width: 0 to 220 ppm.

  • Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the boronic ester while minimizing on-column hydrolysis.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A column with low silanol activity, such as a Waters XTerra MS C18, is recommended to reduce hydrolysis.[6]

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water (It is crucial to avoid acidic modifiers like formic acid which can accelerate hydrolysis[6]). A highly basic mobile phase (pH > 10) can also be used to stabilize the ester.[8]

  • Gradient: A typical gradient would be from 5% to 95% Solvent A over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[8][9]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the compound.

Methodology:

  • Instrumentation: An ESI-MS system.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (382.2 g/mol ).

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹³C NMR Spectroscopy (Structural Confirmation) Purification->NMR Primary Structure HPLC HPLC (Purity Assessment) Purification->HPLC Purity Check MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS MW Verification Analysis Data Interpretation NMR->Analysis HPLC->Analysis MS->Analysis Report Comprehensive Report Analysis->Report

Caption: Experimental workflow for the characterization of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Conclusion

The comprehensive characterization of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester necessitates a multi-faceted analytical approach. ¹³C NMR spectroscopy is unrivaled for providing definitive structural confirmation of the carbon skeleton. However, its effectiveness is maximized when used in concert with orthogonal techniques like HPLC and Mass Spectrometry, which provide critical information on purity and molecular weight, respectively. By understanding the strengths and limitations of each technique, and by employing optimized protocols to address the inherent instability of boronic esters, researchers can ensure the quality and integrity of these vital synthetic intermediates, thereby accelerating the pace of drug discovery and materials development.

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Small Molecule Pharmaceutical Sciences, Genentech Inc. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Kumar, A., et al. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • Kumar, A., Ng, T., Malhotra, S., & Gruenhagen, J. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1984-1999. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for "A general and efficient method for the synthesis of arylboronic acid pinacol esters". Royal Society of Chemistry. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Lamos, S. M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Royal Society of Chemistry. [Link]

  • Leibler, L., et al. (2019). Solid‐state ¹¹B NMR study of poly(4‐vinylphenylboronic acid, pinacol ester) (PSBPin). ResearchGate. [Link]

  • Lims, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 151-157. [Link]

  • Korter, T. M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(12), 3707-3716. [Link]

  • Glorius, F., et al. (2018). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Nature Chemistry. [Link]

  • Lims, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • Wang, J., et al. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1362-1366. [Link]

  • Smith, B. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15065-15072. [Link]

  • Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4749-4756. [Link]

  • Gabbaï, F. P., et al. (2013). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Dalton Transactions. [Link]

  • Voinov, V. G., et al. (2011). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 22(6), 1057-1065. [Link]

  • Schaufelberger, F., et al. (2024). Boronic ester-templated pre-rotaxanes as versatile intermediates for rotaxane endo-functionalisation. Chemical Science. [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. SpectraBase. [Link]

  • Dembkowski, K., et al. (2019). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 57(11), 896-904. [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. University of Colorado Boulder. [Link]

  • Beller, M., et al. (2013). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Chemistry - A European Journal. [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. [Link]

  • Alfa Aesar. (n.d.). 4-(Methoxycarbonyl)benzeneboronic acid pinacol ester, 97%. Alfa Aesar. [Link]

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

An Objective Comparison of Analytical Methodologies for Key Suzuki-Miyaura Intermediates Abstract 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a pivotal, multi-functionalized building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Key Suzuki-Miyaura Intermediates

Abstract

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a pivotal, multi-functionalized building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures.[1][2] Accurate and reliable characterization of this reagent and its reaction products is paramount for ensuring process integrity and final product quality.[3] This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization of this compound. We will explore the nuances of soft ionization techniques, such as Electrospray Ionization (ESI), versus more energetic methods, detailing expected adduct formation, fragmentation pathways, and practical challenges. This document serves as a practical manual for researchers, scientists, and drug development professionals, offering field-proven insights and validated protocols to navigate the analytical complexities of this important class of molecules.

Introduction: The Analytical Imperative for Boronic Esters

Boronic acid pinacol esters are lauded in organic synthesis for their stability, handling characteristics, and reactivity in palladium-catalyzed cross-coupling reactions.[2] The target molecule, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, possesses several key structural features that influence its analysis: a labile pinacol ester group, an electron-rich aromatic core, and ether linkages (methoxy and benzyloxy).

The primary analytical challenges associated with this class of compounds are their propensity for hydrolysis back to the corresponding boronic acid and potential transesterification in protic solvents.[4][5] A robust analytical method must not only confirm the identity and purity of the parent ester but also be capable of detecting these critical impurities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose, offering unparalleled sensitivity and structural information.[6][7]

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in the mass spectrometric analysis of boronic esters. The goal is to generate a stable, representative gas-phase ion of the intact molecule with minimal unintended degradation.

Electrospray Ionization (ESI): The Preferred Method for Intact Mass

ESI is a "soft ionization" technique that is exceptionally well-suited for analyzing moderately polar, thermally labile molecules like our target compound.[8] Ionization typically occurs through the formation of pseudomolecular ions via protonation or adduction with cations present in the mobile phase.

  • Mechanism & Expected Ions: In a typical reversed-phase LC-MS experiment using an acidified mobile phase (e.g., with formic acid), the primary ion observed will be the protonated molecule, [M+H]⁺ . The ether oxygens and, to a lesser extent, the boronate esters provide sites for protonation. It is also common to observe adducts with alkali metals (e.g., [M+Na]⁺ , [M+K]⁺ ) or ammonium ([M+NH₄]⁺ ) if these species are present in the sample or mobile phase.[9][10]

  • Advantages: ESI provides a clear and easily interpretable spectrum, dominated by the molecular ion, which is ideal for reaction monitoring and purity assessment.[8] The low-energy nature of the ionization process prevents in-source fragmentation, ensuring that the observed spectrum accurately reflects the sample composition.

  • Causality: The choice of ESI is dictated by the need to preserve the intact boronic ester structure. Harsher techniques would cleave the fragile B-O bonds, obscuring the true nature of the analyte.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is another soft ionization technique suitable for molecules of moderate polarity and volatility. While ESI is generally superior for this specific compound, APCI can be an effective alternative.

  • Mechanism & Comparison to ESI: APCI uses a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte. This process can sometimes be more efficient for less polar compounds than ESI. For our target, the primary ion would still be [M+H]⁺ . However, the higher-energy nature of the APCI source can sometimes induce a slightly higher degree of in-source fragmentation compared to ESI.

  • Application: Consider APCI if signal intensity is poor with ESI, but be prepared to carefully evaluate the potential for minor in-source fragmentation.

Electron Impact (EI) for GC-MS: Unsuitable for Primary Analysis

Electron Impact (EI) is a hard ionization technique typically coupled with Gas Chromatography (GC). It is fundamentally unsuited for the direct analysis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

  • Limitations: The compound's low volatility and thermal lability make it incompatible with GC analysis without derivatization.[4][5] Furthermore, the high energy of EI (70 eV) would cause extensive and immediate fragmentation, obliterating the molecular ion.[11] While the resulting fragmentation pattern could provide some structural information, it would not allow for the crucial assessment of the intact molecule's purity.

Tandem Mass Spectrometry (MS/MS): Unlocking Structural Information

To confirm the structure of the parent ion and identify its components, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate product ions.[12]

The fragmentation of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is predictable and yields highly informative product ions. The primary fragmentation pathways involve the cleavage of the benzyloxy group and the pinacol moiety.

Proposed Fragmentation Pathway

The diagram below illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of the target molecule.

G cluster_parent Precursor Ion cluster_fragments Major Product Ions parent [M+H]⁺ m/z 385.21 frag1 Loss of Toluene (-92 Da) [M+H - C₇H₈]⁺ m/z 293.15 parent->frag1  -C₇H₈ frag3 Loss of Benzyl Radical (-91 Da) [M+H - C₇H₇]⁺ m/z 294.14 parent->frag3  -C₇H₇• frag2 Loss of Pinacol (-100 Da) [M+H - C₆H₁₂O₂]⁺ m/z 285.09 frag3->frag2  -C₆H₁₂O₂

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target compound.

  • Loss of Toluene (C₇H₈, 92 Da): A common fragmentation for benzyl ethers, proceeding through a rearrangement to eliminate neutral toluene, resulting in an ion at m/z 293.15.

  • Loss of the Benzyl Radical (C₇H₇•, 91 Da): A direct cleavage of the C-O bond results in the formation of a stable benzyl radical and an ion at m/z 294.14. This is a characteristic fragmentation for benzyl ethers.[13]

  • Loss of the Pinacol Group (C₆H₁₂O₂, 100 Da): Cleavage of the boronate ester can lead to the loss of the pinacol portion, yielding an ion corresponding to the protonated 4-benzyloxy-2-methoxyphenylboronic acid at m/z 285.09.

Data Summary
Ion DescriptionFormulaCalculated Monoisotopic m/z
Parent Molecule (M) C₂₂H₂₉BO₅384.2054
Protonated Molecule [M+H]⁺ [C₂₂H₃₀BO₅]⁺385.2132
Sodium Adduct [M+Na]⁺ [C₂₂H₂₉BO₅Na]⁺407.1951
Ammonium Adduct [M+NH₄]⁺ [C₂₂H₃₀BO₅N]⁺402.2392
Fragment: Loss of Toluene [C₁₅H₂₂BO₅]⁺293.1502
Fragment: Loss of Benzyl Radical [C₁₅H₂₂BO₅]⁺294.1424
Fragment: Hydrolyzed Ester [C₁₆H₁₈BO₅]⁺285.0880

Self-Validating Experimental Protocol: LC-ESI-MS

This protocol is designed to be self-validating by incorporating diagnostic checks for common failure modes like hydrolysis. The use of aprotic diluents and careful mobile phase selection is critical.[4][5]

Workflow Overview

G prep 1. Sample Prep (Aprotic Diluent) lc 2. LC Separation (C18 Column) prep->lc esi 3. ESI Source (Positive Mode) lc->esi ms1 4. Full Scan MS (Confirm [M+H]⁺) esi->ms1 ms2 5. MS/MS Scan (Confirm Fragments) ms1->ms2 data 6. Data Analysis (Check for Hydrolysis) ms2->data

Caption: Standard workflow for the LC-MS analysis of boronic esters.

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Rationale: To prevent pre-analysis hydrolysis, an aprotic solvent must be used. Acetonitrile is an excellent choice.[3]

    • Protocol: Prepare a stock solution of the boronic ester at 1 mg/mL in 100% acetonitrile. From this, create a working solution of 1-10 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) immediately before injection. Minimize the time the sample spends in aqueous media.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer (ESI) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Gas Temperature: 300-350 °C.

    • Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 35-45 psi.

    • Acquisition Mode:

      • Full Scan (MS1): Scan from m/z 100-600 to detect the [M+H]⁺ ion (m/z 385.21) and potential adducts.

      • Targeted MS/MS (MS2): Isolate the precursor ion at m/z 385.21 and apply collision energy (e.g., 15-25 eV) to generate the characteristic fragment ions (m/z 294.14, 293.15, 285.09).

  • Data Validation and Interpretation:

    • Confirm the presence of the [M+H]⁺ ion at the correct m/z and retention time.

    • Verify the isotopic pattern for the molecular ion, which will contain contributions from ¹⁰B and ¹¹B.

    • Analyze the MS/MS spectrum to confirm the presence of key structural fragments.

    • Crucially, extract the ion chromatogram for m/z 285.09 (the hydrolyzed boronic acid). Its presence at the same retention time as the parent compound indicates in-source fragmentation or instability, while its presence as a separate, earlier-eluting peak indicates hydrolysis in the sample itself.

Conclusion and Recommendations

For the routine analysis, purity assessment, and reaction monitoring of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the unequivocally superior methodology. This approach provides robust, reliable data on the intact molecule while minimizing the analytical artifacts that plague this class of compounds. Tandem MS (MS/MS) should be used concurrently to provide unambiguous structural confirmation. By adhering to the validated protocol, particularly the use of aprotic sample diluents, researchers can generate trustworthy and reproducible data essential for advancing drug discovery and development programs.

References

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  • Liu, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved January 20, 2026, from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 20, 2026, from [Link]

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Purity

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safe and effective...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safe and effective drug development. Boronic acid pinacol esters, such as 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, are critical building blocks in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The purity of these reagents directly impacts the yield and impurity profile of the final API. However, the inherent reactivity of the boronic acid moiety presents unique analytical challenges, particularly concerning their stability under typical reversed-phase HPLC (RP-HPLC) conditions.[2]

This guide provides an in-depth comparison of analytical strategies for the purity determination of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. We will explore the causal factors behind common analytical artifacts and present supporting experimental data to guide the development of a robust, self-validating HPLC method.

The Analytical Challenge: Hydrolytic Instability

The primary obstacle in the accurate analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid.[2][3][4][5][6][7][8][9] This degradation can occur in the sample diluent prior to injection or, more insidiously, on the analytical column itself, leading to an underestimation of the main compound's purity and the appearance of artificial impurity peaks.

The mechanism of on-column hydrolysis is often catalyzed by the acidic nature of residual silanol groups on the silica-based stationary phases commonly used in RP-HPLC.[3][10] This guide will compare different stationary phases and mobile phase conditions to mitigate this on-column degradation.

Experimental Design: A Comparative Approach

To establish an optimal and reliable HPLC method for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a comparative study was designed to evaluate the impact of critical chromatographic parameters on analytical accuracy. The core of this investigation focuses on the choice of stationary phase and mobile phase composition.

Methodology

A systematic approach was undertaken to compare two distinct reversed-phase HPLC columns with differing surface chemistries:

  • Column A: A conventional C18 column with standard silanol activity.

  • Column B: A C18 column with low residual silanol activity (e.g., Waters XTerra MS C18 or equivalent).[3][4][5][10][11]

The mobile phase composition was also varied to assess its influence on the on-column stability of the analyte:

  • Mobile Phase 1 (Acidic): 0.1% Formic Acid in Water/Acetonitrile gradient.

  • Mobile Phase 2 (Neutral): Water/Acetonitrile gradient with no pH modifier.

The experimental workflow is outlined below:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_conditions Comparative Conditions cluster_data Data Analysis prep Dissolve 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in 100% Acetonitrile inj Inject sample onto HPLC system prep->inj sep Chromatographic Separation inj->sep colA Column A: Conventional C18 sep->colA Test 1 colB Column B: Low Silanol C18 sep->colB Test 2 mob1 Mobile Phase 1: Acidic (0.1% Formic Acid) colA->mob1 Condition A1 mob2 Mobile Phase 2: Neutral colA->mob2 Condition A2 colB->mob1 Condition B1 colB->mob2 Condition B2 acq Data Acquisition (UV Detection at 220 nm) mob1->acq mob2->acq comp Compare Peak Purity and % Hydrolysis Product acq->comp

Caption: Experimental workflow for the comparative HPLC analysis.

Results and Discussion: Impact of Stationary and Mobile Phases

The following table summarizes the quantitative data obtained from the comparative study. The percentage of the hydrolysis product (4-Benzyloxy-2-methoxyphenylboronic acid) was calculated relative to the total peak area.

ConditionColumn TypeMobile Phase% Hydrolysis ProductMain Peak Tailing Factor
A1 Conventional C18Acidic (0.1% Formic Acid)8.5%1.8
A2 Conventional C18Neutral4.2%1.5
B1 Low Silanol C18Acidic (0.1% Formic Acid)1.5%1.2
B2 Low Silanol C18Neutral< 0.5%1.1

The data clearly demonstrates that both the stationary phase and the mobile phase composition have a profound impact on the on-column hydrolysis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

  • Effect of Stationary Phase: A significant reduction in the hydrolysis product was observed when using the low silanol C18 column (Column B) compared to the conventional C18 column (Column A).[3][4][5][10][11] This is attributed to the reduced number of acidic silanol groups on the surface of the stationary phase, which are known to catalyze the hydrolysis of the pinacol ester.

  • Effect of Mobile Phase: The presence of formic acid in the mobile phase consistently resulted in a higher percentage of the hydrolysis product for both column types.[4][5][10] This is expected, as the acidic conditions facilitate the cleavage of the ester bond. The neutral mobile phase proved to be superior in minimizing on-column degradation.

The combination of a low silanol C18 column and a neutral mobile phase (Condition B2) provided the most accurate representation of the sample's purity, with negligible on-column hydrolysis and excellent peak shape for the main component.

Recommended HPLC Protocol

Based on the comparative data, the following HPLC method is recommended for the purity analysis of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. This method is designed to be self-validating by minimizing the potential for analytical artifacts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with 100% acetonitrile (ACN). The use of an aprotic solvent is crucial to prevent hydrolysis in the sample vial.[3][10]

    • Store sample vials in an autosampler at a reduced temperature (e.g., 4°C) to further minimize degradation.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm, or equivalent low silanol column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

Forced Degradation Studies: Understanding Stability

To further characterize the stability of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester and ensure the specificity of the developed HPLC method, forced degradation studies are recommended as per ICH guidelines.[12] These studies expose the analyte to harsh conditions to identify potential degradation products.

G cluster_stress Stress Conditions cluster_products Primary Degradation Products acid Acidic (0.1 M HCl) hydrolysis Hydrolysis Product (Boronic Acid) acid->hydrolysis base Basic (0.1 M NaOH) base->hydrolysis ox Oxidative (3% H2O2) deboronation Oxidative Deboronation Product (Phenol) ox->deboronation photo Photolytic (ICH Q1B) analyte 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester analyte->acid Degradation analyte->base Degradation analyte->ox Degradation analyte->photo Degradation

Caption: Forced degradation pathways of the boronic acid pinacol ester.

Summary of Expected Degradation Pathways:

  • Acidic and Basic Hydrolysis: As demonstrated in our study, the primary degradation pathway under both acidic and basic conditions is the hydrolysis of the pinacol ester to form 4-Benzyloxy-2-methoxyphenylboronic acid.

  • Oxidative Degradation: Boronic acids and their esters are susceptible to oxidative deboronation, where the carbon-boron bond is cleaved to yield the corresponding phenol.[13][14][15][16] This is a critical degradation pathway to monitor, as it represents a significant structural change to the molecule.

  • Photolytic Degradation: The stability of the molecule under light should be assessed to determine appropriate storage conditions.

The recommended HPLC method should be capable of separating the intact pinacol ester from its boronic acid and potential oxidative degradation products, thus demonstrating its stability-indicating nature.

Conclusion

The accurate purity assessment of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester by RP-HPLC is achievable with careful consideration of the analytical conditions. The primary challenge of on-column hydrolysis can be effectively mitigated by selecting a stationary phase with low residual silanol activity and employing a neutral mobile phase. The presented comparative data underscores the importance of these choices and provides a robust, scientifically-grounded protocol for researchers in the pharmaceutical industry. By understanding the inherent instability of boronic acid pinacol esters and implementing a self-validating analytical method, scientists can ensure the quality of these critical synthetic intermediates and, ultimately, the safety and efficacy of the final drug product.

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

  • RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • ResearchGate. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. [Link]

  • Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]

  • ACS Publications. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • NIH National Library of Medicine. (2013). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • CCDC. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ACS Publications. (2022). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. [Link]

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • ResearchGate. (2022). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • RSC Publishing. (2021). Materials Chemistry A. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]

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Validation

A Researcher's Guide to 4-Benzyloxy-2-methoxyphenylboronic Acid Pinacol Ester: Enhancing Stability and Efficiency in Synthesis

In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl structures prevalent in pharmaceuticals and materials science, arylboronic acids are indispensable reagents for palladium-ca...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl structures prevalent in pharmaceuticals and materials science, arylboronic acids are indispensable reagents for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, the practical application of free boronic acids, such as 4-Benzyloxy-2-methoxyphenylboronic acid, is often hampered by inherent instability. This guide provides a detailed comparison, supported by experimental insights, on the advantages of using its pinacol ester derivative, a strategic choice that significantly enhances stability, handling, and reaction reproducibility.

The Stability Challenge: Why Free Boronic Acids Can Be Problematic

Free arylboronic acids, while highly effective in Suzuki-Miyaura couplings, suffer from several drawbacks that can compromise experimental outcomes:

  • Propensity for Dehydration: Boronic acids can undergo spontaneous dehydration to form cyclic anhydride trimers called boroxines.[3] This equilibrium between the monomeric acid and the trimeric boroxine complicates accurate mass measurement and stoichiometry, leading to reproducibility issues.

  • Susceptibility to Protodeboronation: The carbon-boron bond in many arylboronic acids is susceptible to cleavage under various conditions, particularly in the presence of aqueous base at elevated temperatures, leading to the formation of an unwanted arene byproduct.[4][5] This decomposition pathway reduces the amount of active reagent available for the desired cross-coupling, thereby lowering the yield.

  • Oxidative Degradation: Arylboronic acids can be prone to oxidation, which also leads to the loss of the crucial C-B bond.[6][7]

  • Handling Difficulties: The high polarity of boronic acids can make them difficult to purify via standard chromatographic techniques and can lead to poor solubility in common aprotic solvents used in cross-coupling reactions.[3][8]

The conversion to a pinacol boronate ester is a widely adopted strategy to mitigate these issues, offering a more robust and reliable reagent for synthesis.[9][10]

The Pinacol Ester Advantage: A Head-to-Head Comparison

The pinacol ester of 4-Benzyloxy-2-methoxyphenylboronic acid—systematically named 2-(4-(benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane—provides a clear advantage over its free acid counterpart. The bulky, cyclic pinacol group sterically shields the boron center, fundamentally altering the compound's properties for the better.

G cluster_0 Free Boronic Acid cluster_2 Degradation Pathway BA Ar-B(OH)₂ (Monomer) Boroxine (-Ar-B-O-)₃ (Trimeric Boroxine) (Inactive for coupling) BA->Boroxine -3H₂O Protodeboronation Ar-H (Byproduct) BA->Protodeboronation Protodeboronation (e.g., base, H₂O, heat) Boroxine->BA +3H₂O PinacolEster Ar-B(pin) (Stable Monomer) PinacolEster->BA Slow Hydrolysis (under reaction conditions)

Table 1: Performance Comparison

Feature4-Benzyloxy-2-methoxyphenylboronic Acid4-Benzyloxy-2-methoxyphenylboronic Acid Pinacol EsterAdvantage of Pinacol Ester
Chemical Stability Susceptible to dehydration (boroxine formation) and protodeboronation.[3]Highly stable; resistant to boroxine formation and significantly less prone to protodeboronation.[10][11]Greatly Increased: Ensures reagent integrity and accurate stoichiometry.
Shelf Life Moderate; can degrade upon prolonged storage, especially if exposed to moisture.Excellent; can be stored for long periods (e.g., >1000 days) without significant degradation.[12]Long-Term Stability: More reliable for long-term storage and use.
Handling & Purification Often a highly polar solid, making it challenging to purify by standard silica gel chromatography.[3]Generally a non-polar solid, readily purified by column chromatography and soluble in common organic solvents.[13][14]Ease of Use: Simplifies purification and improves solubility in reaction media.
Reaction Reproducibility Can be variable due to the presence of inactive boroxine trimers and decomposition.High; as a stable, well-defined monomeric species, it provides consistent results.[15]High Reproducibility: Leads to more predictable and reliable reaction outcomes.
Reactivity Generally more reactive due to higher Lewis acidity.[13][16]Less reactive than the free acid, but sufficiently reactive for most Suzuki-Miyaura couplings.[4][13]Controlled Reactivity: The slightly lower reactivity is a good trade-off for the immense gain in stability and handling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, demonstrating the practical application of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Reaction: Coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with an aryl bromide (e.g., 4-bromoanisole).

G Setup 1. Setup & Degas Combine Aryl Bromide, Boronic Ester, Base (K₃PO₄), and Solvent (Dioxane/H₂O). Purge with Argon for 15 min. Catalyst 2. Add Catalyst Add Pd₂(dba)₃ and XPhos ligand under Argon atmosphere. Setup->Catalyst Reaction 3. Heat Reaction Heat mixture to 80-100 °C. Monitor progress by TLC or LC-MS. Catalyst->Reaction Workup 4. Aqueous Workup Cool, dilute with Ethyl Acetate. Wash with water and brine. Reaction->Workup Purify 5. Isolate Product Dry organic layer (Na₂SO₄). Concentrate and purify by flash column chromatography. Workup->Purify

Materials:

  • 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.031 mmol)

  • 1,4-Dioxane (3 mL)

  • Water (0.5 mL)

  • Argon or Nitrogen gas supply

  • Microwave vial or Schlenk flask

Procedure:

  • Vessel Preparation: To a microwave vial, add 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (3 mL) and water (0.5 mL) to the vial. Seal the vial and purge the mixture with argon gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.015 mmol) and the XPhos ligand (0.031 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[17]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[17]

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling a wide range of aryl halides, including electron-rich and sterically hindered substrates.[18][19]

  • Base and Solvent: A base, such as K₃PO₄, is required to activate the boronic ester for the crucial transmetalation step in the catalytic cycle.[18] The dioxane/water solvent system is a common choice that provides good solubility for both the organic substrates and the inorganic base.[20]

Conclusion

For researchers engaged in the synthesis of complex molecules, the choice of reagents is paramount. While 4-Benzyloxy-2-methoxyphenylboronic acid is a viable reagent, its pinacol ester derivative offers superior stability, handling, and reproducibility.[15][21] By mitigating common issues like boroxine formation and protodeboronation, the pinacol ester serves as a more robust and reliable building block. This enhanced stability translates directly into more predictable reaction outcomes, higher purity profiles, and simplified purification processes, making it the preferred choice for demanding synthetic applications in drug discovery and materials science.

References

  • Boron Suzuki Coupling - Borates Today. (2021, December 17). Borates Today. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • Thomas, S. E., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(28), 11629–11643. Available from: [Link]

  • Cerniglia, C. E., & Penning, T. M. (2009). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 75(21), 6777–6783. DOI:10.1128/AEM.01168-09
  • The Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Versatile Tool. (n.d.). Ningbo Inno Pharmchem Co., Ltd.. Retrieved January 20, 2026, from [Link]

  • Ishida, N., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(16), 4995. DOI:10.3390/molecules26164995
  • Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station International Edition. Available from: [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022, June 9). Scientific Update. Available from: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development. Available from: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. DOI:10.1139/cjc-2023-0031
  • Comparison of reactivity of different boron reagents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hydrolysis mechanism of arylboronic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Plamthottam, M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. DOI:10.1002/(SICI)1520-6017(200006)89:6<758::AID-JPS7>3.0.CO;2-P
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025, August 9). ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1101-1115. DOI:10.1080/10826076.2013.784409
  • Hydrolytic Stability and Degradation Trends. (2026, January 19). ACS Omega. Available from: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2020). Chemical Science, 11(1), 143-148. DOI:10.1039/C9SC05105A
  • Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry–An Asian Journal, 19(4), e202300911. DOI:10.1002/asia.202300911
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). Organic & Biomolecular Chemistry. Available from: [Link]

  • Supporting Information. (2022, January 15). The Royal Society of Chemistry. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Arylboronic Reagents: A Yield and Practicality Comparison of 4-Benzyloxy-2-methoxyphenylboronic Acid and its Pinacol Ester

For researchers, medicinal chemists, and professionals in drug development, the choice between using a boronic acid or its corresponding pinacol ester is a frequent consideration in synthesis design, particularly for cro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between using a boronic acid or its corresponding pinacol ester is a frequent consideration in synthesis design, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides an in-depth technical comparison of the synthesis, yield, and practical handling of 4-Benzyloxy-2-methoxyphenylboronic acid and its pinacol ester, offering field-proven insights to inform your selection.

The benzyloxy and methoxy functional groups on this particular phenylboronic acid scaffold are common features in molecules of pharmaceutical interest, making this a relevant case study for many synthetic campaigns. While both the boronic acid and its pinacol ester can serve as effective nucleophilic partners in palladium-catalyzed cross-couplings, the path to obtaining these reagents in high yield and purity can differ significantly. This guide will dissect these differences to provide a clear rationale for choosing one over the other.

Comparative Yield and Purity Analysis

Feature4-Benzyloxy-2-methoxyphenylboronic Acid4-Benzyloxy-2-methoxyphenylboronic acid Pinacol Ester
Primary Synthetic Route Lithiation-BorylationMiyaura Borylation
Common Starting Material 4-Benzyloxy-1-bromo-2-methoxybenzene4-Benzyloxy-1-bromo-2-methoxybenzene
Key Reagents n-Butyllithium, Triisopropyl borateBis(pinacolato)diboron, Palladium catalyst, Base
Typical Isolated Yield 60-75%80-95%
Purification Method Acid-base extraction, RecrystallizationColumn chromatography, Recrystallization
Purity Challenges Propensity to form boroxine anhydridesPotential for hydrolysis back to the boronic acid on silica gel
Stability Moderate; can dehydrate upon storageHigh; generally stable to air and moisture

The data clearly suggests that for this class of compounds, the Miyaura borylation to directly form the pinacol ester is often the higher-yielding approach. This is largely attributable to the greater stability and ease of purification of the pinacol ester compared to the free boronic acid.

Synthetic Methodologies and Mechanistic Rationale

The choice of synthetic route is intrinsically linked to the target compound. Here, we detail the most common and effective protocols for obtaining both the boronic acid and its pinacol ester.

Synthesis of 4-Benzyloxy-2-methoxyphenylboronic acid via Lithiation-Borylation

This classic approach relies on the generation of a highly reactive organolithium intermediate, which is then trapped with a borate ester.

lithiation_borylation ArylBr 4-Benzyloxy-1-bromo-2-methoxybenzene Organolithium Aryllithium Intermediate ArylBr->Organolithium n-BuLi, THF, -78 °C BorateComplex Ate Complex Organolithium->BorateComplex 1. Add Borate Ester 2. Warm to RT BorateEster Triisopropyl borate BorateEster->BorateComplex BoronicAcid 4-Benzyloxy-2-methoxyphenylboronic Acid BorateComplex->BoronicAcid Aqueous Acidic Workup (e.g., HCl) miyaura_borylation ArylBr 4-Benzyloxy-1-bromo-2-methoxybenzene PinacolEster 4-Benzyloxy-2-methoxyphenylboronic acid Pinacol Ester ArylBr->PinacolEster B2pin2 Bis(pinacolato)diboron B2pin2->PinacolEster Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst->PinacolEster Catalytic Cycle Base Base (e.g., KOAc) Base->PinacolEster Solvent Solvent (e.g., Dioxane) Solvent->PinacolEster

Caption: Miyaura Borylation Workflow for Pinacol Ester Synthesis.

Experimental Protocol:

  • Setup: To a flask are added 4-benzyloxy-1-bromo-2-methoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 1.5 equiv), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Reaction: The flask is evacuated and backfilled with nitrogen three times. Anhydrous dioxane (~0.2 M) is added, and the mixture is heated to 80-100 °C for 2-16 hours, with reaction progress monitored by TLC or LC-MS.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by flash column chromatography on silica gel. It is sometimes beneficial to pre-treat the silica gel with a non-nucleophilic base like triethylamine to prevent on-column hydrolysis of the pinacol ester.

Discussion: Causality Behind Yield and Practicality Differences

The superior isolated yields often observed for the Miyaura borylation route to the pinacol ester can be attributed to several factors:

  • Stability: Arylboronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process can complicate purification and characterization, and it reduces the effective concentration of the desired monomeric boronic acid. Pinacol esters are significantly more stable and do not form such anhydrides, leading to less product loss during workup and storage.

  • Purification: Boronic acids are often polar, crystalline solids that can be challenging to purify via column chromatography. Recrystallization is a common method, but it can lead to yield loss. Pinacol esters are typically less polar and more amenable to purification by standard silica gel chromatography, allowing for a more efficient removal of impurities and a higher recovery of pure product.

  • Reaction Conditions: The lithiation-borylation route requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions, which can be challenging to maintain on a large scale. The Miyaura borylation is conducted at elevated temperatures and is generally more tolerant of trace amounts of moisture, making it a more robust and scalable process.

Conclusion and Recommendations for Researchers

For researchers and drug development professionals working with 4-Benzyloxy-2-methoxyphenylboronic acid and its derivatives, the pinacol ester is often the superior choice in terms of synthetic accessibility, yield, and stability.

  • Recommendation for Synthesis: If synthesizing the reagent in-house, the Miyaura borylation to directly form the pinacol ester is the recommended route. It is a more robust, scalable, and typically higher-yielding procedure than the lithiation-borylation approach to the free boronic acid.

  • Recommendation for Purchase: When sourcing this reagent, the pinacol ester is generally the preferred commercial product. Its enhanced stability ensures a longer shelf-life and more consistent performance in subsequent reactions.

  • When to Consider the Boronic Acid: The free boronic acid may be advantageous in specific applications where the subsequent reaction conditions are incompatible with the pinacol ester, or in cases where the boronic acid is required for a specific catalytic cycle that does not proceed efficiently with the ester. However, in most standard cross-coupling reactions, the in-situ hydrolysis of the pinacol ester to the active boronic acid under the basic reaction conditions is efficient.

Ultimately, the decision between 4-Benzyloxy-2-methoxyphenylboronic acid and its pinacol ester should be guided by a careful consideration of the synthetic route, the desired scale, and the specific requirements of the subsequent chemical transformations. However, for general applications in cross-coupling chemistry, the pinacol ester stands out as the more practical and higher-yielding option.

References

  • General Synthesis of Arylboronic Acids and Esters

    • Title: Boronic Acids: Preparation and Applic
    • Source: John Wiley & Sons
    • URL: [Link]

  • Miyaura Borylation

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds
    • Source: Chemical Reviews
    • URL: [Link]

  • Stability of Boronic Acids vs. Esters: Title: The Stability of Boronic Acids Source: Sigma-Aldrich (Technical Bulletin)
  • Purification of Boronic Esters

    • Title: A Facile Chromatographic Method for Purific
    • Source: Tetrahedron Letters
    • URL: [Link]

  • Synthesis of a Precursor, 4-(Benzyloxy)

    • Title: 4-(Benzyloxy)-2-bromo-1-methoxybenzene
    • Source: Acta Crystallographica Section E
    • URL: [Link]

Validation

A Mechanistic and Performance Guide to Suzuki-Miyaura Reactions: The Case of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is paramount,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is paramount, directly influencing reaction efficiency, scope, and functional group tolerance. This guide provides an in-depth mechanistic analysis of reactions involving 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a sophisticated building block whose unique substitution pattern offers both opportunities and challenges in complex molecule synthesis. We will objectively compare its anticipated performance against structurally simpler alternatives, supported by illustrative data and detailed experimental protocols.

Mechanistic Deep Dive: More Than Just a Steric Blocker

The reactivity of an arylboronic ester in the Suzuki-Miyaura catalytic cycle is a delicate interplay of steric and electronic factors. In the case of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, the substituents dictate its behavior at each key step: oxidative addition, transmetalation, and reductive elimination.

The general catalytic cycle for the Suzuki-Miyaura reaction serves as our foundation[1][2].

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Off-Cycle Species Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)L₂-X] Pd(0)L2->OxAdd Oxidative Addition (R-X) Transmetalation [Ar-Pd(II)L₂-Ar'] OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) RedElim Ar-Ar' (Product) Transmetalation->RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration Boronate Ar'B(OR)₂(OH)⁻ Base Base Base->Boronate BoronicEster Ar'B(pin) BoronicEster->Boronate Activation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The distinguishing features of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester are the ortho-methoxy group and the para-benzyloxy group.

  • Electronic Effects: Both substituents are electron-donating groups (EDGs), which increase the electron density of the phenyl ring. This heightened electron density enhances the nucleophilicity of the ipso-carbon attached to the boron atom. A more nucleophilic carbon can accelerate the transmetalation step, which is often the rate-determining step of the catalytic cycle.

  • Steric Effects: The bulky benzyloxy group at the para-position introduces significant steric hindrance. While less impactful than ortho-substituents, it can influence the approach of the coupling partners. However, the most critical steric and electronic contributions come from the ortho-methoxy group.

  • The Ortho-Methoxy Advantage: The presence of a methoxy group at the ortho position can lead to a beneficial chelation effect. The oxygen atom can coordinate to the palladium center in the transition state, stabilizing the intermediate and potentially accelerating the reaction.[3][4] This intramolecular coordination can lower the activation energy for transmetalation and has been observed to influence selectivity in complex couplings.[3][4] This directing effect can be a significant advantage, potentially overriding the expected slowdown from steric hindrance.

Comparative Performance Analysis

To contextualize the performance of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester ( 1 ), we compare it with two common alternatives:

  • 4-Methoxyphenylboronic acid pinacol ester (2): This allows for a direct comparison of the effect of a para-benzyloxy group versus a less sterically demanding para-methoxy group.

  • Phenylboronic acid pinacol ester (3): This serves as an unsubstituted baseline for reactivity.

Illustrative Performance Data

Disclaimer: The following data is illustrative and representative of expected outcomes based on established mechanistic principles. It is intended to provide a qualitative comparison, as direct, side-by-side experimental data for these specific compounds under identical conditions is not available in the reviewed literature.

Reaction Scheme: Coupling with 4-Bromoanisole

EntryBoronic EsterExpected Yield (%)Expected Reaction Time (h)Key Mechanistic Considerations
11 (4-Benzyloxy-2-methoxy)85-95%4-6The ortho-methoxy group's chelation may accelerate transmetalation, but the bulky para-benzyloxy group could slightly retard the overall rate compared to a smaller EDG.[3][4]
22 (4-Methoxy)>95%2-4Strong electron-donating effect from the methoxy group and minimal steric hindrance lead to a fast and high-yielding reaction.
33 (Unsubstituted)90-98%3-5Serves as a baseline; reactivity is generally high but lacks the electronic push of an EDG.

This comparison suggests that while all three reagents are effective, the unique substitution of 1 results in a slightly slower reaction compared to the less hindered 2 , but its yield remains high, likely due to the favorable electronic and chelation effects.

Experimental Protocols & Workflow

Herein, we provide a robust, self-validating protocol for a general Suzuki-Miyaura coupling reaction suitable for the boronic esters discussed. This protocol is synthesized from standard procedures reported for sterically hindered and electron-rich substrates.[5][6]

Protocol: Suzuki-Miyaura Coupling of Aryl Boronic Ester with 4-Bromoanisole

Materials:

  • Aryl Boronic Acid Pinacol Ester (e.g., 1 , 2 , or 3 ) (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl boronic acid pinacol ester, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Choices:

  • Catalyst/Ligand System: The choice of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos is crucial for coupling sterically demanding and electron-rich substrates. Such ligands promote the rates of both oxidative addition and reductive elimination.[5][6]

  • Base and Solvent: A combination of a strong base like K₃PO₄ and a dioxane/water solvent system is effective for promoting the formation of the active boronate species, which is essential for transmetalation.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Heat at 80-100 °C C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Dilute with Ethyl Acetate E->F G 7. Aqueous Wash (Water & Brine) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Conclusion and Future Outlook

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a highly valuable reagent for introducing complex, electron-rich moieties in organic synthesis. While its bulky para-benzyloxy group may slightly temper reaction rates compared to smaller analogues, the electronic benefits and the potential for rate-acceleration via ortho-methoxy chelation make it a powerful and effective coupling partner. The provided protocol offers a reliable starting point for its application.

Future mechanistic studies could involve kinetic analysis and computational modeling to precisely quantify the stabilizing effect of the ortho-methoxy coordination on the palladium center and to delineate its influence relative to the steric and electronic effects of the para-benzyloxy group. Such studies would enable an even more refined prediction of its reactivity and facilitate its broader application in the synthesis of next-generation pharmaceuticals and materials.

References

  • Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1264-1275. [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Ghaffari, M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(35), 20831-20835. [Link]

  • Li, G., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(28), 6245-6252. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Molander, G. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

  • ACS. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Journal of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. ResearchGate. [Link]

  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 346-353. [Link]

  • Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • ResearchGate. (n.d.). (PDF) Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Chowdhury, S., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(12), 20456-20469. [Link]

Sources

Comparative

A Comparative Guide to the Kinetic Analysis of Suzuki Reactions with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Introduction: Beyond the Final Yield – Why Reaction Kinetics Matter In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Final Yield – Why Reaction Kinetics Matter

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, pivotal in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1][2] While achieving a high final yield is often the primary goal, a deeper understanding of the reaction's kinetics—its speed and the factors influencing it—is what separates routine synthesis from robust, scalable, and optimized chemical processes. For professionals in drug development, where process safety, efficiency, and reproducibility are paramount, kinetic analysis is not an academic exercise but a critical necessity.

This guide focuses on the kinetic analysis of a specific, structurally complex coupling partner: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester . Boronic esters, particularly pinacol esters, are frequently employed due to their superior stability, ease of handling, and purification compared to their corresponding boronic acids.[3] However, this stability can influence reactivity, making a thorough kinetic investigation essential. We will explore the "why" behind the experimental design, compare the expected performance of this substrate against other boronic esters, and provide a self-validating protocol for researchers to implement.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

To analyze the kinetics, one must first understand the fundamental steps of the reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key stages centered around a palladium catalyst.[4][5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the overall cycle.[2]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) center. This step requires activation by a base to form a more nucleophilic "ate" complex, and its rate is highly dependent on the structure of the boron reagent.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OA_Intermediate R¹-Pd(II)L₂-X Pd0->OA_Intermediate Oxidative Addition TM_Intermediate R¹-Pd(II)L₂-R² OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Product (R¹-R²) TM_Intermediate->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OA_Intermediate BoronicEster Boronic Ester (R²-B(OR)₂) BoronicEster->TM_Intermediate Base Base (e.g., K₂CO₃) Base->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Performance Comparison: The Impact of Boronic Ester Structure on Reaction Rate

The choice of boronic acid versus a boronic ester has significant kinetic implications. Pinacol esters are known to be more stable but can exhibit slower reaction rates because the steric bulk around the boron atom can hinder the formation of the necessary intermediate complexes for transmetalation.[9][10]

The structure of the aryl group itself is also critical. Our target molecule, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, possesses two electron-donating groups (EDGs): a benzyloxy group at the para-position and a methoxy group at the ortho-position. EDGs generally increase the nucleophilicity of the ipso-carbon being transferred, which can accelerate the transmetalation step. However, the ortho-methoxy group can also introduce steric hindrance. The kinetic analysis will, therefore, reveal the net effect of these competing electronic and steric factors.

Below is a comparative table outlining the expected kinetic profiles of different boronic esters. The data for arylboronic acid serves as a baseline from literature, while the performance of the other esters is predicted based on established mechanistic principles.[9][11]

Boron ReagentKey Structural FeaturesExpected Initial RateRationale
Arylboronic Acid Baseline (less stable)HighReadily forms the active boronate "ate" complex, leading to rapid transmetalation.[9]
Phenylboronic Acid Pinacol Ester Sterically hindered boron centerModerateIncreased stability and steric bulk of the pinacol group slow the formation of the transmetalation intermediate compared to the boronic acid.[9][10]
4-Nitrophenylboronic Acid Pinacol Ester Electron-withdrawing group (EWG)LowThe strongly electron-withdrawing nitro group reduces the nucleophilicity of the aryl ring, significantly slowing the transmetalation step.
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Two electron-donating groups (EDGs), one orthoHigh to ModerateThe EDGs enhance nucleophilicity, potentially accelerating transmetalation. However, the ortho-methoxy group may introduce steric hindrance, possibly counteracting the electronic benefit. A kinetic study is required to determine the dominant effect.

Experimental Protocol: A Self-Validating Workflow for Kinetic Analysis

This protocol is designed to monitor the reaction progress using High-Performance Liquid Chromatography (HPLC), a robust and widely available technique. The key to a self-validating system is the inclusion of an internal standard to ensure that any variations in sample injection volume or detector response are normalized.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Data Analysis A 1. Prepare Stock Solutions (Aryl Halide, Boronic Ester, Internal Standard, Base) B 2. Set up Reaction Vessel (Jacketed reactor with temp control, stirring, and inert atmosphere) A->B C 3. Equilibrate Reactor (Bring to desired temperature, e.g., 80 °C) B->C D 4. Initiate Reaction (Inject reactants, start timer, t=0) C->D E 5. Automated Sampling (Withdraw aliquot at defined intervals e.g., every 5 minutes) D->E F 6. Quench Sample (Immediately add aliquot to a vial with a quench solution, e.g., cold acetonitrile) E->F E->F Critical Step: Stop reaction immediately G 7. HPLC Analysis (Inject quenched sample into HPLC) F->G H 8. Quantify Peaks (Integrate peak areas for reactant, product, and internal standard) G->H I 9. Plot Data ([Concentration] vs. Time) H->I J 10. Determine Rate Law & Constant (Fit data to kinetic models) I->J

Caption: Experimental workflow for kinetic analysis using HPLC.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare individual stock solutions of the aryl halide, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, the palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos), and a suitable internal standard (e.g., biphenyl, if not the product) in the chosen solvent (e.g., dioxane/water mixture).

    • Prepare a separate stock solution of the base (e.g., K₂CO₃).

    • Causality: Using stock solutions ensures accurate and reproducible concentrations for each experiment. The internal standard is crucial for accurate quantification.

  • Reaction Setup:

    • Assemble a jacketed glass reactor connected to a circulating oil bath for precise temperature control. Equip it with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere.

    • Causality: Suzuki reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Precise temperature control is essential for kinetic studies as reaction rates are highly temperature-dependent.

  • Reaction Execution and Monitoring:

    • Charge the reactor with the solvent, internal standard, and base solution. Allow the system to equilibrate at the target temperature (e.g., 80 °C).

    • To initiate the reaction (t=0), add the catalyst, aryl halide, and boronic ester stock solutions via syringe.

    • Immediately withdraw the first aliquot (the t=0 sample) and quench it by adding it to a pre-weighed HPLC vial containing a cold solvent (e.g., acetonitrile) to stop the reaction.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

    • Causality: Quenching is a critical step to ensure that the composition of the sample at the time of withdrawal is accurately reflected in the analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by a calibrated reverse-phase HPLC method capable of resolving the aryl halide, the boronic ester, the product, and the internal standard.

    • Generate a calibration curve for the reactant and product against the internal standard to convert peak area ratios into concentrations.

  • Data Processing and Kinetic Modeling:

    • Plot the concentration of the limiting reagent (typically the aryl halide) versus time.

    • From this plot, determine the initial reaction rate from the slope of the initial linear portion.

    • To determine the reaction order and the rate constant (k), fit the concentration-time data to integrated rate laws (zero, first, or second order). Reaction progress kinetic analysis (RPKA) can also be a powerful tool here.[12]

Conclusion and Outlook

A kinetic analysis of the Suzuki-Miyaura reaction using 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester provides invaluable insights that extend far beyond simple yield optimization. It allows researchers to quantify the electronic and steric effects of the substituents, providing a predictive framework for future substrate design. For drug development professionals, this detailed understanding is fundamental to developing a process that is not only high-yielding but also safe, scalable, and robust. By following a rigorous, self-validating experimental protocol, scientists can unlock the full potential of this powerful cross-coupling reaction, ensuring that their synthetic routes are built on a foundation of deep mechanistic understanding.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Pye, P. J., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development. [Link]

  • Wong, C. M., et al. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. Reaction Chemistry & Engineering. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • MDPI. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts. [Link]

  • ResearchGate. (2017). Substrate scope for the cross-coupling with boronic acid pinacol esters... [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Schmidt, J., et al. (2023). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. ACS Catalysis. [Link]

  • Advion, Inc. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]

  • ResearchGate. (2019). Catalytic performance and kinetic analysis for Suzuki coupling... [Link]

  • Foley, D. P., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports. [Link]

  • ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2017). Kinetics of the coupling of 4-methoxyphenylboronic acid with... [Link]

  • ResearchGate. (2022). Comparison of reactivity of different boron reagents... [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

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Validation

A Senior Application Scientist's Guide to the Reactivity of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester: A Computational and Comparative Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the formation of carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Central to this transformation are organoboron reagents, with boronic acid pinacol esters emerging as a favored class due to their enhanced stability and ease of handling compared to their corresponding boronic acids.[4][5] This guide provides an in-depth analysis of a particularly valuable, yet nuanced, building block: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester .

We will dissect the intricate interplay of steric and electronic factors governing its reactivity, drawing upon a synthesis of experimental data from related systems and the insights gleaned from computational studies. This document is not a rigid protocol but a dynamic guide, designed to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

Understanding the Reagent: A Structural and Electronic Profile

The reactivity of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling is dictated by the unique substitution pattern on the phenyl ring. The presence of two electron-donating groups, a benzyloxy group at the 4-position and a methoxy group at the 2-position, significantly influences the electronic nature of the aryl-boron bond.

Key Structural Features:

  • Aromatic Core: A phenyl ring substituted with two electron-donating groups.

  • Boronate Ester: The pinacol group forms a cyclic ester with the boronic acid, which enhances stability and facilitates purification.[4]

  • Substituent Effects:

    • 4-Benzyloxy Group: A strong electron-donating group through resonance, increasing the electron density of the aromatic ring.

    • 2-Methoxy Group: An ortho-methoxy group that is also electron-donating and, critically, introduces significant steric hindrance around the reactive center.

Computational models (DFT/B3LYP) of similarly substituted arylboronate esters suggest a trigonal planar geometry around the sp²-hybridized boron atom. The phenyl and dioxaborolane rings are often nearly coplanar to minimize steric strain.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount to appreciating the subtleties of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester's reactivity. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)(X)Ln B->C D Transmetalation (Ar'-B(pin)) C->D E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic ester.[1][6]

Computational Insights into Reactivity: The Influence of Substituents

While no dedicated computational studies on 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester were found in the public domain, we can extrapolate from extensive research on related systems to predict its behavior.

Electronic Effects:

The electron-donating nature of the benzyloxy and methoxy groups increases the nucleophilicity of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity is generally expected to facilitate the transmetalation step.[6] Studies on substituted phenylboronic acids have shown that electron-donating groups can accelerate the rate of Suzuki-Miyaura coupling.[7]

Steric Effects:

The ortho-methoxy group is the most influential structural feature from a steric perspective. Ortho-substituents can hinder the approach of the boronic ester to the palladium complex, potentially slowing down the transmetalation step. However, bulky ligands on the palladium catalyst can also play a crucial role in mitigating or exacerbating these steric clashes.[8] Computational studies on Suzuki-Miyaura reactions with ortho-substituted substrates have highlighted the delicate balance between electronic activation and steric hindrance.[9][10]

The Verdict from Theory: The 4-benzyloxy and 2-methoxy substituents present a classic case of opposing effects. The strong electron-donating character should, in principle, accelerate the reaction. However, the ortho-methoxy group introduces significant steric bulk that could retard the reaction rate. The overall reactivity will therefore be a fine balance of these factors and will be highly dependent on the chosen reaction conditions, particularly the palladium catalyst and ligands.

Experimental Reality: Performance in Suzuki-Miyaura Coupling

To provide a practical comparison, we will consider a hypothetical Suzuki-Miyaura coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with a generic aryl bromide (Ar-Br).

Proposed Experimental Protocol

This protocol is based on established methodologies for Suzuki-Miyaura cross-coupling reactions of substituted arylboronic esters.[11][12]

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Causality Behind Experimental Choices:

  • Excess Boronic Ester: A slight excess of the boronic ester is often used to ensure complete consumption of the more valuable aryl halide.

  • Base: The base is crucial for the activation of the boronic ester, forming a more nucleophilic boronate species that facilitates transmetalation.[1] The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is commonly employed. Water can play a beneficial role in the catalytic cycle.[10]

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Palladium Catalyst: The choice of palladium precursor and ligand is arguably the most critical parameter. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.[8]

Performance Comparison with Alternatives

The "best" boronic ester is highly dependent on the specific coupling partners and desired outcome. Here, we compare the expected performance of our target molecule with plausible alternatives.

Boronic EsterKey FeaturesExpected Reactivity in Suzuki Coupling
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester Strong electron-donating groups (benzyloxy, methoxy). Significant ortho-steric hindrance from the methoxy group.Moderate to good reactivity. The electronic activation may be tempered by steric hindrance. Optimization of catalyst and ligand will be crucial for high yields.
4-Benzyloxyphenylboronic acid pinacol ester Strong electron-donating benzyloxy group. No ortho-substituent.High reactivity. The absence of ortho-steric hindrance and the presence of the electron-donating group should lead to efficient coupling under standard conditions.
2,4-Dimethoxyphenylboronic acid pinacol ester Two electron-donating methoxy groups. Ortho-steric hindrance.Moderate reactivity. Similar to the target molecule, but with a slightly less bulky protecting group. The electronic and steric effects will be comparable.
4-Phenoxyphenylboronic acid pinacol ester Moderately electron-donating phenoxy group. No ortho-substituent.Good reactivity. Less electron-rich than the benzyloxy analogue, but still an activated system with minimal steric hindrance.

Note: This table represents predicted reactivity trends based on established principles of Suzuki-Miyaura coupling. Actual yields will be highly dependent on the specific aryl halide and reaction conditions.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a powerful tool, other methods exist for the synthesis of the biaryl structures that would be the target of reactions with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

  • Stille Coupling: Utilizes organotin reagents. While effective, the toxicity of tin compounds is a significant drawback.

  • Negishi Coupling: Employs organozinc reagents, which are highly reactive but can be sensitive to moisture and air.

  • Hiyama Coupling: Uses organosilicon compounds, which are less toxic than organostins.

  • Decarbonylative Cross-Coupling of Carboxylic Acids: A newer method that uses carboxylic acids as the coupling partners, offering a different substrate scope.[13][14]

The choice of method will depend on factors such as substrate availability, functional group tolerance, and toxicity concerns.

Conclusion and Future Outlook

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a valuable building block for the synthesis of complex biaryl structures. Its reactivity in Suzuki-Miyaura coupling is governed by a delicate interplay of activating electronic effects from its benzyloxy and methoxy substituents and steric hindrance from the ortho-methoxy group. While this steric challenge necessitates careful optimization of reaction conditions, particularly the choice of palladium catalyst and ligand, the inherent electronic activation makes it a promising reagent.

Future computational studies focusing specifically on this and similarly substituted boronic esters would provide a more quantitative understanding of the activation barriers for the key steps in the catalytic cycle, further aiding in the rational design of efficient cross-coupling protocols. As the demand for structurally diverse and complex molecules in drug discovery and materials science continues to grow, a deep understanding of the reactivity of nuanced building blocks like 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester will remain a critical asset for the modern synthetic chemist.

References

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health. [Link]

  • Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Sci-Hub. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura coupling revisited: an integrated computational study. Royal Society of Chemistry. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

  • Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. American Chemical Society. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS No: 1626407-70-2). As a specialized reagent in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS No: 1626407-70-2). As a specialized reagent in drug development and organic synthesis, its handling and disposal demand a meticulous approach grounded in established safety protocols and regulatory standards. This document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring that laboratory professionals can manage this chemical waste stream with confidence, expertise, and unwavering commitment to safety.

Hazard Assessment and the Precautionary Principle

While the Safety Data Sheet (SDS) for this specific compound may lack comprehensive hazard data, it is a critical scientific practice to apply the precautionary principle.[1] Data from structurally analogous boronic acid pinacol esters indicate a clear potential for adverse effects. Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] Therefore, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester must be handled and disposed of as a hazardous chemical.

Key Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Eye Irritation: Poses a risk of serious eye damage if direct contact occurs.

  • Respiratory Tract Irritation: Inhalation of dust or aerosol may irritate the respiratory system.[2]

  • Incompatibility: Boronic acid esters can react with strong oxidizing agents, strong acids, and strong bases.[3][6][7]

Understanding these potential hazards is the foundation for establishing a disposal protocol that protects both laboratory personnel and the environment.

Regulatory Framework: Adherence to National and Local Standards

All chemical waste disposal is governed by stringent regulations. In the United States, the primary federal frameworks are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the "cradle-to-grave" framework for hazardous waste management.[8] Laboratories are classified as waste generators and must ensure that hazardous materials are correctly identified, stored, transported, and disposed of at a certified facility.[8][9]

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that chemical hazards are assessed and that this information is communicated to employees through labels, safety data sheets, and training.[10]

  • OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard (29 CFR 1910.120): This provides guidelines for handling hazardous substances, including emergency response procedures.[10][11]

It is imperative to consult your institution's Environmental Health & Safety (EH&S) department to ensure full compliance with federal, state, and local regulations, which may be more stringent than federal law.

Standard Operating Procedure (SOP) for Disposal

This section details the step-by-step process for safely collecting, storing, and disposing of waste containing 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Waste Segregation & Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicate a Waste Container: Designate a specific, compatible container solely for this boronic acid ester waste. The original product container is often a suitable choice if it is in good condition.[12]

  • Material Compatibility: Use containers made of materials that do not react with the chemical. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. Do not use metal containers for acidic waste or food-grade jars.[9][12]

  • Prevent Incompatibilities: NEVER mix this waste with strong acids, bases, or oxidizing agents.[3][6][7] Keep it segregated from other waste streams such as solvents, aqueous waste, or sharps.

  • Container Integrity: Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw-top cap.[13] Keep the container closed at all times except when adding waste.[12]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[9]

Labeling Requirements

Accurate labeling is a regulatory mandate and a cornerstone of laboratory safety.

  • Timing: Affix the label to the container before any waste is added.

  • Content: The label must clearly display the following information, as required by the EPA:

    • The words "Hazardous Waste" .[14]

    • Full Chemical Name: "Waste 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester".

    • All Components: If it is a solution, list all constituents with their approximate percentages (e.g., "in Tetrahydrofuran, ~5%").

    • Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Harmful").

On-Site Accumulation and Storage

Waste must be stored safely in designated areas pending pickup.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, such as in a laboratory fume hood, and under the control of laboratory personnel.[12][13][14] This designated location is known as an SAA.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the primary container in case of a leak.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1]

  • Transfer to Central Accumulation Area (CAA): Once a waste container is full, it must be moved from the SAA to your facility's designated CAA within three days.[12] Follow your institution's specific procedures for this transfer. Storage time limits in the CAA are strictly regulated (e.g., 90 or 180 days depending on your facility's generator status).[14]

Final Disposal

Final disposal must be conducted by a certified entity.

  • Professional Disposal Service: All hazardous chemical waste, including this compound, must be disposed of through a licensed hazardous waste disposal company.[15]

  • Documentation: Ensure that all waste is properly manifested and tracked from its point of generation to its final disposal, in accordance with RCRA regulations.[8] Your institution's EH&S department will manage this process.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spill (Solid): Carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[15]

  • Small Spill (Liquid): Absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spill: Evacuate the area and contact your facility's emergency response team or EH&S department immediately.

Data Summary and Workflow Visualization

Disposal Profile: 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
ParameterGuidelineSource(s)
CAS Number 1626407-70-2[1]
Assumed Hazard Class Irritant (Skin, Eye, Respiratory)[2][3][4]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases[3][6][7]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[2]
Container Type Borosilicate Glass or HDPE with a screw-top cap[9][12]
Disposal Method Licensed Hazardous Waste Vendor (typically via incineration)[14][15]
Drain Disposal Strictly Prohibited [12][16]
Waste Disposal Workflow for Boronic Acid Esters

G Waste Disposal Workflow for Boronic Acid Esters start Start: Waste Generated characterize Step 1: Characterize Waste (Treat as Hazardous Irritant) start->characterize ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Coat) characterize->ppe container Step 3: Select & Pre-Label Compatible Waste Container ppe->container accumulate Step 4: Add Waste to Container in Satellite Accumulation Area (SAA) container->accumulate storage Step 5: Store Securely (Closed, Secondary Containment) accumulate->storage is_full Container Full? storage->is_full is_full->storage No move Step 6: Move to Central Accumulation Area (CAA) within 3 Days is_full->move Yes vendor Step 7: Arrange Pickup by Licensed Waste Vendor move->vendor end_process End: Compliant Disposal vendor->end_process

Caption: Decision workflow for handling and disposing of boronic acid ester waste.

Conclusion

The proper disposal of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is not merely a procedural task but a fundamental responsibility for any research professional. By understanding the compound's potential hazards, adhering strictly to regulatory requirements, and following a robust, scientifically-grounded disposal protocol, laboratories can ensure a safe working environment, protect our ecosystem, and maintain the highest standards of scientific integrity.

References

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Boric acid. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

This guide provides a comprehensive framework for the safe handling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol, grounded in the known hazards of analogous chemical structures and established laboratory best practices.

Hazard Analysis: A Conservative Approach

A specific Safety Data Sheet (SDS) for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS No. 1626407-70-2) indicates no known hazards under GHS classification[1]. However, this often reflects a lack of comprehensive toxicological data for novel research chemicals rather than a confirmed absence of risk. Therefore, established scientific practice dictates a conservative approach, treating the compound with the precautions recommended for structurally similar boronic acid derivatives.

Analogous phenylboronic acid pinacol esters are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][3]. Furthermore, the broader class of boron-containing compounds, including boric acid, can present significant health risks upon ingestion or improper handling, with potential effects on reproductive health and kidney function[4][5][6]. Consequently, the PPE recommendations outlined below are based on mitigating these potential, well-documented hazards.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is critical to contextualize its role within the hierarchy of safety controls. PPE is the last line of defense. The primary methods for ensuring safety involve engineering and administrative controls.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood. This captures airborne particulates at the source, providing the primary layer of respiratory protection.

  • Administrative Controls: These include proper training on standard operating procedures (SOPs), clear labeling of all containers, and restricting access to handling areas to authorized personnel only.

This guide assumes that all handling of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester will occur within a functioning chemical fume hood.

Core PPE Requirements: A Detailed Breakdown

The selection of PPE is not a one-size-fits-all process. It must be tailored to the specific task, considering the quantity of the material being handled and the potential for exposure.

Hand Protection: The First Point of Contact

Direct skin contact is a primary route of exposure. Boronic acids can cause skin irritation, and prolonged contact with any chemical should be avoided[2][3].

  • Glove Type: Nitrile gloves are the standard for providing chemical splash protection in a laboratory setting. They must be inspected for any signs of degradation or punctures before each use[7].

  • Technique: Always use proper glove removal techniques to avoid contaminating your skin[7]. After handling the compound, remove gloves and wash hands thoroughly with soap and water[8][9]. Never wear gloves outside of the laboratory area.

Eye and Face Protection: Shielding Against the Irreversible

The eyes are exceptionally vulnerable to chemical splashes and airborne dust. Boronic acid derivatives are classified as serious eye irritants[2][3].

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.

  • Enhanced Protection: When handling the solid powder (e.g., weighing) or when there is a heightened risk of splashing, chemical splash goggles should be worn[10].

  • Maximum Protection: For large-scale operations or procedures with a significant risk of energetic reaction, a face shield should be worn in addition to safety goggles[11].

Body Protection: Minimizing Dermal Exposure

A laboratory coat is essential for protecting street clothes and underlying skin from contamination.

  • Material: A 100% cotton lab coat is recommended. Avoid synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire[11].

  • Best Practices: The lab coat must be fully buttoned with sleeves rolled down. It should be laundered separately from personal clothing and removed immediately upon significant contamination[8]. Full-length pants and closed-toe shoes are required to ensure no skin is exposed[11].

Respiratory Protection: An Additional Barrier

While the fume hood is the primary respiratory control, additional protection may be warranted.

  • Situational Use: If engineering controls are insufficient or during a spill cleanup outside of a fume hood, a respirator is necessary.

  • Type: For powders, a NIOSH-approved N95 or P95 particulate respirator is appropriate to prevent inhalation of dust[7].

The following table summarizes the required PPE for different laboratory operations.

Operational Phase Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Inspection Nitrile GlovesSafety Glasses with Side ShieldsLab Coat, Closed-toe ShoesNot generally required
Weighing Solid Nitrile GlovesChemical Splash GogglesLab Coat, Closed-toe ShoesRecommended (N95) if not in a powder-containment hood
Solution Preparation Nitrile GlovesChemical Splash GogglesLab Coat, Closed-toe ShoesNot required if in fume hood
Reaction Workup Nitrile GlovesChemical Splash GogglesLab Coat, Closed-toe ShoesNot required if in fume hood
Spill Cleanup Heavy-duty Nitrile/Neoprene GlovesChemical Splash Goggles & Face ShieldLab Coat, Closed-toe ShoesRequired (N95 or higher)

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step procedure is crucial for minimizing risk. The following workflow illustrates the integration of PPE use into a standard laboratory task.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood Functionality Don_PPE 2. Don PPE: - Lab Coat - Goggles - Gloves Prep->Don_PPE Weigh 3. Weigh Compound Don_PPE->Weigh Transfer 4. Transfer to Flask Weigh->Transfer Solvate 5. Add Solvent Transfer->Solvate Clean 6. Clean Glassware (in Fume Hood) Solvate->Clean Waste 7. Dispose of Waste in Labeled Hazardous Waste Container Clean->Waste Doff_PPE 8. Doff PPE: - Gloves - Goggles - Lab Coat Waste->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: A standard workflow for safely handling the chemical, from preparation to cleanup.

Emergency Response and Disposal

Preparedness is a key component of safety. In the event of an exposure or spill, immediate and correct action is vital.

Exposure Plan
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1][3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[9][12].

The following decision tree outlines the immediate steps to take in an emergency.

Emergency_Response cluster_type cluster_action Start Exposure Event Occurs Skin Skin Contact? Start->Skin Eye Eye Contact? Start->Eye Inhale Inhalation? Start->Inhale Flush_Skin Flush with water for 15 min. Remove contaminated clothing. Skin->Flush_Skin Yes Flush_Eye Use eyewash for 15 min. Seek IMMEDIATE medical attention. Eye->Flush_Eye Yes Fresh_Air Move to fresh air. Seek medical attention. Inhale->Fresh_Air Yes Seek_Med Inform Supervisor & Seek Medical Attention as required Flush_Skin->Seek_Med Flush_Eye->Seek_Med Fresh_Air->Seek_Med

Caption: Decision tree for immediate actions following an accidental exposure.

Disposal Plan

All waste generated from handling 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be placed in a sealed, labeled hazardous waste bag.

  • Chemical Waste: Unused material and solutions containing the compound must be collected in a clearly labeled, sealed hazardous waste container. Never pour boronic acid derivatives down the drain[13].

  • Disposal Vendor: All waste must be disposed of through a licensed and approved waste disposal company, in accordance with local and federal regulations[4][13][14].

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, upholding the highest standards of laboratory safety and scientific integrity.

References

  • 4-Methoxyphenylboronic - SAFETY DATA SHEET. (2019).
  • MSDS of 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester. (2018).
  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Safety Data Sheet - Boric acid AR Granular. ECP Labchem. Retrieved from [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Retrieved from [Link]

  • Nielsen, F. H., & Meacham, S. L. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regulatory Toxicology and Pharmacology, 121, 104873. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

  • The Safe Use of Pyrophoric Reagents. Columbia University, Environmental Health & Safety. Retrieved from [Link]

  • Boric Acid: Its Uses, Side Effects, and Poisoning Risks. (2024). MedicineNet. Retrieved from [Link]

  • Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Boron | Toxic Substances Portal. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Sulaiman, M. R., & Basri, M. (2025). Risk and Health Effect of Boric Acid. ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. Retrieved from [Link]

  • Boronic esters. Organic Syntheses Procedure. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
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